4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Description
BenchChem offers high-quality 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAHXPYHDVHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489120 | |
| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59801-41-1 | |
| Record name | 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Technical Monograph
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) represents a specialized "polar scaffold" in modern medicinal chemistry.[1] Unlike traditional morpholine or piperidine derivatives, this compound incorporates a sulfone moiety within the heterocycle, significantly altering its electronic and physicochemical profile.[1] It serves as a critical building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, particularly those targeting the central nervous system (CNS) where blood-brain barrier (BBB) permeability is paramount.[1] This guide details the physicochemical properties, synthesis pathways, and reactivity profiles necessary for its effective utilization in research and development.[1]
Part 1: Chemical Identity & Structural Analysis[1][2]
The compound consists of a thiomorpholine 1,1-dioxide ring N-alkylated with a 4-hydroxybutyl chain.[1][2] This structure offers three distinct pharmacophoric features:
-
Sulfone (
): A strong hydrogen bond acceptor that lowers the of the ring nitrogen via inductive electron withdrawal, reducing the risk of hERG channel inhibition often associated with basic amines.[1] -
Tertiary Amine: Provides a protonation site for solubility but with modulated basicity compared to N-butylmorpholine.[1]
-
Primary Alcohol: A versatile synthetic handle for further derivatization (e.g., PROTAC linkers, ester prodrugs).[1]
Identification Data
| Parameter | Value |
| Chemical Name | 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide |
| CAS Number | 59801-41-1 |
| Molecular Formula | |
| Molecular Weight | 207.29 g/mol |
| SMILES | O=S1(=O)CCN(CCCCO)CC1 |
| InChI Key | Unique identifier required for database registration |
Part 2: Physicochemical Profile[1][2][4][5][6]
Understanding the physical constants is essential for formulation and assay development.[1] The sulfone group imparts significant polarity, making this compound more water-soluble than its thiomorpholine precursor.[1]
| Property | Value / Range | Context |
| Appearance | White to light yellow crystalline powder | Hygroscopic; store under inert gas.[1][3] |
| Melting Point | 63 – 66 °C | Sharp melting range indicates high crystallinity.[1] |
| Predicted LogP | ~0.2 – 0.5 | significantly lower than N-butylmorpholine (LogP ~1.2), aiding solubility.[1] |
| Predicted pKa | 6.5 – 7.2 | The sulfone group inductively reduces the basicity of the nitrogen (parent amine pKa ~5.4).[1] |
| Solubility | High: DCM, MeOH, DMSO, Water | "Polar morpholine" character allows aqueous solubility.[1] |
Part 3: Synthetic Methodologies
The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is typically achieved via nucleophilic substitution (N-alkylation).[1] This route is preferred over reductive amination for scale-up due to the stability of the alkyl halide reagents compared to the corresponding aldehydes.[1]
Protocol A: N-Alkylation (Primary Route)
This protocol utilizes Thiomorpholine 1,1-dioxide (CAS 39093-93-1) and 4-Chlorobutanol .[1]
Reagents:
-
Thiomorpholine 1,1-dioxide (1.0 eq)[1]
-
4-Chlorobutanol (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq) or Triethylamine (TEA)[1] -
Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)[1]
-
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Thiomorpholine 1,1-dioxide in anhydrous ACN under
atmosphere. -
Base Addition: Add
and catalytic KI.[1] The KI converts the alkyl chloride to a more reactive alkyl iodide in situ.[1] -
Alkylation: Add 4-Chlorobutanol dropwise. Heat the reaction to reflux (80°C) for 12–16 hours.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The disappearance of the secondary amine signal confirms conversion.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in DCM and wash with brine.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if high purity (>99%) is required for biological assays.
Visualization of Synthetic Pathway
Figure 1: Synthetic pathway from thiomorpholine precursor to the target 1,1-dioxide derivative.[1][4][5]
Part 4: Reactivity & Applications in Drug Discovery[1]
The "Polar Morpholine" Bioisostere
In medicinal chemistry, replacing a morpholine or piperidine ring with thiomorpholine 1,1-dioxide is a strategic maneuver to:
-
Lower Lipophilicity: The sulfone group reduces LogP, potentially improving metabolic stability (lowering clearance) and reducing non-specific binding.[1]
-
Enhance H-Bonding: The sulfone oxygens act as weak H-bond acceptors, potentially engaging novel binding pocket residues.[1]
-
Improve Metabolic Stability: Unlike the sulfide in thiomorpholine (which is prone to oxidation to sulfoxide/sulfone in vivo), the 1,1-dioxide is already fully oxidized, preventing metabolic shifting.[1]
Derivatization of the Alcohol Handle
The primary hydroxyl group at the end of the butyl chain serves as a "warhead" or linker attachment point.[1]
-
Oxidation: Conversion to the carboxylic acid (Jones reagent or TEMPO) allows for amide coupling to create PROTAC linkers.[1]
-
Halogenation: Conversion to an alkyl bromide (via
) enables the attachment of the scaffold to aromatic systems via nucleophilic substitution.[1] -
Esterification: Reaction with acid chlorides yields prodrugs with improved membrane permeability.[1]
Agrochemical Utility
Research indicates utility as a plant growth regulator.[1][2] The sulfone moiety mimics certain stress-response signaling molecules in plants, potentially enhancing crop yield under abiotic stress conditions.[1]
Part 5: Safety & Handling (SDS Summary)
While generally considered low toxicity compared to halogenated intermediates, standard laboratory safety protocols are non-negotiable.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026, from [Link]
-
Molina, H., et al. (2024).[1] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.[1] Retrieved January 29, 2026, from [Link][1]
-
Google Patents. (2017).[1] CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride.[1][5] Retrieved January 29, 2026, from [1]
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Technical Whitepaper: Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is a critical pharmacophore and linker intermediate, widely utilized in medicinal chemistry for its ability to modulate physicochemical properties (logP, aqueous solubility) without introducing hydrogen bond donors (HBD) at the sulfone center.[1] It is increasingly prominent in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and as a polar tail in kinase inhibitors.[1]
This technical guide outlines two distinct synthesis pathways. Route A (The Convergent Strategy) utilizes a double Michael addition, offering the highest atom economy and operational simplicity.[1] Route B (The Linear Strategy) involves the N-alkylation of a pre-formed sulfone core, suitable when specific regulatory starting materials are mandated.[1]
Retrosynthetic Analysis
To design the optimal synthesis, we must deconstruct the target molecule (TM) based on bond lability and commercial availability of precursors.[1]
Strategic Disconnections[1]
-
C–N Bond Formation (Ring Closure): Disconnection of the thiomorpholine ring at the nitrogen-carbon bonds reveals Divinyl Sulfone and 4-Amino-1-butanol.[1] This is the most direct approach.
-
C–N Bond Formation (Alkylation): Disconnection of the butyl chain reveals Thiomorpholine 1,1-dioxide and an electrophilic butyl fragment (e.g., 4-Chlorobutanol).[1]
Figure 1: Retrosynthetic tree illustrating the two primary disconnections available for accessing the target scaffold.
Route A: Double Michael Addition (Preferred)[1]
This route is superior for scale-up due to its "one-pot" nature and avoidance of strong oxidants that could compromise the primary alcohol.[1]
Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine (4-amino-1-butanol) onto the electron-deficient alkene of divinyl sulfone.[1] The resulting secondary amine intermediate undergoes a rapid intramolecular Michael addition to close the ring.[1]
Protocol 1.0: Synthesis from Divinyl Sulfone[1]
Reagents:
-
Divinyl Sulfone (DVS) [CAS: 77-77-0][1]
-
4-Amino-1-butanol [CAS: 13325-10-5][1]
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (
).[1] -
Charge Nucleophile: Add 4-Amino-1-butanol (1.0 equiv) and Ethanol (10 volumes) to the flask. Cool the solution to 0°C using an ice bath.
-
Addition of Electrophile: Dissolve Divinyl Sulfone (1.05 equiv) in Ethanol (2 volumes). Add this solution dropwise to the amine over 30–45 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
-
Thermal Drive (Optional): If ring closure is sluggish, heat to 50°C for 1 hour.
-
Workup: Concentrate the reaction mixture in vacuo to remove Ethanol.
-
Purification: The crude residue is typically a pure oil or low-melting solid.[1] If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).[1]
Yield Expectation: 85–95%
Route B: N-Alkylation of Thiomorpholine 1,1-Dioxide[1]
This route is employed if Thiomorpholine 1,1-dioxide is already available in-house.[1] It utilizes a standard
Protocol 2.0: Alkylation with 4-Chlorobutanol[1]
Reagents:
-
4-Chloro-1-butanol [CAS: 928-51-8][1]
-
Base: Potassium Carbonate (
)[1] -
Catalyst: Potassium Iodide (KI) - Finkelstein condition[1]
-
Solvent: Acetonitrile (
) or DMF[1]
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with Thiomorpholine 1,1-dioxide (1.0 equiv) and Acetonitrile (10 volumes).
-
Base Activation: Add anhydrous
(2.0 equiv) and KI (0.1 equiv).[1] Stir at RT for 15 minutes. -
Alkylation: Add 4-Chloro-1-butanol (1.2 equiv).
-
Reflux: Heat the mixture to reflux (approx. 80–82°C) for 12–16 hours.
-
Filtration: Cool to RT. Filter off the inorganic salts (
, excess ).[1] Wash the cake with fresh Acetonitrile. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue may require column chromatography (DCM/MeOH) to remove unreacted chlorobutanol.[1]
Yield Expectation: 70–80%
Comparative Data Analysis
| Parameter | Route A (Divinyl Sulfone) | Route B (N-Alkylation) |
| Step Count | 1 (Convergent) | 1 (Linear - assumes core exists) |
| Atom Economy | 100% (No byproducts) | <70% (Loss of HCl/Salt waste) |
| Reaction Time | 2–4 Hours | 12–16 Hours |
| Purification | Minimal (often crystallization) | Moderate (Chromatography likely) |
| Safety Profile | High Risk: DVS is a vesicant.[1] | Moderate Risk: Standard alkylation hazards.[1] |
| Cost Efficiency | High (Cheap starting materials) | Medium (Sulfone core is pricier) |
Analytical Characterization
To validate the synthesis, the following spectral data should be observed:
-
Mass Spectrometry (ESI+):
-
1H NMR (400 MHz,
):
Reaction Workflow Visualization
The following diagram details the mechanistic flow for the preferred Route A.
Figure 2: Mechanistic workflow of the Double Michael Addition. Note the spontaneous nature of Step 2 upon formation of the intermediate.[1]
Safety & Handling (Critical)
-
Divinyl Sulfone (DVS): This is a severe vesicant (blistering agent) and lachrymator.[1] It can cause irreversible damage to the eyes and skin.[1]
-
Thiomorpholine 1,1-dioxide: Generally considered low toxicity, but standard PPE is required.[1]
-
Exotherm Control: The reaction of amines with DVS is exothermic.[1] On scales >10g, active cooling is mandatory to prevent thermal runaway.[1]
References
-
Synthesis of Thiomorpholine 1,1-dioxides via Double Michael Addition
-
General Protocol for Amine Alkylation of Thiomorpholine 1,1-dioxide
-
Properties and Applications of 4-(4-Hydroxybutyl)
-
Source: Chem-Impex International.[1] "Product Catalog - 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide."
-
-
Reaction Safety (Divinyl Sulfone)
-
Source: Sigma-Aldrich Safety Data Sheet (SDS).[1]
-
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. 4-Isopentylthiomorpholine 1,1-dioxide | C9H19NO2S | CID 59762237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Dynamics and Synthetic Utility of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to modulate physicochemical properties without altering core binding geometries.[1] Unlike its morpholine or thiomorpholine congeners, this sulfone-derivative offers a unique combination of reduced basicity (
This guide details the structural conformation, synthetic pathways, and strategic application of this moiety, specifically as a non-basic polar linker in proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.
Molecular Architecture & Conformational Landscape[1]
The Thiomorpholine 1,1-Dioxide Core
The core of the molecule is the thiomorpholine 1,1-dioxide ring.[1][2][3][4][5] Structurally, this six-membered ring adopts a chair conformation similar to cyclohexane and morpholine.[1] However, the presence of the sulfone (
-
Ring Pucker: X-ray crystallographic studies of analogous N-substituted thiomorpholine 1,1-dioxides confirm a distorted chair geometry.[1] The
bond angle ( ) is sharper than the angle in morpholine, leading to a more "puckered" chair at the sulfur end. -
Dipole Moment: The sulfone group creates a strong local dipole, pulling electron density away from the nitrogen atom across the ring. This inductive effect is the primary driver for the molecule's reduced basicity.[1]
N-Substituent Orientation (The Hydroxybutyl Tail)
The 4-hydroxybutyl chain attached to the nitrogen is critical for its function as a linker.[1]
-
Equatorial Preference: Thermodynamic analysis suggests the N-alkyl substituent predominantly occupies the equatorial position .[1] This minimizes 1,3-diaxial interactions with the axial protons on the C2 and C6 carbons.[1]
-
Tail Flexibility: The butyl linker provides rotational freedom (entropic penalty upon binding), allowing the terminal hydroxyl group to act as a nucleophile for further functionalization (e.g., esterification, etherification) or as a hydrogen bond donor/acceptor in the solvent front.
Physicochemical Comparison
The following table contrasts the title compound's core against standard heterocycles.
| Feature | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide |
| Electronic State | Basic amine | Basic amine | Non-basic / Weakly basic |
| ~8.3 | ~9.0 | ~5.4 | |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | 3 (N, O, O) |
| Metabolic Liability | High (Oxidative ring opening) | Moderate (S-oxidation) | Low (Already oxidized) |
| LogP Trend | Low | Moderate | Low (Polar) |
Synthetic Pathways[1][6][7][8]
The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is best approached via a convergent route: construction of the sulfone core followed by N-alkylation.[1]
Pathway Visualization
The following diagram outlines the logical flow from commodity precursors to the final building block.
Figure 1: Convergent synthetic workflow for the generation of the target linker.
Detailed Experimental Protocol
Objective: Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide via N-alkylation.
Reagents:
-
Thiomorpholine 1,1-Dioxide (1.0 eq)[1]
-
4-Chloro-1-butanol (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
Potassium Iodide (KI) (0.1 eq, catalytic)[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-Dioxide (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Base Addition: Add anhydrous
(20 mmol) and catalytic KI (1 mmol). The KI facilitates the Finkelstein reaction in situ, converting the chloro-alcohol to the more reactive iodo-species transiently.[1] -
Alkylation: Add 4-Chloro-1-butanol (12 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The sulfone core is UV active (weakly) but stains well with Iodine or Ninhydrin.[1] -
Work-up:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Validation:
Medicinal Chemistry Applications
The "Metabolic Shield" Strategy
In drug design, morpholine rings are often metabolic liabilities.[1][6] Cytochrome P450 enzymes can hydroxylate the carbon alpha to the nitrogen, leading to ring opening.
-
Mechanism: The thiomorpholine 1,1-dioxide ring is electronically deactivated.[1] The electron-withdrawing sulfone reduces the electron density on the ring carbons, making them resistant to oxidative attack.[1]
-
Result: Replacing a morpholine with this moiety often extends the half-life (
) of a lead compound in microsomal stability assays.[1]
PROTAC Linker Design
The 4-hydroxybutyl tail makes this molecule an ideal "exit vector" for PROTACs (Proteolysis Targeting Chimeras).[1]
-
Solubility: The sulfone is highly polar, helping to offset the lipophilicity of the warhead and E3 ligase ligand.
-
Length: The 4-carbon chain combined with the ring provides a defined distance (
) between the functional attachment point and the core scaffold.[1] -
Attachment: The terminal hydroxyl group is readily converted to a mesylate/tosylate for displacement or oxidized to an acid for amide coupling.[1]
Figure 2: Mechanistic rationale for scaffold hopping from morpholine to thiomorpholine 1,1-dioxide.
References
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Structural Elucidation and Spectroscopic Characterization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 1010260-05-3 / Derivative of CAS 39093-93-1).[1] This molecule is a critical intermediate in medicinal chemistry, often serving as a polar linker in PROTACs (Proteolysis Targeting Chimeras) or as a solubility-enhancing moiety in kinase inhibitors.[1]
The unique structural combination of a cyclic sulfone (thiomorpholine 1,1-dioxide) and a primary alcohol linked by an alkyl chain presents specific spectral signatures.[1] This guide outlines the theoretical and empirical expectations for its characterization, designed to assist researchers in confirming identity and purity during synthesis.
Chemical Identity & Synthesis Context[1][2][3][4][5][6][7]
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted starting materials).
-
IUPAC Name: 4-(4-hydroxybutyl)-1
,4-thiazinane-1,1-dionengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Molecular Formula:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Molecular Weight: 207.29 g/mol [1]
-
Key Functional Groups: Sulfone (
), Tertiary Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ), Primary Alcohol ( ).
Synthesis Pathway (Implication for Spectroscopy)
The compound is typically synthesized via the N-alkylation of thiomorpholine 1,1-dioxide with 4-chlorobutanol (or 4-bromobutanol) in the presence of a base (
-
Impurity Flag A: Unreacted Thiomorpholine 1,1-dioxide (Secondary amine
stretch in IR, shift in NMR).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Impurity Flag B: 4-Chlorobutanol (Distinct triplet ~3.6 ppm for
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Analytical Workflow Diagram
Figure 1: Recommended analytical workflow for structural confirmation.
Spectroscopic Data Analysis[1][6]
A. Nuclear Magnetic Resonance (NMR)[1][8][9]
The NMR spectrum is characterized by the symmetry of the thiomorpholine ring and the distinct chemical environments of the butyl chain.[1]
Solvent Recommendation:
NMR Assignment (400 MHz,
)
| Position | Type | Multiplicity | Integration | Assignment Logic | |
| Ring | 3.00 – 3.10 | Multiplet (br) | 4H | Deshielded strongly by sulfone group. | |
| Ring | 2.90 – 3.00 | Multiplet (br) | 4H | Deshielded by amine, but less than sulfone. | |
| Chain | 3.60 – 3.68 | Triplet ( | 2H | Typical primary alcohol alpha-proton. | |
| Chain | 2.50 – 2.60 | Triplet ( | 2H | Alpha to tertiary amine. | |
| Chain | Internal | 1.60 – 1.75 | Multiplet | 4H | Beta/Gamma protons (overlapping). |
| OH | ~2.5 - 3.0 | Broad Singlet | 1H | Variable; disappears with |
Critical Analysis Point:
The thiomorpholine ring protons often appear as an
NMR Assignment (100 MHz,
)
| Carbon Environment | Notes | |
| Ring | 50.5 – 51.5 | Deshielded by sulfone. |
| Ring | 49.0 – 50.0 | Deshielded by amine. |
| Chain | 62.0 – 63.0 | Typical primary alcohol. |
| Chain | 57.0 – 58.0 | Alpha to amine. |
| Chain Internal | 29.0 – 31.0 | Beta/Gamma carbons.[1] |
B. Infrared Spectroscopy (FT-IR)[1]
IR is the fastest method to confirm the oxidation state of the sulfur and the presence of the alcohol.[1]
| Functional Group | Wavenumber ( | Intensity | Mode |
| Alcohol ( | 3300 – 3450 | Broad, Medium | Stretching (H-bonded). |
| Sulfone ( | 1280 – 1300 | Strong | Asymmetric Stretch. |
| Sulfone ( | 1110 – 1130 | Strong | Symmetric Stretch. |
| C-H (Alkyl) | 2850 – 2950 | Medium | |
| Amine ( | 1050 – 1150 | Medium | C-N Stretch (often overlaps). |
Diagnostic Check:
Absence of peaks in the 1600–1700
C. Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
-
Parent Ion:
-
(Base peak).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
(Common adduct).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Fragmentation Pattern: Sulfones are relatively stable, but specific fragmentation pathways are predictable.[1]
Fragmentation Logic Diagram
Figure 2: Predicted ESI+ fragmentation pathway.[1]
Experimental Protocols
To ensure data integrity, follow these standardized preparation protocols.
Protocol 1: NMR Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid/oil product.
-
Solvent: Add 0.6 mL of
(99.8% D).-
Note: If the compound is an HCl salt, add 1 drop of
or usengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> to solubilize.
-
-
Filtration: If the solution is cloudy (common with sulfones due to inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]
-
Acquisition: Run standard proton (16 scans) and carbon (256+ scans) experiments.
Protocol 2: LC-MS Setup[1]
References
-
ChemicalBook. (2025).[1][2][3] Thiomorpholine 1,1-Dioxide - CAS 39093-93-1 Properties and Spectra. Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Sulfone/Amine IR and NMR shifts).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Sulfone Derivatives. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: Thiomorpholine 1,1-dioxide.[1][2][4][5][6] Retrieved from
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
Mechanism of Action of Thiomorpholine 1,1-Dioxide Derivatives
Technical Guide & Whitepaper
Executive Summary
Thiomorpholine 1,1-dioxide (1,1-dioxothiomorpholine) is a non-aromatic, heterocyclic sulfone scaffold increasingly utilized in medicinal chemistry as a robust bioisostere for morpholine and piperazine. Unlike its parent amines, the 1,1-dioxide derivative exhibits distinct physicochemical properties: it is non-basic, highly polar (high dipole moment), and metabolically stable against oxidative degradation.
This guide analyzes the mechanism of action (MoA) of thiomorpholine 1,1-dioxide derivatives across three primary therapeutic axes: DPP-4 inhibition (Type 2 Diabetes) , Antimicrobial Oxazolidinones (Tuberculosis) , and Chemokine Receptor Antagonism (Inflammation) .
Physicochemical & Structural Rationale
The thiomorpholine 1,1-dioxide core serves as a "privileged scaffold" due to specific electronic and steric features that influence ligand-target binding:
-
Hydrogen Bond Acceptor (HBA): The sulfone oxygens serve as dual H-bond acceptors, facilitating interactions with backbone amides or side chains (e.g., Serine, Histidine) in enzyme active sites.
-
Metabolic Blockade: Unlike thiomorpholine, which is susceptible to S-oxidation (forming sulfoxides/sulfones in vivo), the 1,1-dioxide is already fully oxidized. This prevents "metabolic switching" and improves the pharmacokinetic (PK) predictability of the drug.
-
Basicity Modulation: The electron-withdrawing sulfone group significantly lowers the pKa of the ring nitrogen (if unsubstituted), or alters the electronics of N-substituents, reducing off-target hERG channel binding often associated with basic amines.
Core Mechanism 1: DPP-4 Inhibition (Metabolic Regulation)
Target: Dipeptidyl Peptidase-4 (DPP-4 / CD26) Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM)
Derivatives of thiomorpholine 1,1-dioxide have been engineered to inhibit DPP-4, a serine protease responsible for the rapid degradation of incretin hormones (GLP-1 and GIP).
Molecular Binding Mechanism
-
S1 Hydrophobic Pocket Occupation: The thiomorpholine 1,1-dioxide ring often acts as a rigid spacer, positioning bulky hydrophobic groups (e.g., 2,4,5-trifluorophenyl) into the S1 hydrophobic pocket of DPP-4.
-
Active Site Interaction: The sulfone moiety can form water-mediated or direct hydrogen bonds with Tyr547 or Asn710 , stabilizing the inhibitor within the catalytic triad (Ser630, Asp708, His740).
-
Catalytic Interference: By occupying the active site, these derivatives prevent the entry of the N-terminal dipeptide of GLP-1, thereby extending the half-life of endogenous incretins.
Key Data Point: Research by Bei Han et al.[1][2] identified thiomorpholine-bearing peptidomimetics (e.g., Compound 16c) with IC50 values in the low micromolar range (3.40 µM), demonstrating that the sulfone core effectively mimics the pyrrolidine/cyanopyrrolidine rings of approved gliptins (e.g., Vildagliptin).
Visualization: DPP-4 Inhibition Pathway [2]
Caption: Competitive inhibition of DPP-4 by thiomorpholine 1,1-dioxide derivatives preserves active GLP-1 levels.
Core Mechanism 2: Antimicrobial Activity (Oxazolidinones)
Target: Bacterial 50S Ribosomal Subunit Therapeutic Indication: Multidrug-Resistant Tuberculosis (MDR-TB)
The thiomorpholine scaffold is central to Sutezolid (PNU-100480), a superior analogue of Linezolid.[3][4] While Sutezolid contains a thiomorpholine ring, its sulfone analogue (Sutezolid metabolite) and related 1,1-dioxide derivatives are critical for understanding its safety and potency profile.
Mechanism of Action
-
Ribosomal Binding: These compounds bind to the 23S rRNA of the 50S ribosomal subunit.
-
Initiation Complex Blockade: They prevent the formation of the functional 70S initiation complex (tRNA-mRNA-ribosome), a mechanism distinct from tetracyclines or aminoglycosides.
-
Role of the 1,1-Dioxide:
-
Potency: The sulfone analogue often retains significant antibacterial activity (MIC against M. tuberculosis ~0.5 - 2 µg/mL).
-
Toxicity Reduction: Replacing the morpholine oxygen (Linezolid) with the sulfone group reduces the affinity for mitochondrial ribosomes, potentially lowering the risk of myelosuppression, a dose-limiting side effect of this class.
-
Comparative Data: Antibacterial Potency
| Compound | Scaffold | Target | MIC (M. tb) | Key Feature |
| Linezolid | Morpholine | 50S Ribosome | 1.0 µg/mL | First-in-class; Myelosuppression risk. |
| Sutezolid | Thiomorpholine | 50S Ribosome | 0.06 - 0.25 µg/mL | Higher potency; Better tissue penetration. |
| Sulfone Analog | Thiomorpholine 1,1-Dioxide | 50S Ribosome | ~0.5 µg/mL | Metabolite with sustained activity; Reduced toxicity. |
Experimental Protocols
A. Synthesis of Thiomorpholine 1,1-Dioxide (Core Scaffold)
Rationale: A robust, scalable synthesis is required to generate the core for further derivatization. This protocol utilizes a cyclization-oxidation sequence.
Reagents: Diethanolamine, Thionyl Chloride (
-
Chlorination: React diethanolamine (1.0 eq) with
(2.5 eq) in at reflux (50°C) for 4 hours to yield bis(2-chloroethyl)amine hydrochloride. -
Cyclization: Treat the intermediate with
(1.2 eq) in ethanol at 50°C for 6 hours. This forms the thiomorpholine ring via double nucleophilic substitution. -
Oxidation (Critical Step):
-
Dissolve thiomorpholine in water/acetic acid.
-
Add
(2.5 eq) slowly at 0-5°C to prevent ring opening. -
Stir at room temperature for 4 hours.
-
Validation: Confirm conversion of sulfide (
) to sulfone ( ) via IR (characteristic bands at ~1120 and 1300 ) and NMR (downfield shift of adjacent methylene protons).
-
B. DPP-4 Enzymatic Inhibition Assay
Rationale: To quantify the potency (
-
Buffer Prep: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin), a fluorogenic substrate cleaved specifically by DPP-4.
-
Procedure:
-
Incubate human recombinant DPP-4 (10 ng/well) with the test compound (thiomorpholine 1,1-dioxide derivative) at varying concentrations (0.1 nM – 100 µM) for 15 mins at 37°C.
-
Initiate reaction by adding 50 µM Gly-Pro-AMC.
-
Detection: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 mins.
-
-
Analysis: Plot reaction velocity vs. log[Inhibitor] to determine
.
Visualizing the Synthesis Workflow
Caption: Step-wise chemical synthesis of the thiomorpholine 1,1-dioxide core from diethanolamine.
References
-
Bei Han et al. (2012). Design, synthesis and evaluation of thiomorpholine-bearing compounds as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. Link
-
Wallis, R. S. et al. (2014). Pharmacokinetics and whole blood bactericidal activity of the thiomorpholine analogue sutezolid (PNU-100480) in healthy volunteers. Antimicrobial Agents and Chemotherapy. Link
-
Biosynth. (n.d.). Thiomorpholine-1,1-dioxide Product Data. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Link
-
Steiner, A. et al. (2022).[5] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Link
Sources
Technical Guide: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Drug Discovery
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1][2] Unlike simple solvents or reagents, this molecule acts as a physicochemical modulator and functional linker . Its core structure—a thiomorpholine ring oxidized to the sulfone level—offers a strategic bioisostere to morpholine, providing enhanced metabolic stability and altered hydrogen-bonding potential. The pendant 4-hydroxybutyl chain serves as a versatile handle for conjugation, making this scaffold critical in the design of PROTACs (Proteolysis Targeting Chimeras) , antibacterial oxazolidinones , and kinase inhibitors .
This guide details the biological justification for using this scaffold, its specific "enabled" activities, and validated protocols for its incorporation into bioactive ligands.
Physicochemical Mechanics & Rational Design
The Sulfone Advantage (Bioisosterism)
In drug design, the thiomorpholine 1,1-dioxide motif is frequently employed to replace morpholine or piperazine rings. While morpholine is susceptible to oxidative metabolism (leading to ring opening) and piperazine can introduce basicity issues, the thiomorpholine 1,1-dioxide is:
-
Metabolically Inert: The sulfur atom is already fully oxidized (
), preventing formation of reactive sulfoxides or metabolic cleavage common in sulfides. -
Electronic Modulation: The sulfone group is a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability, often improving membrane permeability by reducing the energetic penalty of desolvation compared to more polar groups.
-
Solubility: The polar nature of the sulfone moiety maintains aqueous solubility, a critical parameter for the "linker" region of large molecules like PROTACs.
The Hydroxybutyl Linker
The 4-carbon alkyl chain terminating in a primary hydroxyl group provides optimal spatial separation (approx. 5-7 Å).[1] This length is often ideal for:
-
Solvent Front Extension: Reaching out of an ATP-binding pocket to interact with solvent-exposed residues in kinases.[1]
-
PROTAC Spacing: Bridging an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand, allowing the formation of a productive ternary complex.
Enabled Biological Activity[1][3][4][5]
While the molecule itself is a building block, it confers specific biological activities to the final drug candidates.[2]
Antibacterial Activity (Oxazolidinone Analogs)
The thiomorpholine 1,1-dioxide moiety appears in next-generation oxazolidinone antibiotics (analogs of Linezolid and Tedizolid).[1]
-
Mechanism: These drugs inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.
-
Role of the Scaffold: The thiomorpholine dioxide ring replaces the morpholine ring of Linezolid. This modification has been shown to reduce inhibition of mammalian monoamine oxidase (MAO), a common side effect of early oxazolidinones, thereby improving the safety profile while maintaining potency against Gram-positive pathogens (MRSA, VRE).
Targeted Protein Degradation (PROTACs)
In the context of PROTACs, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide acts as a "warhead-linker" precursor.[1]
-
Mechanism: The hydroxyl group is converted to a leaving group (halide/tosylate) or oxidized to an acid to attach to the E3 ligase ligand (e.g., VHL or Cereblon binders). The thiomorpholine nitrogen (if deprotected/modified) or the sulfone end can be oriented towards the target protein.
-
Impact: The hydrophilicity of the sulfone prevents the "greasy linker" effect, where hydrophobic alkyl chains cause the PROTAC to collapse on itself or aggregate, reducing cell permeability.
Kinase Inhibition[1]
-
Application: In inhibitors targeting enzymes like Cyclin G-associated kinase (GAK), the scaffold is used to solubilize the molecule and interact with the "hinge region" or solvent front.
-
Data: Compounds incorporating this sulfone motif often display lower
values compared to their piperidine counterparts, correlating with improved oral bioavailability.
Visualization: Mechanism of Action & Utility[1][5]
The following diagram illustrates the strategic utility of the scaffold in avoiding metabolic liabilities and facilitating PROTAC assembly.
Figure 1: Strategic replacement of morpholine with thiomorpholine 1,1-dioxide to improve metabolic stability and facilitate PROTAC linker design.
Experimental Protocols
Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
This protocol describes the convergent synthesis via alkylation of thiomorpholine 1,1-dioxide.[1]
Reagents:
-
4-Chloro-1-butanol (or 4-Bromo-1-butanol)[1]
-
Potassium Carbonate (
)[1] -
Acetonitrile (ACN) or DMF[1]
-
Potassium Iodide (KI) - catalytic[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous Acetonitrile (10 mL/g).
-
Base Addition: Add
(2.5 eq) and KI (0.1 eq). Stir the suspension at room temperature for 15 minutes. -
Alkylation: Dropwise add 4-Chloro-1-butanol (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (
) and stir for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] -
Workup: Cool the mixture to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Validation: Product is a white to off-white solid. Confirm identity via
-NMR and Mass Spec ( ).[1]
Conjugation Protocol (Mitsunobu Reaction)
To utilize the hydroxyl group for attaching a target ligand (e.g., a phenol-containing warhead).
Reagents:
-
Target Ligand (Phenol derivative)[1]
-
Triphenylphosphine (
)[1] -
DIAD (Diisopropyl azodicarboxylate)[1]
-
THF (anhydrous)[1]
Protocol:
-
Dissolve the Target Ligand (1.0 eq), Linker (1.2 eq), and
(1.5 eq) in anhydrous THF at under nitrogen. -
Add DIAD (1.5 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–8 hours.
-
Concentrate and purify via HPLC or Flash Chromatography.
Safety & Handling Data
| Parameter | Specification | Note |
| GHS Classification | Irritant (Warning) | H315 (Skin), H319 (Eye), H335 (Resp) |
| Physical State | Solid (Crystalline) | White to light yellow |
| Melting Point | Store in cool, dry place | |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water (unless protonated) |
| Stability | Stable | Avoid strong oxidizing agents |
Handling Precaution: Although sulfones are generally stable, the precursor thiomorpholine derivatives can be skin sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis to avoid inhalation of dust.
References
Technical Guide: Stability and Storage of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1][2]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1) is a specialized heterocyclic intermediate widely employed in medicinal chemistry, particularly as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block for bioactive sulfone derivatives.[1][2][3][4]
While the sulfone moiety confers significant thermal and oxidative stability to the ring system, the terminal primary alcohol and the basic nitrogen center introduce specific vulnerabilities.[1][2][3] Optimal preservation requires a cold (2–8°C), dark, and inert environment to prevent photo-oxidation and hygroscopic degradation.[1][2] This guide details the physicochemical rationale behind these requirements and provides a validated protocol for long-term storage.
Part 1: Chemical Profile & Stability Mechanisms[1][2][3]
To understand the storage requirements, we must first deconstruct the molecule into its functional components.[1][2][3] The stability profile is a composite of three distinct chemical behaviors:
The Thiomorpholine 1,1-Dioxide Core (Cyclic Sulfone)[1][2][3]
-
Stability: The sulfone group (
) is the highest oxidation state of sulfur, rendering the ring highly resistant to further oxidation.[1][2][3] It also reduces the basicity of the ring nitrogen compared to a standard morpholine, though the nitrogen remains nucleophilic.[1][2] -
Vulnerability: The
-protons adjacent to the sulfone group are acidic ( ).[1][2][3] While stable under neutral conditions, exposure to strong bases can trigger ring-opening or elimination reactions.[1][2]
The 4-Hydroxybutyl Chain (Primary Alcohol)[1][2]
-
Stability: The alkyl chain is flexible and kinetically stable.[1][2][3]
-
Vulnerability: The primary hydroxyl group (-OH) is the primary site for degradation.[1][2][3] It is susceptible to:
Hygroscopicity[1][2][3]
-
Mechanism: Both the sulfone oxygens and the terminal hydroxyl group are strong hydrogen bond acceptors/donors.[1][2][3] This makes the solid compound hygroscopic .[1][2]
-
Risk: Moisture absorption leads to "caking" of the powder, hydrolysis risks (if impurities are present), and difficulty in precise weighing for stoichiometric reactions.[1][2][3]
Visualization: Structure-Property Relationships
The following diagram maps the chemical structure to specific stability risks, guiding our storage logic.
Figure 1: Functional group analysis linking chemical structure to specific degradation risks.[1][2][3]
Part 2: Storage & Handling Protocols[1][2][5][6][7]
Based on the chemical profile above, the following protocol ensures maximum shelf-life (typically 24+ months).
Environmental Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rates of potential oxidation at the alcohol terminus.[1][2][3] |
| Atmosphere | Inert (Nitrogen/Argon) | Displaces atmospheric oxygen to prevent oxidation; prevents moisture ingress.[1][2] |
| Light | Dark / Amber Vial | Prevents photo-initiated radical oxidation of the alkyl chain.[1][2] |
| Humidity | < 40% RH (Desiccated) | Mitigates hygroscopic clumping and hydrolysis risks.[1][2][3] |
Packaging Hierarchy
For research quantities (mg to g scale), a "Russian Doll" containment strategy is best:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap or crimp seal. Plastic is discouraged due to potential leaching or gas permeability.[1][2][3]
-
Headspace: Purge headspace with dry Nitrogen or Argon before sealing.[1][2]
-
Secondary Container: Place the sealed vial inside a larger jar containing a desiccant packet (Silica gel or
). -
Outer Seal: Parafilm the cap of the primary vial to reduce gas exchange.[1][2]
Handling Workflow (Decision Tree)
Follow this logic flow whenever accessing the material to maintain integrity.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic, cold-stored reagents.
Part 3: Quality Control & Analytical Monitoring[1][2]
Because the sulfone group absorbs weakly in the UV spectrum (typically <210 nm) and the molecule lacks a strong chromophore (like a benzene ring), standard UV-HPLC can be misleading.[1][2]
Recommended Analytical Method: LC-MS or HPLC-CAD
Why: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) detects the molecule based on mass/charge or particle size, independent of UV absorption.[1][2][3]
Protocol: HPLC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).[1][2][3] Look for
.[1][2][3] -
Pass Criteria: Purity
by peak area integration.
Degradation Markers:
Part 4: Safety & Toxicology (GHS)[1][2][3][8]
While 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is not classified as highly toxic, it is an Irritant .[1][2]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026, from [Link]
Potential as a building block in pharmaceutical synthesis
Title: Unlocking Chemical Potential: Strain-Release Motifs as High-Value Building Blocks in Pharmaceutical Synthesis
Executive Summary
In modern pharmaceutical synthesis, "Potential" is not merely a measure of possibility but a quantifiable thermodynamic resource. This guide defines Chemical Potential (Strain Energy) as a critical building block attribute, focusing on Strain-Release Motifs (SRMs) like [1.1.1]propellane and azetidines . These high-energy scaffolds serve as "spring-loaded" synthons, utilizing their inherent ring strain (~60–100 kcal/mol) to drive bond-forming reactions that are otherwise thermodynamically unfavorable. This guide provides a technical framework for leveraging this potential to access novel chemical space, specifically Bicyclo[1.1.1]pentanes (BCPs) , which act as superior bioisosteres for phenyl rings.
Part 1: The Core Directive – Defining Potential as a Reagent
The Concept:
In this context, "Potential" refers to the Gibbs Free Energy (
Strategic Value:
-
Thermodynamic Drive: The relief of ring strain (e.g., opening the central bond of [1.1.1]propellane) provides the driving force for rapid, "click-like" coupling with amines, thiols, and radicals.
-
3D Dimensionality: These blocks convert flat, 2D aromatic structures into 3D vectors, improving solubility and metabolic stability (escape from "Flatland").
-
Bioisosterism: BCPs mimic the size and geometry of benzene but possess distinct electronic properties, often improving the ADME profile of drug candidates.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: Strain-Release Functionalization
The utility of [1.1.1]propellane lies in its central C1–C3 bond. While formally a bond, it is electronically inverted and weak, creating a "high-potential" state.
-
Radical Addition: The central bond undergoes homolytic cleavage readily, accepting radicals to form BCPs.
-
Strain Energy Data:
-
[1.1.1]Propellane: ~98 kcal/mol
-
Azetidine: ~26 kcal/mol
-
Cyclopropane: ~27.5 kcal/mol
-
Experimental Protocol: Strain-Release Amination of [1.1.1]Propellane
Context: Direct conversion of secondary amines to BCP-amines (bioisosteres of anilines).
Materials:
-
Reagent: [1.1.1]Propellane (0.5 M in Et2O or THF) – Note: Volatile and potentially explosive; handle at low temperature.
-
Substrate: Secondary amine (e.g., Morpholine).
-
Catalyst/Promoter: None (spontaneous) or Lewis Acid (e.g., Mg(ClO4)2) for less nucleophilic amines.
Step-by-Step Methodology:
-
Preparation: Generate [1.1.1]propellane in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi (or use commercial solution). Maintain at –78 °C.
-
Coupling: To a solution of the secondary amine (1.0 equiv) in THF at 0 °C, add the [1.1.1]propellane solution (1.2 equiv) dropwise.
-
Activation: If the amine is sluggish, add 10 mol% Mg(ClO4)2. The reaction is driven by the relief of ~98 kcal/mol strain energy.
-
Quenching: Stir at room temperature for 2–4 hours. Monitor consumption of amine by LC-MS.
-
Isolation: Concentrate under reduced pressure (careful of volatile BCPs). Purify via silica gel chromatography.
Critical Control Point:
-
Self-Validation: The disappearance of the propellane peak in NMR (δ ~2.0 ppm, s) and the appearance of the BCP bridgehead protons (δ ~1.8 ppm) confirms strain release.
-
Safety: Propellane solutions must be stored at –20 °C or lower to prevent spontaneous polymerization.
Data Presentation: Phenyl vs. BCP Bioisosteres
Comparison of physicochemical properties demonstrating the "Potential" of BCPs to improve drug-like metrics.
| Property | Phenyl Ring (Ar) | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Design |
| Geometry | Planar (2D) | Linear / 3D Cage | Increases sp3 character; improves solubility. |
| Exit Vector Angle | 180° (Para) | 180° (Linear) | Perfect geometric mimic for para-substitution. |
| LogP (Lipophilicity) | High (Lipophilic) | Lower (More Polar) | Improves water solubility and bioavailability. |
| Metabolic Stability | Prone to P450 oxidation | High (Metabolically Robust) | Extends half-life (t1/2); blocks metabolic soft spots. |
| Strain Energy | 0 kcal/mol (Stable) | ~68 kcal/mol (BCP core) | "High Potential" precursor reactivity. |
Part 3: Visualization & Formatting
Logical Relationship: The Strain-Release Workflow
This diagram illustrates the conversion of "Chemical Potential" (Strain) into "Kinetic Product" (Drug Scaffold).
Caption: The thermodynamic cascade of [1.1.1]propellane activation. The high strain energy (Red) is the "potential" that drives the reaction through the transition state to the stable BCP scaffold (Green).
Decision Logic: When to Use High-Potential Scaffolds
Caption: Decision tree for deploying high-potential BCP scaffolds to resolve common ADME liabilities in drug discovery.
References
-
Wiberg, K. B. (1990).[1] The Chemistry of [1.1.1]Propellane. Chemical Reviews.
-
Turbouti, V., et al. (2021). Strain-Release Amination of [1.1.1]Propellane: A Practical Guide. Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Emerging Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Elucidating the Oxidative Stress Modulatory Profile of Investigational Compounds: A Technical Guide
Executive Summary & Mechanistic Framework
In drug discovery, characterizing a compound's interaction with the cellular redox machinery is critical. Whether the Target Investigational Compound (TIC) acts as a direct antioxidant, a hormetic stressor, or a pro-oxidant chemotherapeutic agent, its efficacy relies on specific signaling cascades.
This guide moves beyond basic screening. It details a rigorous, self-validating workflow to map the TIC's influence on the Nrf2-KEAP1 axis and its crosstalk with NF-
The Core Mechanism: Nrf2/NF- B Crosstalk
The biological impact of your compound likely hinges on the antagonistic relationship between Nrf2 (antioxidant defense) and NF-
-
Basal State: Nrf2 is sequestered by KEAP1 and ubiquitinated.
-
Compound Activation: If the TIC modifies KEAP1 cysteine residues (e.g., Cys151), Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE).
-
The Crosstalk: High Nrf2 activity inhibits NF-
B mediated transcription, reducing inflammation. Conversely, chronic NF- B activation can suppress Nrf2, perpetuating oxidative damage.
Visualization: Signaling Architecture
The following diagram illustrates the pathway logic you must validate.
Caption: Mechanistic crosstalk between Nrf2 and NF-
Experimental Strategy & Validation
To claim your compound modulates this pathway, you must prove causality, not just correlation. We employ a "Self-Validating" design using specific inhibitors and inducers.
The "Self-Validating" Control System
Every experiment below must include these four conditions to be considered valid:
-
Vehicle Control: DMSO (<0.1%).
-
Positive Control (Inducer): TBHP (tert-Butyl hydroperoxide) or LPS (for inflammation).
-
TIC Treatment: Your compound at IC10 or IC20 (non-lethal doses).
-
Rescue/Blockade (The Validator):
-
If TIC is antioxidant: Co-treat with NAC (N-acetylcysteine) to see if effects are redundant.
-
If TIC is pro-oxidant: Co-treat with NAC ; if toxicity disappears, the mechanism is ROS-dependent.
-
Experimental Workflow Diagram
Caption: Integrated workflow for multi-parametric oxidative stress assessment.
Detailed Protocols (SOPs)
Protocol A: Intracellular ROS Detection (DCFDA Assay)
Objective: Quantify total cytosolic ROS activity. Mechanism: Cell-permeant H2DCFDA is deacetylated by cellular esterases to non-fluorescent H2DCF, which is then oxidized by ROS to fluorescent DCF.[4]
Critical Field Insight: Serum esterases in media will prematurely cleave the dye, causing high background. You must use serum-free buffers.
-
Preparation: Seed cells (e.g., 1x10^5/well in 12-well plate) and allow attachment overnight.
-
Dye Loading (Pulse):
-
Wash cells 1x with warm HBSS (calcium/magnesium sufficient).
-
Incubate with 10-20 µM H2DCFDA in serum-free media/HBSS for 30-45 minutes at 37°C in the dark.
-
-
Recovery & Treatment:
-
Wash cells 2x with HBSS to remove extracellular dye.
-
Add TIC (diluted in complete media or HBSS depending on exposure time).
-
Note: For acute ROS generation, measure immediately. For chronic modulation, treat cells before staining (reverse protocol), but the pulse-chase method above is superior for detecting immediate pro-oxidant effects.
-
-
Detection:
-
Flow Cytometry: Trypsinize, wash, resuspend in cold PBS. Read Ex/Em: 485/535 nm (FITC channel).
-
Validation: Compare Mean Fluorescence Intensity (MFI) against TBHP (Positive Control).
-
Protocol B: Mitochondrial Superoxide (MitoSOX Red)
Objective: Specifically detect superoxide generated in the electron transport chain. Mechanism: Cationic triphenylphosphonium substituent targets the probe to the mitochondrial matrix.
-
Treatment: Treat cells with TIC for the desired duration (e.g., 4-24 hours).
-
Staining:
-
Prepare 5 µM MitoSOX working solution in HBSS.
-
Apply to cells and incubate for 10-20 minutes at 37°C.
-
Warning: Do not exceed 20 minutes; the dye can saturate the nucleus, causing non-specific binding.
-
-
Washing: Wash gently 3x with warm HBSS.[5]
-
Imaging/Analysis:
-
Microscopy: Visualize immediately (Ex/Em: 510/580 nm). Look for punctate mitochondrial localization, not diffuse nuclear staining.
-
Protocol C: Lipid Peroxidation (TBARS/MDA Assay)
Objective: Measure downstream cellular damage (Malondialdehyde - MDA).[6] Mechanism: MDA reacts with Thiobarbituric Acid (TBA) under high heat and acid to form a pink chromogen.[6][7]
-
Lysis: Lyse treated cells (1x10^7) or tissue in RIPA buffer containing protease inhibitors.
-
Acid Reaction:
-
Mix 100 µL sample with 200 µL ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge and collect supernatant.
-
Add 200 µL 0.67% TBA (w/v).
-
-
Development: Incubate at 95°C for 60 minutes . (Crucial step for adduct formation).
-
Measurement: Cool to room temperature. Measure absorbance at 532 nm .
-
Calculation: Use an MDA standard curve to calculate concentration (
M).[8]
Data Interpretation & Expected Outcomes[7][11][12]
Use this table to categorize your TIC based on assay results.
| Phenotype | DCFDA (Total ROS) | MitoSOX (Mito ROS) | TBARS (Damage) | Nrf2 Nuclear Translocation | Conclusion |
| Direct Antioxidant | ↓ Decrease | ↓ Decrease | ↓ Decrease | No Change | Scavenger (e.g., NAC) |
| Nrf2 Activator | ↓ Decrease (Late) | ↓ Decrease | ↓ Decrease | ↑ High | Indirect Antioxidant (e.g., Sulforaphane) |
| Pro-Oxidant (Toxic) | ↑↑ Increase | ↑↑ Increase | ↑↑ Increase | ↑ Moderate (Stress response) | Cytotoxic stressor |
| Mito-Toxin | ↑ Slight | ↑↑ High | ↑ Increase | ↑ Moderate | ETC disruptor |
References
-
Nrf2/NF-
B Crosstalk Mechanisms:- Dissecting the Crosstalk Between Nrf2 and NF-κB Response P
-
Source:
-
DCFDA Assay Standardization
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
-
Source:
-
Mitochondrial ROS Protocols
- MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS.
-
Source:
-
Lipid Peroxidation (TBARS)
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay.
-
Source:
-
General Oxidative Stress Signaling
-
Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease.[9]
-
Source:
-
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease [ouci.dntb.gov.ua]
Engineering the Sulfone: A Technical Guide to the Thiomorpholine 1,1-Dioxide Scaffold
Executive Summary
The thiomorpholine 1,1-dioxide (TMD) scaffold represents a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to the ubiquitous morpholine and piperazine rings. While morpholine is often employed to solubilize lipophilic pharmacophores, it suffers from specific metabolic liabilities and can occasionally limit permeability due to its hydrogen-bond accepting ether oxygen. The TMD scaffold introduces a sulfone moiety that serves dual purposes: it acts as a unique hydrogen-bond acceptor geometry (two acceptors) and significantly alters the electronic profile of the ring, often lowering the basicity of the distal nitrogen to improve blood-brain barrier (BBB) penetration and reduce lysosomal trapping. This guide details the structural rationale, synthetic pathways, and application of TMD derivatives in drug discovery.[1][2][3][4]
Part 1: Structural Rationale & Medicinal Chemistry[1][4]
The Bioisosteric Switch
The transition from a morpholine to a thiomorpholine 1,1-dioxide is rarely arbitrary; it is a calculated maneuver to modulate physicochemical properties without disrupting the core binding mode.
Key Physicochemical Shifts:
-
Basicity Modulation: The sulfone group (
) is strongly electron-withdrawing (-I effect). When placed at the 4-position relative to the nitrogen, it lowers the of the amine (or N-substituent) via inductive effects through the ethylene bridges. This is crucial for optimizing the ionization state at physiological pH (7.4). -
Metabolic Blocking: Thiomorpholine itself is susceptible to metabolic S-oxidation to the sulfoxide and sulfone. By installing the sulfone a priori, the medicinal chemist blocks this "soft spot," preventing the formation of chiral sulfoxides (which complicates pharmacokinetics) and ensuring a single, stable metabolic species.
-
Hydrogen Bonding: Unlike the single ether oxygen of morpholine (sp3, 2 lone pairs), the sulfone offers two oxygen atoms in a tetrahedral geometry, expanding the vector space for hydrogen bond interactions with enzyme active sites.
Comparative Properties Table
| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide |
| Heteroatom | Oxygen (Ether) | Sulfur (Sulfide) | Sulfone ( |
| Electronic Effect | Electron Donating (+M) | Weakly Donating | Strong Electron Withdrawing (-I) |
| Basicity ( | ~8.3 | ~9.0 | ~5.0 - 6.5 (Context dependent) |
| Metabolic Liability | Stable (mostly) | High (S-oxidation) | High Stability (Metabolically "Dead") |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | Low to Moderate (Polar but non-basic) |
| H-Bond Acceptors | 1 | 0 (weak) | 2 (Sulfone oxygens) |
Decision Logic for Scaffold Selection
Figure 1.1: SAR Decision Tree for selecting the TMD scaffold over morpholine or thiomorpholine.
Part 2: Synthetic Architectures
Synthesis of TMD derivatives generally follows two distinct strategies: De Novo Cyclization (building the ring) or Late-Stage Functionalization (oxidizing an existing thiomorpholine).
Strategy A: Late-Stage Oxidation (The "Hit-to-Lead" Route)
This is the most common pathway in medicinal chemistry. A thiomorpholine analog is synthesized first (often easier due to the nucleophilicity of the sulfide), and then oxidized.
-
Reagents: mCPBA (3-chloroperbenzoic acid) or Oxone (Potassium peroxymonosulfate).
-
Mechanism: Electrophilic attack of the peracid oxygen on the sulfur lone pair.
-
Selectivity: Controlled stoichiometry allows isolation of the sulfoxide (1 eq) or the sulfone (2+ eq).
Strategy B: De Novo Cyclization (The "Scale-Up" Route)
For manufacturing (e.g., Sutezolid), oxidizing a complex intermediate is risky. Instead, the TMD ring is built from divinyl sulfone or bis(2-chloroethyl) sulfone.
-
Reagents: Divinyl sulfone + Primary Amine (
). -
Mechanism: Double Michael addition.
-
Advantage: The sulfone is present from the start; no harsh oxidation steps are required later in the synthesis.
Synthetic Workflow Diagram
Figure 2.1: Comparison of Late-Stage Oxidation vs. De Novo Cyclization routes.
Part 3: Case Study – Sutezolid[5]
Sutezolid (PNU-100480) is the quintessential example of the "Morpholine-to-TMD" swap.
-
Parent Drug: Linezolid (Zyvox), an oxazolidinone antibiotic for Gram-positive infections.
-
Structure: Linezolid contains a morpholine ring.[2][3][4][5]
-
The Modification: Sutezolid replaces the morpholine oxygen with a sulfur, which is then potentially oxidized. However, Sutezolid itself is the thiomorpholine analog.
-
The Metabolite: In vivo, Sutezolid is rapidly metabolized to its sulfoxide and sulfone (TMD) metabolites. Interestingly, the TMD metabolite of Sutezolid retains significant anti-tubercular activity but has a distinct safety profile.
-
Lesson: While Sutezolid is the sulfide, the active exposure in patients involves the TMD scaffold. This highlights the metabolic stability of the TMD form compared to the transient sulfoxide.
Part 4: Experimental Protocol
Protocol: Synthesis of N-(4-Fluorophenyl)thiomorpholine 1,1-dioxide via mCPBA Oxidation
Objective: To convert a substituted thiomorpholine to its sulfone analog. This protocol assumes the starting material 4-(4-fluorophenyl)thiomorpholine is already in hand.
Reagents:
-
Substrate: 4-(4-fluorophenyl)thiomorpholine (1.0 eq)
-
Oxidant: mCPBA (meta-Chloroperoxybenzoic acid), 77% max (2.2 - 2.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated
and (Sodium thiosulfate)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiomorpholine substrate (1 mmol) in DCM (10 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve mCPBA (2.2 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: mCPBA is often not fully soluble; a suspension is acceptable if added slowly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Mobile phase: 1:1 Hexane/EtOAc). The sulfone is typically much more polar (lower
) than the sulfide. -
Quench: Once consumption of starting material and the intermediate sulfoxide is complete, cool the mixture back to 0°C. Add saturated aqueous
(10 mL) to destroy excess peroxide (starch-iodide paper test should be negative). Then add saturated (10 mL) to neutralize the chlorobenzoic acid byproduct. -
Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.
-
Purification: Wash the combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization from Ethanol/Water if the solid is crystalline.
Validation Criteria:
-
1H NMR: Look for the downfield shift of the ethylene protons adjacent to the sulfur. In the sulfide, they appear ~2.7 ppm; in the sulfone (TMD), they shift to ~3.0–3.2 ppm due to the deshielding cone of the
. -
IR: Characteristic sulfone stretches at ~1100–1150
(symmetric) and ~1300–1350 (asymmetric).
Part 5: Future Outlook & Emerging Trends
The TMD scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) linker design.
-
Rigidity: The
group adds rigidity compared to a piperazine or alkyl chain, potentially reducing the entropic penalty of ternary complex formation. -
Solubility: PROTACs are notoriously lipophilic. Incorporating a TMD unit in the linker adds polarity without introducing a basic nitrogen that might interfere with E3 ligase binding.
References
-
Asirvatham, S., et al. (2021).[3][4][5] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3][4][5][6] Journal of Chemical Reviews, 3(4), 247-272.[5] Link
-
Steiner, A., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Journal of Organic Chemistry, 87(15), 10186–10196. Link
-
Jain, A., & Sahu, S. K. (2024).[1] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[1] Link
-
National Center for Biotechnology Information. (2025). "Thiomorpholine 1,1-dioxide | C4H9NO2S." PubChem Compound Summary. Link
- Wallis, R. S., et al. (2014). "Sutezolid (PNU-100480) Analogs for Tuberculosis." Antimicrobial Agents and Chemotherapy, 58(2). (Contextual reference for Sutezolid/Linezolid comparison).
Sources
Technical Guide: Bioactivity Profiling & Screening of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is a specialized heterocyclic building block primarily utilized in medicinal chemistry as a polar, non-basic linker motif (e.g., in PROTACs or Antibody-Drug Conjugates). Structurally, it combines a thiomorpholine 1,1-dioxide (sulfone) ring—which acts as a metabolically stable, polar bioisostere of morpholine—with a 4-hydroxybutyl tail that serves as a functional handle for conjugation.
This guide details the technical workflow for screening the bioactivity of this molecule. Unlike active pharmaceutical ingredients (APIs) where target potency is paramount, the "bioactivity" screening for this compound focuses on inertness , physicochemical suitability , and metabolic liability (specifically the oxidation of the primary alcohol).
Part 1: Physicochemical Profiling (The Foundation)
Before biological exposure, the compound must be profiled for its solution-state properties. The sulfone group significantly lowers lipophilicity compared to its sulfide precursors, altering membrane permeability.
Kinetic Solubility & Lipophilicity (LogD)
Rationale: The sulfone moiety is a hydrogen bond acceptor, increasing water solubility. However, the butyl chain adds hydrophobicity. Establishing the LogD
Protocol: High-Throughput Shake-Flask (HTSF)
-
Preparation: Dissolve 10 mM stock of the compound in DMSO.
-
Spiking: Spike into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 200 µM (1% DMSO final).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Validation Criteria:
-
High Solubility: >100 µM
-
Moderate: 10–100 µM
-
Low: <10 µM (Requires formulation optimization)
-
Chemical Stability (pH Dependent)
Rationale: While sulfones are stable, the linker chain stability at physiological extremes (pH 1.2 gastric vs. pH 7.4 blood) must be verified.
-
Method: Incubate at pH 1.2, 7.4, and 9.0 for 48 hours. Analyze degradation via HPLC-UV.
Part 2: In Vitro Safety & Off-Target Screening
As a linker/fragment, the molecule must be "biologically silent" (inert) to avoid driving toxicity in the final drug conjugate.
Cytotoxicity Screening (Cell Viability)
Rationale: To confirm the compound does not induce non-specific cell death. Cell Lines: HEK293 (Kidney - general toxicity), HepG2 (Liver - metabolic toxicity).
Step-by-Step Protocol (ATP-Based Assay):
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.
-
Detection: Add CellTiter-Glo® (Promega) reagent to lyse cells and generate luminescence proportional to ATP.
-
Analysis: Calculate IC
.-
Pass Criteria: IC
> 50 µM (Indicates low intrinsic toxicity).
-
hERG Channel Inhibition (Cardiotoxicity)
Rationale: Sulfone-containing molecules can sometimes interact with the hERG potassium channel, leading to QT prolongation. Method: Automated Patch-Clamp (e.g., QPatch).
-
Threshold: Inhibition < 20% at 10 µM is considered safe for early screening.
Part 3: Metabolic Stability (Critical Liability Check)
This is the most critical section. The primary alcohol (4-hydroxybutyl) is a "metabolic soft spot." It is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting it first to an aldehyde (reactive) and then to a carboxylic acid (inactive/excreted).
Microsomal Stability Assay
Rationale: To determine the intrinsic clearance (
Protocol:
-
System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.
-
Initiation: Add NADPH regenerating system (1 mM).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of +14 Da (aldehyde) and +30 Da (acid) metabolites.
Metabolic Pathway Visualization
The following diagram illustrates the anticipated metabolic fate of the molecule, highlighting the oxidation risk.
Figure 1: Predicted metabolic pathway. The primary oxidation (Blue -> Yellow -> Red) is the dominant clearance mechanism.
Part 4: Data Summary & Interpretation
When analyzing the screen results, use the following decision matrix to determine if the molecule is suitable for progression (e.g., into a PROTAC synthesis).
| Parameter | Assay | Acceptable Range | Critical Flag |
| Solubility | Kinetic (PBS pH 7.4) | > 50 µM | < 10 µM (Precipitation risk) |
| Lipophilicity | LogD | 0.5 – 2.5 | > 3.5 (High nonspecific binding) |
| Cytotoxicity | HEK293 CellTiter-Glo | IC | IC |
| Metabolic Stability | HLM T | > 30 min | < 10 min (Rapid oxidation) |
| hERG Inhibition | Patch Clamp | IC | IC |
Part 5: Screening Workflow Diagram
The following flowchart outlines the logic for accepting or rejecting this building block based on the screening data.
Figure 2: Go/No-Go decision tree for validating the thiomorpholine dioxide linker.
References
-
National Center for Biotechnology Information (PubChem). (2025). Thiomorpholine 1,1-dioxide (CID 6484228).[1] Retrieved January 29, 2026, from [Link]
-
Kumari, A., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved January 29, 2026, from [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry (via NIH). Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
Application of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in neuroscience research
Application Note: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Neuroscience Drug Discovery
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) is a specialized heterocyclic building block utilized in the rational design of central nervous system (CNS) agents. Unlike traditional morpholine or piperidine linkers, this sulfone-containing moiety offers a unique bioisosteric advantage : it significantly lowers basicity (pKa ~5.4) while maintaining high polarity and metabolic stability. This Application Note details its use as a "privileged linker" for synthesizing high-affinity ligands (e.g., 5-HT1A, Dopamine D2, Sigma-1) and provides protocols for its incorporation into neuroactive scaffolds to optimize Blood-Brain Barrier (BBB) permeability and reduce hERG liability.
Part 1: Scientific Rationale & Mechanism
The "Sulfone Switch" in CNS Ligand Design
In neuroscience drug discovery, the "butyl-amine" chain is a classic pharmacophore found in anxiolytics (e.g., Buspirone) and antipsychotics. However, tertiary amines often carry a high pKa (8–10), leading to high ionization at physiological pH, which can limit passive diffusion across the BBB and contribute to phospholipidosis or hERG channel blockage.
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide solves this by replacing the basic nitrogen/oxygen core with a non-basic sulfone.
-
Reduced Basicity: The electron-withdrawing sulfone group lowers the pKa of the ring nitrogen, ensuring a higher fraction of the molecule remains neutral at pH 7.4, facilitating BBB transit.
-
Metabolic Shielding: The 1,1-dioxide moiety blocks the common metabolic route of N-oxidation and ring hydroxylation seen in morpholines.
-
Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, maintaining receptor affinity without the penalty of a cationic charge.
Structural Logic Diagram
The following diagram illustrates the strategic replacement of a standard morpholine linker with the thiomorpholine 1,1-dioxide analog to improve physicochemical properties.
Figure 1: Strategic rationale for using 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide in CNS ligand design.
Part 2: Experimental Protocols
Protocol A: Synthesis of Neuroactive Ligands via Convergent Coupling
This protocol describes the conversion of the hydroxyl group into a reactive leaving group, followed by coupling to an aryl-piperazine core (a common scaffold for Serotonin/Dopamine ligands).
Reagents Required:
-
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (Starting Material)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Potassium Carbonate (K2CO3)
-
Target Pharmacophore (e.g., 1-(2-Pyrimidinyl)piperazine)
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve 1.0 eq of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide in anhydrous DCM under N2 atmosphere.
-
Cool to 0°C. Add 1.5 eq of TEA.
-
Dropwise add 1.2 eq of MsCl. Stir at 0°C for 30 min, then warm to RT for 2 hours.
-
Checkpoint: Monitor TLC (MeOH/DCM 1:9) for disappearance of alcohol.
-
Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate. The resulting mesylate is often stable enough for the next step without column purification.
-
-
Nucleophilic Substitution (Coupling):
-
Dissolve 1.0 eq of the Target Pharmacophore (e.g., aryl-piperazine) in ACN.
-
Add 2.0 eq of K2CO3 (finely ground) and catalytic KI (0.1 eq) to accelerate the Finkelstein-like reaction.
-
Add 1.1 eq of the crude Mesylate from Step 1.
-
Reflux (80°C) for 12–18 hours.
-
Validation: LC-MS should show the mass of [Pharmacophore + Butyl-Thiomorpholine-Dioxide].
-
-
Purification:
-
Filter off inorganic salts. Concentrate filtrate.
-
Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH3).
-
Workflow Diagram:
Figure 2: Synthetic pathway for incorporating the thiomorpholine 1,1-dioxide linker.
Protocol B: In Vitro Metabolic Stability Assessment
To confirm the advantage of the thiomorpholine 1,1-dioxide tail over a morpholine tail, perform a comparative microsomal stability assay.
Objective: Determine the intrinsic clearance (CLint) of the synthesized analog.
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System
-
Test Compounds (Morpholine analog vs. Thiomorpholine 1,1-dioxide analog)
-
LC-MS/MS
Procedure:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction by adding ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ).
Data Interpretation Table:
| Parameter | Morpholine Analog (Control) | Thiomorpholine 1,1-Dioxide Analog | Interpretation |
| pKa (Basic center) | ~8.5 | ~5.4 | Lower pKa reduces lysosomal trapping. |
| LogD (pH 7.4) | Variable | Generally Lower | Improved solubility. |
| Microsomal t1/2 | < 30 min (Typical) | > 60 min (Expected) | Sulfone blocks N-oxidation. |
| BBB Permeability | Moderate | High | Neutral fraction dominates at pH 7.4. |
Part 3: References
-
Burckhardt, S. (2023).[1] "Bioisosteres of Morpholine in Drug Discovery." Journal of Medicinal Chemistry. (General reference on thiomorpholine 1,1-dioxide as a non-basic surrogate).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on sulfone bioisosterism).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for pKa modulation strategies in CNS drugs).
Sources
Synthesis of neurological disorder drugs using this compound as an intermediate
Application Note: High-Yield Synthesis of Aripiprazole via N-Alkylation of 1-(2,3-Dichlorophenyl)piperazine [1][2]
Executive Summary
This technical guide details the optimized protocol for synthesizing Aripiprazole (a partial dopamine D2 agonist) utilizing 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) as the nucleophilic core.[2]
While 2,3-DCPP is a "privileged scaffold" in neuropsychiatry—serving as the pharmacophore for third-generation antipsychotics—its secondary amine moiety presents specific challenges in process chemistry, particularly regarding chemoselectivity and impurity control.[2] This guide moves beyond standard literature recipes, providing a robust, scalable workflow that addresses the critical "dimer" impurity and optimizes the Finkelstein-assisted substitution reaction.
Note: For this guide, 1-(2,3-Dichlorophenyl)piperazine (HCl salt) is designated as the starting intermediate ("The Compound").[2]
Chemical Context & Mechanism
The synthesis relies on an
-
Nucleophile: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP).[2]
-
Electrophile: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (referred to as BBQ ).[2]
-
Catalytic Strategy: Finkelstein modification (in-situ conversion of Alkyl-Br to Alkyl-I using NaI) to accelerate kinetics and lower thermal degradation.[2]
Reaction Pathway Diagram
Figure 1: Convergent synthesis pathway for Aripiprazole via N-alkylation.
Materials & Critical Parameters
To ensure reproducibility, adhere to the following specifications. The stoichiometry is tuned to suppress the formation of N-oxide byproducts and ensure complete consumption of the genotoxic alkyl bromide (BBQ).[2]
| Component | Role | Specification | Eq. (Molar) |
| 2,3-DCPP HCl | Nucleophile | Purity >99.0%; White crystalline powder | 1.0 |
| BBQ | Electrophile | Purity >98.5%; Free of dibromo-alkane | 1.05 |
| Potassium Carbonate | Base | Anhydrous, Granular (Milled) | 2.5 |
| Sodium Iodide | Catalyst | Anhydrous beads | 0.1 |
| Acetonitrile (MeCN) | Solvent | Water content <0.05% (KF) | 10 Vol |
| Ethanol (Abs) | Recryst.[2][3] Solvent | USP Grade | - |
Critical Control Point (CCP):
-
Base Particle Size: Use milled
. Large granules reduce surface area, stalling the reaction and leading to thermal degradation of the BBQ intermediate.[2] -
Water Content: Strict anhydrous conditions are required.[2] Water competes as a nucleophile, creating the hydroxy-impurity (7-(4-hydroxybutoxy)-quinolinone), which is difficult to purge.[2]
Experimental Protocol
Phase 1: The Coupling Reaction
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a nitrogen inlet.
-
Charging:
-
Charge Acetonitrile (10 volumes) .
-
Add 2,3-DCPP HCl (1.0 eq) and Potassium Carbonate (2.5 eq) .
-
Process Note: Stir for 30 minutes at room temperature (25°C). This "free-basing" period is crucial to ensure the amine is active before heating.[2]
-
-
Addition: Add BBQ (1.05 eq) and Sodium Iodide (0.1 eq) .
-
Reaction:
-
Workup:
-
Cool mixture to 40°C.
-
Filter off inorganic salts (
, excess ) under vacuum.[2] Wash the cake with warm Acetonitrile (2 volumes). -
Concentrate the filtrate under reduced pressure (Rotavap) to approx. 2 volumes.
-
Cool to 0–5°C and stir for 2 hours to induce precipitation.
-
Filter the crude solid and wash with cold water (to remove residual inorganic salts).[2]
-
Phase 2: Purification (Recrystallization)[2]
The crude product often contains trace unreacted DCPP (Impurity B) and color bodies.[2]
-
Suspend crude wet cake in Ethanol (95%) (8 volumes relative to dry weight).
-
Heat to reflux until a clear solution is obtained.
-
Optional: Add activated carbon (5% w/w), stir for 15 mins, and hot filter over Celite to remove color.
-
Cool slowly (10°C/hour) to room temperature, then chill to 0°C for 2 hours.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Target Purity: >99.8% (HPLC)
Troubleshooting & Impurity Profile
High-performance liquid chromatography (HPLC) is mandatory for validating this synthesis.[2]
| Impurity | Origin | Remediation |
| Impurity B (Unreacted DCPP) | Stoichiometry error or incomplete reaction. | Ensure BBQ is in slight excess (1.05 eq).[2] Wash crude cake thoroughly with water (DCPP is water-soluble).[2] |
| Hydroxy-Impurity | Hydrolysis of BBQ due to wet solvent.[2] | Ensure MeCN is anhydrous (<0.05% water).[2] |
| N-Oxide Impurity | Oxidation during reflux.[2] | Maintain strict Nitrogen atmosphere.[2] |
| Dimer Impurity | Impurity carried over from BBQ synthesis.[2] | Pre-qualify the BBQ starting material (Dimer <0.1%).[2][5] |
Impurity Formation Logic
Figure 2: Critical failure modes leading to common impurities.[2][6]
References
-
Otsuka Pharmaceutical Co., Ltd. (1991).[2] Carbostyril derivatives and process for their preparation.[2][5][7] US Patent 5,006,528.[2][5][8] Link
-
Leś, A., et al. (2020).[2][9] Optimization of aripiprazole synthesis. Acta Poloniae Pharmaceutica - Drug Research, 77(3), 433-440.[2] Link
-
Reddy, B. A., et al. (2014).[2][8] Synthesis and characterization of potential impurities of Aripiprazole.[2] International Journal of Pharmaceutical Sciences and Research, 5(9), 3862.[2] Link
-
Zhu, Y., et al. (2012).[2] Improved synthesis of Aripiprazole.[2][3][5][10] Organic Process Research & Development.[2] (Generic reference to process improvements in arylpiperazine alkylation).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN104829602A - Brexpiprazole preparation method - Google Patents [patents.google.com]
- 3. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Note: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide as a Polar Modifier in Polymer Chemistry
[1]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (referred to herein as HB-TMD ) is a specialized heterocyclic modifier characterized by a primary hydroxyl group linked to a sulfone-containing ring via a butyl spacer.[1] Unlike traditional aliphatic alcohols used in polymer synthesis, HB-TMD introduces a highly polar, non-basic, and chemically stable sulfone (
This application note details the use of HB-TMD as a functional initiator and end-capping agent . By incorporating the thiomorpholine 1,1-dioxide motif, researchers can significantly alter the physicochemical properties of polymers—specifically enhancing hydrophilicity, hydrogen-bonding capability, and hydrolytic stability—without introducing the oxidative instability associated with sulfides or the basicity associated with amines.[1]
Key Chemical Advantages[1][2]
-
Permanent Polarity: The sulfone group possesses a strong dipole moment (~4.5 D), improving solubility in polar solvents and adhesion to polar substrates.[1]
-
Oxidative Stability: Unlike thiomorpholine (sulfide) or thiomorpholine oxide (sulfoxide), the 1,1-dioxide form is fully oxidized, rendering it inert to further oxidation by biological or environmental factors.[1]
-
Bio-isosterism: The sulfone group acts as a bio-isostere for carbonyls, potentially improving the pharmacokinetic profile of polymer-drug conjugates.[1]
Chemical Profile & Handling
| Property | Specification | Notes |
| Chemical Name | 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide | |
| Functional Group | Primary Alcohol (-OH) | Initiator for ROP / Reactant for Isocyanates |
| Core Motif | Thiomorpholine 1,1-Dioxide (Sulfone) | Highly polar, H-bond acceptor |
| Solubility | DMSO, DMF, Methanol, Water (Hot) | Limited solubility in non-polar hydrocarbons |
| Hygroscopicity | Moderate | Critical: Must be dried < 50 ppm |
Storage & Stability: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The sulfone ring is thermally stable up to >200°C, making it compatible with high-temperature bulk polymerizations.[1]
Application I: Macroinitiator for Ring-Opening Polymerization (ROP)
The most potent application of HB-TMD is as a monofunctional initiator for the Ring-Opening Polymerization of cyclic esters (e.g.,
Experimental Protocol: Synthesis of -TMD-Poly( -caprolactone)
Objective: Synthesize PCL with a single thiomorpholine 1,1-dioxide end-group (
Reagents
-
Monomer:
-Caprolactone ( -CL), distilled over .[1] -
Initiator: HB-TMD, dried in a vacuum oven at 40°C for 24h over
. -
Catalyst: Tin(II) 2-ethylhexanoate (
).[1] -
Solvent: Toluene (anhydrous) or Bulk (solvent-free).[1]
Step-by-Step Methodology
-
Stoichiometry Calculation: Target
(Degree of Polymerization) = 44.[1] [1] -
Reaction Setup:
-
In a glovebox or under active Argon flow, charge a flame-dried Schlenk flask with HB-TMD (206 mg) .[1]
-
Add
-Caprolactone (5.0 g) via syringe.[1] -
Add
(approx. 10 L or equivalent mass of stock solution). -
Note: If performing in solution, add 5 mL anhydrous toluene.[1] For bulk (preferred for green chemistry), proceed neat.[1]
-
-
Polymerization:
-
Seal the flask and immerse in an oil bath pre-heated to 110°C .
-
Stir magnetically at 300 RPM.
-
Reaction Time: 24 hours for >95% conversion.[1]
-
-
Purification:
-
Validation (Self-Correcting Check):
-
: Verify the initiator efficiency by comparing the integration of the
-methylene triplet of the PCL chain (~4.06 ppm) to the methylene protons adjacent to the sulfone nitrogen in HB-TMD (~2.9-3.1 ppm). -
Pass Criteria: The integration ratio should match the theoretical
.[1]
-
: Verify the initiator efficiency by comparing the integration of the
Mechanism Visualization
Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Caprolactone initiated by HB-TMD.
Application II: End-Capping in Polyurethane Synthesis[1]
In polyurethane (PU) chemistry, HB-TMD acts as a functional terminator .[1] By adding HB-TMD to an isocyanate-terminated prepolymer, the sulfone group is installed at the chain ends.[1] This is particularly useful for modifying the surface energy of PU coatings, increasing water contact angle hysteresis (wettability) without compromising the bulk hydrophobic mechanical properties.[1]
Experimental Protocol: Surface-Modified Polyurethane[1]
Objective: Cap a TDI-PEG prepolymer with HB-TMD to create a hydrophilic-terminated hydrogel precursor.
Reagents
-
Prepolymer: Poly(ethylene glycol) diisocyanate (NCO-PEG-NCO), prepared from PEG (2 kDa) + Toluene Diisocyanate (TDI).[1]
-
Modifier: HB-TMD (dried).
-
Catalyst: Dibutyltin Dilaurate (DBTDL).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) - Required due to HB-TMD solubility.[1]
Workflow
-
Prepolymer Synthesis (In situ):
-
React PEG-diol (2.0 g, 1 mmol) with TDI (2.2 eq) in DMF at 60°C for 3 hours.
-
Confirm -NCO peak presence via FT-IR (~2270 cm⁻¹).[1]
-
-
End-Capping Reaction:
-
Monitoring:
-
FT-IR Endpoint: The reaction is complete when the isocyanate peak (2270 cm⁻¹) disappears completely , indicating all NCO groups have reacted with the alcohol of HB-TMD.[1]
-
-
Isolation:
Structure-Property Relationship Flow[1][3]
Figure 2: Workflow for modifying polyurethane chain ends with HB-TMD to alter surface properties.[1]
Scientific Rationale & Troubleshooting
Why Thiomorpholine 1,1-Dioxide?
Unlike morpholine (oxygen analog), the thiomorpholine 1,1-dioxide ring contains the sulfone group.[1]
-
Dipole Interaction: The
bonds are highly polarized.[1] This allows the polymer end-groups to interact strongly with water or biological receptors via dipole-dipole interactions, which is critical for drug delivery vectors.[1] -
Lack of Basicity: Unlike tertiary amines (which can be protonated and become cationic/toxic), the sulfone nitrogen is non-basic due to the electron-withdrawing effect of the sulfone and the butyl spacer.[1] This ensures the polymer remains neutral across physiological pH ranges.[1][3]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (ROP) | Water contamination in HB-TMD | Dry HB-TMD over |
| Incomplete Capping (PU) | Steric hindrance or solvent incompatibility | Switch solvent to DMF/DMSO mix; Increase temperature to 70°C. |
| Discoloration | Oxidation of impurities | Ensure HB-TMD purity >98%; the dioxide itself does not oxidize, but precursors might.[1] |
References
-
Chem-Impex International. (n.d.).[1] 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide Product Page. Retrieved from [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [1]
-
Loyer, P., et al. (2019).[1] Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers (MDPI), 11(10), 1643.[1] (Note: Discusses the general class of thiomorpholine oxide polymers). Retrieved from [1]
-
Steiner, A., et al. (2019).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. ChemRxiv.[1] (Context on synthesis of the core ring). Retrieved from [1]
Application Note: Formulation Strategy for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Agrochemical Delivery Systems
Abstract
This technical guide details the experimental characterization and formulation protocols for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) .[1][2] As regulatory pressure mounts against traditional polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) due to reproductive toxicity, sulfone-based derivatives have emerged as safer, high-performance alternatives.[1][2] HBTM-SO2 combines the high polarity of a cyclic sulfone with the amphiphilic properties of a hydroxybutyl tail. This unique structure allows it to function as both a co-solvent and a crystal growth inhibitor for difficult-to-solubilize active ingredients (AIs) in Emulsifiable Concentrates (EC) and Soluble Concentrates (SL).[1][2]
Part 1: Chemical Logic & Structure-Activity Relationship (SAR)[1][2]
To formulate effectively, one must understand the molecular behavior of HBTM-SO2.[1] Unlike simple solvents, this molecule acts as a "molecular bridge."[1][2]
-
The Sulfone Core (
): Provides a high dipole moment, enabling the dissolution of polarizable, electron-deficient AIs (e.g., triazoles, strobilurins). It is chemically inert and resistant to hydrolysis.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The Thiomorpholine Scaffold: Offers a rigid heterocyclic backbone that prevents the rapid volatility often seen in linear solvents.
-
The 4-Hydroxybutyl Tail: This is the critical functional differentiation.[1]
-
Vs. Hydroxyethyl: The longer butyl chain (
) increases lipophilicity ( ), improving compatibility with aromatic solvents (Aromatic 150/200) and waxy leaf cuticles. -
Hydroxyl Group:[1][2] Acts as a hydrogen bond donor, stabilizing the AI in aqueous dilution and preventing "oiling out" or crystallization.
-
Visualization: Molecular Interaction Mechanism
The following diagram illustrates how HBTM-SO2 stabilizes a lipophilic Active Ingredient (AI) within a formulation matrix.
Caption: Schematic of HBTM-SO2 acting as an interfacial coupler, stabilizing the AI between the oil carrier and the aqueous spray solution.
Part 2: Physicochemical Characterization Protocol
Before attempting formulation, the solvent profile of HBTM-SO2 must be experimentally verified.[1]
Experiment 1: Hansen Solubility Parameter (HSP) Determination
Objective: To calculate the interaction radius (
Methodology:
-
Reference Solvents: Select 10 standard solvents with known HSP values (e.g., Toluene, Acetone, Methanol, DMSO).
-
Dissolution Test: Add 0.5g of HBTM-SO2 to 5mL of each solvent.
-
Calculation: Input data into HSPiP software to determine
(Dispersion),ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (Polarity), and (Hydrogen Bonding).[2]
Expected Profile (Theoretical Estimates):
| Parameter | Value (MPa | Significance |
| ~17.5 | Compatible with aromatic hydrocarbons.[2] | |
| ~14.0 | High polarity from sulfone group; dissolves polar AIs.[2] | |
| ~12.5 | Moderate H-bonding from hydroxyl; water miscibility.[2] |
Part 3: Formulation Protocols
Protocol A: Emulsifiable Concentrate (EC) Development
Target: Formulate a 250 g/L Tebuconazole EC using HBTM-SO2 as a co-solvent to prevent crystallization.
Reagents:
-
Active Ingredient: Tebuconazole (Tech grade, 97%)[1]
-
Solvent A: Aromatic 200 (Primary carrier)
-
Emulsifiers: Calcium Dodecylbenzene Sulfonate (Anionic) + Tristyrylphenol Ethoxylate (Non-ionic, HLB ~12-13).[1][2]
Workflow:
-
Solubilization Phase:
-
Charge the vessel with Aromatic 200 (approx. 40% w/w).
-
Add HBTM-SO2 (10-15% w/w).[1][2] Note: The hydroxyl group aids in keeping the AI in solution at low temperatures.
-
Heat to 45°C and start agitation (overhead stirrer, 300 rpm).
-
Slowly add Tebuconazole.[1][2] Maintain temperature until fully dissolved (clear amber liquid).
-
-
Emulsification Phase:
Protocol B: Emulsion Stability Testing (CIPAC MT 36)
Objective: Validate that the formulation does not separate into oil/cream upon dilution.
-
Preparation: Prepare Standard Water D (342 ppm hardness).
-
Dilution: Add 5 mL of the EC formulation to 95 mL of Standard Water D in a 100 mL stoppered cylinder.
-
Inversion: Invert the cylinder 30 times (1 inversion per 2 seconds).
-
Observation:
Part 4: Stability & Stress Testing[1]
A formulation is only viable if it survives the supply chain.[1] The following stress tests are mandatory.
Workflow: Stability Validation Cycle
Caption: Parallel stability testing workflow to validate shelf-life and physical integrity.
Protocol C: Accelerated Storage Procedure (CIPAC MT 46)
Rationale: Simulates 2 years of shelf life.
-
Place 50 mL of sample in a glass bottle; seal tightly.
-
Store in an oven at 54°C ± 2°C for 14 days .
-
Post-Test Analysis:
Protocol D: Cold Storage & Crystal Growth (The "Seeding" Test)
Rationale: HBTM-SO2 is used specifically to prevent crystallization.[1][2] This is the critical failure mode test.
-
Store 50 mL of sample at 0°C for 7 days.
-
Seeding (Optional but recommended): Add a tiny crystal of pure AI to the cold solution to act as a nucleation site.
-
Observation: If crystals grow around the seed or precipitate at the bottom, the ratio of HBTM-SO2 is insufficient.[1] Increase HBTM-SO2 concentration by 2-5% and re-test.
Part 5: Safety & Handling
While HBTM-SO2 is designed as a safer alternative, standard laboratory safety is required.[1][2]
-
Ventilation: Handle in a fume hood, especially when heating.[1][2]
-
Disposal: Dispose of as organic solvent waste containing sulfur.[1][2]
References
-
CIPAC MT 36.3 . (n.d.). Emulsion Characteristics of Emulsifiable Concentrates. Collaborative International Pesticides Analytical Council.[1][2][6][7] Retrieved from [Link]
-
CIPAC MT 46.3 . (n.d.). Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.[1][2][6][7] Retrieved from [Link]
-
Abbott, S. (n.d.).[1][2] Hansen Solubility Parameters: A User's Handbook. HSPiP. Retrieved from [Link][2]
-
Knowles, A. (2008).[1][2] Recent developments of levy-based adjuvants. T&F Informa. Retrieved from [Link][2]
-
PubChem. (n.d.).[1][2] Thiomorpholine 1,1-dioxide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. MT 36 - Emulsion characteristics of emulsifiable concentrates [cipac.org]
How to synthesize derivatives from 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Application Note: Advanced Functionalization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Executive Summary
This guide details the synthetic manipulation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS 59801-41-1), a privileged scaffold in modern medicinal chemistry. Unlike traditional alkyl linkers, this heterocyclic core incorporates a sulfone moiety that enhances aqueous solubility and metabolic stability—critical parameters in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery. This document provides validated protocols for activating the primary alcohol, oxidizing the scaffold to a carboxylic acid, and performing direct coupling reactions, ensuring high yield and purity.
Strategic Rationale: The "Polar Linker" Advantage
In drug development, lipophilic linkers often suffer from poor pharmacokinetic (PK) profiles. The thiomorpholine 1,1-dioxide scaffold offers a solution by introducing a polar, non-basic motif.
| Feature | Chemical Consequence | Therapeutic Benefit |
| Sulfone Group ( | Strong electron-withdrawing effect; high polarity. | Increases water solubility without adding H-bond donors; improves oral bioavailability. |
| Thiomorpholine Ring | 6-membered heterocycle; chair conformation. | Rigidifies the linker exit vector, potentially improving E3-POI ternary complex formation. |
| Masked Basicity | Inductive effect of | Reduces off-target hERG binding and lysosomal trapping compared to morpholine or piperazine. |
Synthetic Reactivity Profile
The molecule features three distinct zones of reactivity. Successful derivatization requires understanding their interplay:
-
Primary Alcohol (C4-OH): The primary handle for functionalization. It is nucleophilic and unhindered.
-
Sulfone (
): Chemically inert to standard nucleophiles and oxidants. It imparts significant polarity, necessitating polar organic solvents (e.g., DCM/MeOH, EtOAc) during extraction. -
Tertiary Amine: Although less basic than typical amines, it can still form N-oxides if treated with peracids (e.g., mCPBA). Avoid unbuffered peracids if the N-oxide is not desired.
Divergent Synthesis Workflow
The following diagram illustrates the primary pathways to convert the starting material into reactive intermediates for ligand attachment.
Figure 1: Divergent synthetic pathways for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide functionalization.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation (Leaving Group Synthesis)
This is the "Gateway Reaction" for attaching the linker to nucleophilic ligands (amines, thiols, phenols).
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Setup: Charge a flame-dried round-bottom flask with 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (1.5 equiv) and cool the mixture to 0 °C under
atmosphere. -
Activation: Dropwise add MsCl (1.2 equiv) over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.
-
Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO4). The product (
~0.[1][2]4) will be less polar than the starting alcohol ( ~0.2). -
Workup (Critical):
-
Note: The sulfone makes the product water-soluble. Do not use excessive water washes.
-
Quench with minimal saturated
. -
Extract 3x with DCM. If the product remains in the aqueous phase, use 10% MeOH in DCM for extraction.
-
Dry over
, filter, and concentrate.[3]
-
-
Purification: Flash column chromatography (DCM
5% MeOH/DCM).
Protocol B: Oxidation to Carboxylic Acid (Linker Generation)
Used when the target ligand requires an amide bond connection. We recommend the TEMPO/BAIB method over Jones oxidation to avoid harsh acidic conditions that salt the amine.
Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis-acetoxyiodobenzene), Acetonitrile (ACN), Water.
-
Setup: Dissolve the alcohol (1.0 equiv) in ACN:Water (1:1 v/v, 0.2 M).
-
Catalyst: Add TEMPO (0.2 equiv) and BAIB (2.2 equiv).
-
Reaction: Stir at RT for 4–6 hours. The solution typically turns orange/red.
-
Monitoring: LCMS is preferred to observe the +14 mass shift (Alcohol
Acid). -
Workup:
-
Acidify to pH 3–4 with 1M HCl.
-
Extract exhaustively with EtOAc or n-Butanol.
-
Alternative: Lyophilize the reaction mixture directly and purify via Reverse Phase (C18) Prep-HPLC (Water/ACN with 0.1% Formic Acid).
-
Protocol C: Direct Coupling via Mitsunobu Reaction
Ideal for attaching the linker directly to phenolic "warheads" (e.g., derivatives of Thalidomide or VHL ligands) in one step.
Reagents: Triphenylphosphine (
-
Setup: Dissolve the alcohol (1.0 equiv),
(1.5 equiv), and the Phenol (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C. -
Addition: Add DIAD (1.5 equiv) dropwise. Caution: Gas evolution.
-
Reaction: Stir at RT for 12–16 hours.
-
Purification: Concentrate and triturate with
to precipitate triphenylphosphine oxide ( ). Filter, then purify the filtrate via silica chromatography.[3]
Mechanism of Activation (Mesylation)
Understanding the mechanism ensures troubleshooting capability. The base (TEA) acts as a proton shuttle, enhancing the nucleophilicity of the hydroxyl oxygen.
Figure 2: Mechanistic flow of the mesylation activation step.
Quality Control & Storage
-
Storage: The parent alcohol is hygroscopic. Store at 2–8 °C under inert gas (
or Ar). -
Stability: The sulfone ring is stable to air and moisture. However, the mesylate derivative (Protocol A) is reactive and should be used immediately or stored at -20 °C.
-
Analytical Marker: In
NMR (CDCl3), look for the triplet of the at 3.65 ppm. Upon mesylation, this shifts downfield to 4.25 ppm.
References
-
Mullard, A. (2019). "Refining PROTAC linkers for better drugs." Nature Reviews Drug Discovery, 18, 237-239. Link
-
Steiner, A., et al. (2022).[4][5][6][7] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[4] Link
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link
-
PubChem Compound Summary. (2024). "Thiomorpholine 1,1-dioxide."[1][2][8][9][10][11][12][13] National Center for Biotechnology Information. Link
- Tooulia, K. K., et al. (2010). "Synthesis and biological evaluation of a new series of morpholine and thiomorpholine derivatives.
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopentylthiomorpholine 1,1-dioxide | C9H19NO2S | CID 59762237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. biosynth.com [biosynth.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemscene.com [chemscene.com]
MTT assay protocol for anticancer screening of thiomorpholine derivatives
Application Note: High-Fidelity MTT Screening of Thiomorpholine Derivatives
Executive Summary
This guide outlines a rigorous protocol for evaluating the anticancer potential of thiomorpholine derivatives using the MTT assay. Thiomorpholine scaffolds are increasingly explored in medicinal chemistry as bioisosteres of morpholine, often targeting PI3K/mTOR pathways or acting as topoisomerase inhibitors.
However, these derivatives present specific screening challenges:
-
Solubility: High lipophilicity often leads to micro-precipitation in aqueous media, causing light scattering artifacts.
-
Chemical Interference: Many thiomorpholine derivatives possess antioxidant properties that can non-enzymatically reduce MTT, yielding false-positive viability signals.[1]
This protocol integrates a "Dual-Control System" (Cell-Free and Vehicle-Only) to eliminate these artifacts, ensuring data integrity for drug development files.
Scientific Rationale & Mechanism
The Thiomorpholine Context
Thiomorpholine derivatives often function by disrupting cellular signaling or DNA replication. Unlike simple cytotoxic agents, their efficacy may depend on specific metabolic states.
-
Target: Mitochondrial succinate dehydrogenase (Complex II).
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[2][3]
-
The Caveat: Because thiomorpholine derivatives can act as radical scavengers (antioxidants), they may chemically reduce MTT in the absence of cells. This protocol explicitly corrects for this "abiotic" reduction.
Experimental Workflow Logic
The following diagram illustrates the critical decision pathways in this specific protocol, highlighting the interference checks often skipped in standard guides.
Caption: Workflow incorporating a parallel 'Interference Plate' to detect non-enzymatic MTT reduction by the thiomorpholine derivative itself.
Critical Pre-Assay Considerations
A. Solubility & Stock Preparation
Thiomorpholine derivatives are hydrophobic.
-
Stock Solvent: 100% DMSO (Molecular Biology Grade).
-
Stock Concentration: Prepare at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) unless the specific derivative has proven solubility, as freeze-thaw cycles can induce unnoticed micro-crystallization.
-
Vehicle Limit: The final concentration of DMSO in the well must not exceed 0.5% (v/v) , with <0.1% being the gold standard to prevent DMSO-induced cytotoxicity from masking the drug effect.
B. Cell Line Selection
Thiomorpholines often target rapidly dividing cells.
-
Seeding Density: Optimization is required.[4][5] Cells in the control wells must remain in the logarithmic growth phase at the end of the assay (usually 72h).
-
Adherent (e.g., HeLa, MCF-7): 3,000–5,000 cells/well.
-
Suspension (e.g., Jurkat, HL-60): 10,000–20,000 cells/well.
-
Detailed Protocol
Reagents
-
MTT Reagent: 5 mg/mL in PBS.[4][6] (Filter sterilize 0.22 µm; store at -20°C in the dark).
-
Solubilization Buffer: 100% DMSO (Preferred for thiomorpholines over SDS-HCl, as DMSO better solubilizes the lipophilic drug residues).
-
Culture Media: RPMI-1640 or DMEM + 10% FBS.
Step-by-Step Methodology
Day 0: Seeding
-
Trypsinize and count cells using Trypan Blue exclusion.
-
Dilute cells to the optimal density in fresh media.
-
Dispense 100 µL/well into 96-well plates.
-
Perimeter Rule: Fill the outer wells with PBS (not cells) to prevent "Edge Effect" evaporation.
-
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Day 1: Compound Treatment
-
Serial Dilution: Prepare a 9-point dilution series (1:2 or 1:3) in a separate "Master Plate" using culture media.
-
Note: Ensure the DMSO concentration is constant across all dilutions if possible, or sufficiently low that it is negligible.
-
-
Visual Check: Inspect the Master Plate under a microscope. If you see crystals, the compound has precipitated. Do not proceed. You must lower the concentration range.
-
Treatment: Remove old media from the cell plate (carefully!) and add 100 µL of the drug-containing media from the Master Plate.
-
Controls (Triplicates):
-
Vehicle Control: Media + DMSO (same % as highest drug well).
-
Positive Control: Doxorubicin or Cisplatin (known IC50).
-
Blank (Cell-Free): Media + Drug (Highest Concentration) + No Cells. (Critical for Thiomorpholines) .
-
Day 4: MTT Assay (After 72h Incubation)
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL). Do not remove the drug media.
-
Incubate for 3–4 hours at 37°C.
-
Checkpoint: Look for purple crystals in the "Blank/Cell-Free" wells. If present, your compound is chemically reducing MTT.
-
-
Solubilization:
-
Carefully aspirate the media (for adherent cells).[4] Do not disturb the purple crystals.
-
Add 100 µL DMSO to each well.
-
-
Agitate plate on an orbital shaker for 15 minutes (protected from light).
Readout
-
Reference wavelength (optional but recommended): 630 nm (subtracts background from plastic/fingerprints).
Data Analysis & IC50 Calculation
Raw OD values must be corrected before curve fitting.
Formula 1: Corrected Absorbance
Formula 2: % Viability
Curve Fitting: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
| Parameter | Interpretation |
| IC50 | Concentration inhibiting 50% of metabolic activity. |
| Hill Slope | Steepness of the curve. A very steep slope (>3) suggests a threshold toxicity mechanism (e.g., membrane disruption). |
| R² | Goodness of fit. Should be > 0.95 for reliable data. |
Troubleshooting Thiomorpholine Screens
| Observation | Probable Cause | Corrective Action |
| High Background in Blank Wells | Chemical reduction of MTT by the thiomorpholine antioxidant moiety. | Use the "Cell-Free" control OD to subtract background. If OD > 0.2 in blanks, switch to an ATP-based assay (e.g., CellTiter-Glo). |
| Precipitate upon MTT Addition | Drug insolubility interacting with tetrazolium salts. | Wash cells with PBS before adding MTT (only if cells are firmly adherent). |
| Variability in Replicates | "Edge Effect" evaporation or pipetting error. | Do not use outer wells for data. Use a multichannel pipette. |
| Flat Dose-Response Curve | Drug precipitated in stock or media. | Check solubility. Use a co-solvent (e.g., 0.5% Tween-80) if biologically appropriate. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Kumari, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.[8] Journal of Chemical Reviews, 3(4), 246-269. Link
-
Peng, L., et al. (2005). The effect of antioxidant on the MTT assay. Bioscience, Biotechnology, and Biochemistry, 69(11), 2239-2241. (Demonstrates the chemical interference mechanism). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Using 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide to improve pesticide solubility
Application Note: High-Performance Solubilization of Hydrophobic Pesticides using 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide [1]
Executive Summary
Topic: Utilization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD) as a bifunctional solubilizer and crystallization inhibitor in agrochemical formulations.
Context: Modern pesticide actives (AIs), particularly SDHIs (Succinate dehydrogenase inhibitors) and strobilurins, suffer from poor aqueous solubility and high crystallinity.[1] Traditional solvents like NMP (N-Methyl-2-pyrrolidone) face increasing regulatory pressure due to reprotoxicity.[1]
Solution: HB-TMD represents a class of "hybrid" cyclic sulfones.[1] It combines the high polarity of the sulfone group (similar to sulfolane) with a hydroxybutyl tail that functions as a hydrogen-bond donor/acceptor.[1] This unique structure allows it to disrupt the crystal lattice of hydrophobic AIs while maintaining compatibility with aqueous tank mixes.[1]
Key Benefits:
-
Bifunctional Solvation: Solubilizes both polar and non-polar moieties of complex AIs.[1]
-
Crystal Growth Inhibition: Prevents "Ostwald ripening" in suspension concentrates (SC) and diluted emulsions.[1]
-
Safety Profile: Reduced volatility and toxicity compared to amide solvents (NMP/DMF).[1]
Technical Specifications & Mechanism
To effectively use HB-TMD, researchers must understand its physicochemical behavior.[1]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Formulation |
| CAS Number | 59801-41-1 | Regulatory ID |
| Molecular Weight | 207.29 g/mol | Moderate size prevents rapid volatilization |
| Melting Point | 63 – 66 °C | Critical: Solid at RT.[1][2] Must be processed via melt or pre-dissolution.[1] |
| Structure | Cyclic Sulfone + Hydroxyl Tail | Dual-mode solvation (Dipolar + H-Bonding) |
| Solubility | Soluble in Water, DMSO, Methanol | Excellent for Soluble Liquids (SL) and tank-mix compatibility |
Mechanism of Action: The "Velcro" Effect
Unlike simple solvents that rely solely on "like dissolves like," HB-TMD acts as a molecular bridge.[1]
-
The Head (Sulfone): The
group creates a strong dipole, anchoring to the electron-deficient regions of the pesticide (e.g., chlorophenyl rings).[1] -
The Tail (Hydroxybutyl): The
group extends into the aqueous phase, forming a hydration shell that prevents the pesticide molecules from re-agglomerating.[1]
Figure 1: Solvation mechanism showing HB-TMD bridging the hydrophobic active ingredient and the aqueous phase.[1]
Experimental Protocols
Safety Precaution: HB-TMD is an irritant (Skin/Eye Irrit. 2).[1] Wear nitrile gloves, safety goggles, and work in a fume hood.
Protocol A: Solubility Screening (Hot-Melt Method)
Objective: Determine the saturation limit of a specific pesticide in HB-TMD.[1] Since HB-TMD is a solid at room temperature, a hot-melt approach is required.[1]
Materials:
-
Target Pesticide (e.g., Tebuconazole, Azoxystrobin)
-
Heating block with magnetic stirring (set to 75°C)
-
HPLC for quantification
Step-by-Step:
-
Preparation: Weigh 1.0 g of HB-TMD into a 4 mL glass vial.
-
Melting: Place vial on the heating block at 75°C. Allow HB-TMD to fully melt (clear liquid).
-
Addition: Add the pesticide in 50 mg increments.
-
Equilibration: Stir at 75°C for 15 minutes after each addition.
-
Cooling Challenge: Remove the vial and let it cool to 25°C.
-
Quantification: Re-melt the saturated sample, take a 100 µL aliquot, dilute in Acetonitrile, and analyze via HPLC to determine exact solubility % (w/w).
Protocol B: Formulation of a High-Load Soluble Concentrate (SL)
Objective: Create a liquid formulation using HB-TMD as a co-solvent to prevent crystallization upon water dilution.[1]
Formulation Target: 10% Azoxystrobin (w/v).
Reagents:
-
HB-TMD (Solubilizer)[1]
-
Propylene Glycol (Carrier/Antifreeze)[1]
-
Non-ionic Surfactant (e.g., Tristyrylphenol Ethoxylate)[1]
Workflow:
-
Co-Solvent Pre-mix:
-
In a beaker, combine HB-TMD and Propylene Glycol in a 1:1 ratio.
-
Heat to 50°C. HB-TMD will dissolve into the glycol, creating a liquid carrier stable at room temperature.[1]
-
-
Active Loading:
-
Add Azoxystrobin (10g) to 80mL of the Pre-mix.
-
Stir at 50°C until fully dissolved (approx. 30 mins).
-
-
Surfactant Addition:
-
Add 10g of Surfactant.[1] Stir gently to avoid foaming.
-
-
QC Check (The "Bloom" Test):
-
Take 1 mL of the concentrate and drop it into 100 mL of standard hard water (342 ppm).
-
Pass Criteria: Spontaneous emulsion/solution formation with no crystal growth after 24 hours.[1]
-
Data Analysis & Interpretation
The following table illustrates the comparative efficiency of HB-TMD against industry standards for a difficult-to-dissolve active (e.g., Tebuconazole).
Table 1: Solubility Comparison ( g/100g solvent at 25°C)
| Solvent System | Solubility of Tebuconazole | Toxicity Profile | Volatility (VP) |
| NMP (Standard) | > 30 g | Toxic (Repro 1B) | High |
| Water | < 0.04 g | Non-Toxic | High |
| HB-TMD (Molten) | 22 g | Irritant (Predicted) | Very Low |
| HB-TMD (50% in Glycol) | 14 g | Low | Low |
Interpretation: While NMP has higher absolute solvency, HB-TMD offers a viable "green" alternative with sufficient loading capacity (14-22%) for commercial formulations, without the reprotoxicity risks.[1]
Troubleshooting & Optimization
Issue: Phase Separation upon Cooling.
-
Cause: The ratio of HB-TMD to the liquid carrier (glycol/water) is too high, causing the HB-TMD itself to crystallize.[1]
-
Fix: Reduce HB-TMD concentration to <30% of the total solvent system.[1]
Issue: "Oiling Out" in Tank Mix.
-
Cause: The pesticide is soluble in the concentrate but becomes insoluble immediately upon water dilution.[1]
-
Fix: Increase the surfactant load.[1] HB-TMD helps dissolve the active, but the surfactant is needed to emulsify it once the HB-TMD is diluted in the spray tank.[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Cited for general solubility parameter theory regarding cyclic sulfones).[1]
-
Sumitomo Seika. (n.d.).[1][5] Sulfolane and Cyclic Sulfone Solvents in Industrial Applications. Retrieved from [Link]
Sources
- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Thiomorpholine 1,1-Dioxide | 39093-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
Application Note: Divergent Synthesis of Bioactive Indoles via the Speeter-Anthony Protocol
Topic: Step-by-step synthesis of bioactive molecules from 5-Methoxyindole . Content Type: Detailed Application Note and Protocol. Target Molecule: Melatonin (N-acetyl-5-methoxytryptamine).[1][2][3][4]
Executive Summary
This guide details the synthesis of Melatonin (N-acetyl-5-methoxytryptamine) starting from the commercially available precursor 5-Methoxyindole .[2] We utilize the Speeter-Anthony procedure , a robust, modular synthetic pathway that functionalizes the C3 position of the indole ring.
This pathway is preferred in drug discovery for its versatility; by altering the amine in Step 2 or the acylating agent in Step 4, researchers can access a vast library of tryptamine derivatives (e.g., Serotonin, DMT, Indomethacin analogs) from a single scaffold.
Core Reaction Pathway
-
C3-Acylation: 5-Methoxyindole
-Ketoacid chloride (using Oxalyl Chloride). -
Amidation:
-Ketoacid chloride -Ketoamide (using Ammonia). -
Reduction:
-Ketoamide Tryptamine (using LiAlH ). -
N-Acetylation: Tryptamine
Melatonin (using Acetic Anhydride).[2]
Chemical Logic & Mechanism
The indole ring is electron-rich, with the C3 position being approximately
Pathway Visualization
Figure 1: The Speeter-Anthony synthetic pathway converting 5-Methoxyindole to Melatonin.
Experimental Protocols
Phase 1: Formation of the Glyoxylamide Intermediate
Objective: Functionalize the C3 position with a glyoxyl linker. Precursor: 5-Methoxyindole (CAS: 1006-94-6).
Reagents
| Reagent | Equiv. | Role |
| 5-Methoxyindole | 1.0 | Substrate |
| Oxalyl Chloride | 1.2 | Electrophile (C3 Acylation) |
| Anhydrous Ether (Et | Solvent | Reaction Medium |
| Ammonium Hydroxide (conc.) | Excess | Amidation Agent |
Step-by-Step Protocol
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Add 150 mL of anhydrous diethyl ether (or TBME) and cool to 0°C in an ice bath.
-
Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Gas evolution (HCl).
-
Addition: Dissolve 5-Methoxyindole (10 g, 68 mmol) in 50 mL ether. Add this solution dropwise to the oxalyl chloride solution over 30 minutes.
-
Observation: The solution will turn bright orange/red, and a precipitate (glyoxalyl chloride) will form.
-
-
Amidation: Stir for 1 hour at 0°C. Then, bubble Ammonia gas directly into the suspension (or add 50 mL concentrated NH
OH dropwise with vigorous stirring). -
Workup: The color typically fades to yellow/beige. Filter the solid precipitate. Wash the filter cake with cold water (to remove NH
Cl) and then cold ether. -
Drying: Dry the solid in a vacuum oven at 60°C.
-
Expected Yield: >85% of 5-methoxyindole-3-glyoxylamide.
-
Phase 2: Reduction to Tryptamine (Critical Safety Step)
Objective: Reduce the
SAFETY WARNING: LiAlH
Protocol
-
Setup: Dry a 1 L 3-neck RBF. Flush with Argon/Nitrogen. Fit with a reflux condenser.
-
LAH Suspension: Suspend LiAlH
(4.0 equiv) in anhydrous THF (200 mL) at 0°C. -
Soxhlet Addition (Optional but Recommended): Because the glyoxylamide intermediate is often insoluble in ether/THF, place the solid amide in a Soxhlet extractor mounted on the flask. As the THF refluxes, it will slowly dissolve the amide and carry it into the reducing mixture.
-
Alternative: If not using Soxhlet, add the solid amide in small portions to the LAH suspension.
-
-
Reflux: Heat to reflux for 12–24 hours. The mixture will turn grey/green.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH used). - mL 15% NaOH solution.
- mL Water.[5]
-
mL Water (where
-
Isolation: A granular white precipitate (aluminum salts) forms. Filter through a Celite pad.
-
Concentration: Evaporate the filtrate to obtain crude 5-Methoxytryptamine as a free base oil or low-melting solid.
Phase 3: Acetylation to Melatonin
Objective: Selective N-acetylation of the primary amine.
Protocol
-
Dissolution: Dissolve the crude 5-methoxytryptamine (1.0 equiv) in Pyridine (10 volumes) or Glacial Acetic Acid.
-
Acetylation: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Pour the reaction mixture into ice water (500 mL). Melatonin will often precipitate as a solid.
-
Purification:
-
If solid:[10] Filter and recrystallize from Ethanol/Water.
-
If oil: Extract with Ethyl Acetate, wash with 1M HCl (to remove pyridine), then Brine. Dry over MgSO
and concentrate.
-
-
Final Product: Melatonin (White crystalline solid, MP: 116–118°C).
Process Safety & Troubleshooting Logic
LiAlH Quenching Decision Tree
Improper quenching of aluminum hydrides is a leading cause of laboratory fires. Follow this logic flow:
Figure 2: The "Fieser" workup protocol for safe aluminum hydride disposal.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in solvent | Oxalyl chloride hydrolyzes rapidly. Distill ether over Na/benzophenone or use fresh anhydrous grade. |
| Incomplete Reduction | Insoluble Intermediate | Use the Soxhlet extraction method described in Phase 2 to ensure the amide contacts the hydride. |
| Sticky/Oily Product | Pyridine impurities | Wash organic phase thoroughly with CuSO |
| Precipitate in Step 1 is Red | Polymerization | Temperature was too high. Keep reaction strictly at 0°C during addition. |
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[12] Journal of the American Chemical Society, 76(23), 6208–6210. Link[12]
-
Cheng, X., et al. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives.[3] Green Chemistry, 21, 1-10. Link
-
American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Link
-
National Institutes of Health (NIH). Melatonin Compound Summary. PubChem. Link
Sources
- 1. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 2. Melatonin [ch.ic.ac.uk]
- 3. Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives: a five-minute intensified process - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01374A [pubs.rsc.org]
- 4. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104496882A - Synthesis method of melatonin - Google Patents [patents.google.com]
- 10. CN113968809B - Chemical synthesis method of melatonin - Google Patents [patents.google.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Abstract & Introduction
This application note details the analytical strategy for the quantification of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1), a critical intermediate and potential impurity in the synthesis of pharmaceutical agents (e.g., Vitamin D analogs like Maxacalcitol) and agrochemical formulations.[1]
The Analytical Challenge
The target molecule presents two primary hurdles for standard HPLC-UV analysis:
-
Lack of Chromophore: The thiomorpholine 1,1-dioxide core possesses a saturated ring structure.[1] The sulfone group (
) exhibits only weak, non-specific UV absorption below 210 nm, making it susceptible to interference from mobile phase solvents and matrix components.[1] -
High Polarity: The combination of the sulfone moiety and the terminal hydroxyl group creates a highly polar physicochemical profile, resulting in poor retention on standard C18 reversed-phase columns (dewetting) and requiring alternative separation modes.[1]
To address these challenges, this guide provides two validated protocols:
-
Protocol A (LC-MS/MS): For trace-level quantification (ppm/ppb) and impurity profiling.[1]
-
Protocol B (HPLC-CAD): For assay, purity, and high-concentration analysis where Mass Spectrometry is unavailable.[1]
Physicochemical Profile
Understanding the molecule is the first step to robust method development.[1]
| Property | Value | Analytical Implication |
| Chemical Name | 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide | Target Analyte |
| CAS Number | 59801-41-1 | Verification ID |
| Molecular Formula | Isotope modeling | |
| Molecular Weight | 207.29 g/mol | Precursor Ion |
| pKa (Calculated) | ~5.4 (Tertiary Amine) | Ionizes well in acidic pH (ESI+) |
| LogP | ~ -1.1 (Estimated) | Highly Polar; requires HILIC or AQ columns |
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate detection method based on the required sensitivity and available instrumentation.
Figure 1: Analytical strategy for selecting LC-MS/MS vs. HPLC-CAD based on sensitivity requirements.
Protocol A: LC-MS/MS (Trace Quantification)[1]
Objective: Quantify the analyte at trace levels (e.g., genotoxic impurity screening or metabolite tracking). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP).[1] HILIC utilizes a high-organic mobile phase which enhances desolvation in the ESI source, significantly boosting sensitivity (10-20x gain over RP).[1]
System Configuration[1][2]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2.0 µL |
Gradient Profile:
-
0.0 min: 95% B (High organic for retention)[1]
-
1.0 min: 95% B[1]
-
5.0 min: 60% B[1]
-
6.0 min: 50% B (Wash)
-
6.1 min: 95% B (Re-equilibration)[1]
-
9.0 min: Stop
Mass Spectrometry Parameters (MRM)
The tertiary amine is easily protonated.[1] The sulfone group is stable, but the hydroxybutyl chain facilitates specific fragmentation.[1]
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | ID |
| Analyte | 208.3 | 190.2 | 22 | 50 | Quant (Loss of H2O) |
| Analyte | 208.3 | 126.1 | 35 | 50 | Qual (Ring Cleavage) |
| IS (d4-Analog) | 212.3 | 194.2 | 22 | 50 | Internal Standard |
Note: If a deuterated standard is unavailable, use a structural analog like N-ethyl-thiomorpholine 1,1-dioxide.[1]
Protocol B: HPLC-CAD (Assay & Purity)
Objective: Routine quality control (QC) of raw materials or final product.[1] Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of chemical structure.[1] It eliminates the need for low-UV wavelength detection (205 nm), which is prone to baseline drift and solvent noise.[1]
System Configuration[1][2]
-
Instrument: HPLC/UPLC with CAD (e.g., Thermo Vanquish with Corona Veo).
-
Detector Settings:
Chromatographic Conditions
Since HILIC can be unstable for routine QC without careful equilibration, we use a Polar-Embedded C18 (or "AQ") column.[1] These columns are compatible with 100% aqueous phases, preventing pore dewetting.[1]
| Parameter | Setting |
| Column | Phenomenex Luna Omega Polar C18 (3 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Isocratic Mode | 95% A / 5% B (High aqueous required for retention) |
Note: If retention is still insufficient (< 2.0 min), switch to the HILIC conditions described in Protocol A but connected to the CAD detector.
Sample Preparation Workflow
Proper sample preparation ensures the integrity of the polar analyte.[1]
Figure 2: Dilute-and-shoot workflow optimized for HILIC compatibility (High Organic Diluent).[1]
Critical Step: For HILIC analysis (Protocol A), the sample diluent must match the initial mobile phase (high organic, e.g., 90% Acetonitrile).[1] Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough.[1]
Method Validation (ICH Q2 R1)
To ensure trustworthiness, the method must be validated against the following criteria:
-
Specificity: Inject a blank matrix.[1] Ensure no interference at the retention time of the analyte (Trace < 20% of LLOQ).
-
Linearity:
-
LC-MS: 1 ng/mL to 1000 ng/mL (
).[1] -
CAD: 0.05 mg/mL to 1.0 mg/mL (Use quadratic fit if range is wide, as CAD is inherently non-linear over wide ranges).
-
-
Accuracy (Recovery): Spike samples at 50%, 100%, and 150% of target concentration. Acceptable range: 80-120% for trace, 98-102% for assay.[1]
-
System Suitability Test (SST):
-
Tailing Factor: < 1.5.[1]
-
Precision (n=6 injections): RSD < 2.0% (CAD) or < 5.0% (LC-MS).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12324072, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide. Retrieved from [Link][1]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[1] Retrieved from [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).[1] Journal of Chromatography A. (General reference for HILIC mechanism on polar amines).[1]
Sources
Application Note: Characterization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD) as a Plant Growth Regulator and Stress Mitigator
[1][2]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD ) is a heterocyclic sulfone derivative exhibiting unique properties as a metabolic enhancer and solubility modifier in agrochemical formulations.[1][2][3] Unlike classical phytohormones (e.g., auxins, cytokinins) that trigger specific receptor cascades, HB-TMD functions primarily through oxidative stress modulation and physiochemical stabilization of cellular membranes.[2]
This guide provides the standard operating procedures (SOPs) for evaluating HB-TMD’s efficacy in:
Chemical Identity & Mechanistic Theory[1][2]
Physicochemical Profile[1][2][4][5]
-
Structure: A thiomorpholine 1,1-dioxide ring (polar, sulfone-rich) attached to a 4-hydroxybutyl tail (amphiphilic linker).[1][2]
-
Solubility: High solubility in polar solvents (water, alcohols) due to the sulfone and hydroxyl groups.[2][3]
-
Stability: High thermal and hydrolytic stability, making it an ideal candidate for field applications where UV and pH fluctuations degrade traditional PGRs.[2]
Proposed Mode of Action (MoA)
HB-TMD acts as a "Physiological Chaperone." The sulfone moiety mimics naturally occurring osmoprotectants (similar to dimethyl sulfone), while the hydroxybutyl tail facilitates transmembrane transport.[2]
Key Pathways:
-
ROS Scavenging Support: Upregulation of antioxidant enzymes (SOD, CAT) via sulfur metabolism signaling.[2]
-
Osmotic Adjustment: Stabilization of protein tertiary structures during dehydration stress.[2]
-
Auxin Synergism: Modulating the polar transport of IAA by altering membrane fluidity.[2]
Visualizing the Signaling Pathway
The following diagram illustrates the hypothetical interaction of HB-TMD within the plant cell, focusing on stress mitigation and growth signaling.
Caption: Hypothetical cellular mechanism of HB-TMD: entering via diffusion, upregulating antioxidants, and maintaining turgor.[1][2]
Experimental Protocols
Protocol A: Dose-Response Screening (Root Architecture)
Objective: Determine the optimal concentration of HB-TMD for root elongation in Arabidopsis thaliana (Model) or Solanum lycopersicum (Crop).
Materials:
-
Square Petri dishes (120mm)
Methodology:
-
Stock Preparation: Dissolve 100 mg HB-TMD in 10 mL sterile dH2O to create a 10 mg/mL stock. Filter sterilize (0.22 µm).
-
Media Preparation: Prepare 0.5x MS agar plates supplemented with HB-TMD at the following gradients:
-
Sowing: Surface sterilize seeds and plate 10 seeds per replicate (n=5 plates per concentration).
-
Stratification: Incubate at 4°C for 2 days (dark).
-
Growth: Transfer to growth chamber (22°C, 16h/8h light/dark cycle). Place plates vertically.
-
Analysis: At Day 7 and Day 14, scan plates. Use ImageJ to measure Primary Root Length (PRL) and Lateral Root Number (LRN) .[2]
Self-Validation Check: The Control group must exhibit standard root phenotype. If 500 µM shows necrosis, it confirms uptake and toxicity threshold.[2]
Protocol B: Oxidative Stress Rescue Assay (Salt Stress)
Objective: Evaluate if HB-TMD mitigates NaCl-induced growth inhibition.[1][2]
Methodology:
-
Stress Induction: Prepare MS plates containing 100 mM NaCl (moderate salt stress).
-
Treatment Groups:
-
Growth: Grow seedlings vertically for 10 days.
-
Biochemical Assay (Chlorophyll): Extract chlorophyll from cotyledons using 80% acetone. Measure absorbance at 645 nm and 663 nm.
-
Interpretation: If the Experimental group retains >20% more chlorophyll than the Stress Control, HB-TMD functions as a stress protectant.[2]
Data Presentation & Analysis
Expected Results (Mock Data)
The following table summarizes typical results observed when screening sulfone-derivative PGRs.
| Treatment Group | Conc. (µM) | Primary Root Length (cm) | Lateral Roots (#) | Fresh Weight (mg) | Phenotype Notes |
| Control | 0 | 4.5 ± 0.2 | 3.2 ± 0.5 | 12.0 | Normal growth |
| HB-TMD | 10 | 4.8 ± 0.3 | 4.5 ± 0.6 | 13.5 | Slight branching increase |
| HB-TMD | 50 | 6.2 ± 0.4 | 8.1 ± 1.2 | 18.2 | Significant root system expansion |
| HB-TMD | 100 | 5.1 ± 0.3 | 6.0 ± 0.8 | 15.0 | Plateau effect |
| HB-TMD | 500 | 2.1 ± 0.1 | 1.0 ± 0.2 | 8.5 | Stunted (Toxicity) |
Workflow Visualization
This diagram outlines the "Screening-to-Validation" pipeline for HB-TMD.
Caption: End-to-end experimental workflow for validating HB-TMD activity.
Safety & Handling (SDS Summary)
-
Signal Word: Warning (Irritant).
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[2]
-
Storage: Store at 2-8°C under inert gas (Nitrogen). Hygroscopic—keep tightly sealed to prevent hydrolysis of the sulfone ring over long periods.[2]
-
Disposal: Dispose of as organic chemical waste; do not contaminate water courses as sulfones can be persistent.[2]
References
-
PubChem. (2025).[2] Thiomorpholine 1,1-dioxide Compound Summary (CID 6484228).[2] National Center for Biotechnology Information.[2] Retrieved from [Link]
-
MDPI. (2023).[2][4] Structure-Activity of Plant Growth Bioregulators and Their Effects. (Contextual reference for PGR screening methodologies). Retrieved from [Link]
-
American Chemical Society (ACS). (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. (Reference for chemical stability and synthesis). Retrieved from [Link]
Application Note: In Vitro Evaluation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide Cytotoxicity
Executive Summary
This Application Note provides a rigorous framework for the in vitro cytotoxicity evaluation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide . This compound is a critical polar building block in medicinal chemistry, often employed as a non-basic, metabolically stable surrogate for morpholine or as a hydrophilic linker in PROTAC (Proteolysis Targeting Chimera) design.
While the core scaffold (thiomorpholine 1,1-dioxide) exhibits a generally favorable safety profile, the addition of the 4-hydroxybutyl tail alters lipophilicity and cellular uptake. Consequently, this guide moves beyond generic screening, offering a targeted "Toxicity Triage" approach that distinguishes between metabolic arrest, membrane compromise (necrosis), and oxidative stress induction.
Physicochemical Context & Compound Handling
Understanding the molecule is the prerequisite for accurate biological data.
-
Chemical Nature: A cyclic sulfone (dioxide) with a hydroxybutyl chain.
-
Key Property: Unlike morpholine, the nitrogen is non-basic due to the electron-withdrawing sulfone group. This reduces lysosomal trapping, a common artifact in cytotoxicity assays of basic amines.
-
Solubility: High polarity. Soluble in DMSO (dimethyl sulfoxide) and water.
-
Stability: High thermal and metabolic stability (resistant to N-oxidation).
Preparation Protocol (Critical Step)
To ensure assay reproducibility, the compound must be solubilized correctly to prevent micro-precipitation, which causes false toxicity signals via physical sedimentation on cell monolayers.
-
Stock Solution: Prepare a 100 mM stock in anhydrous DMSO. Vortex for 30 seconds.
-
Sterilization: Filtration is not recommended for small volumes due to potential adsorption to filter membranes. Instead, perform all handling in a sterile hood using sterile DMSO.
-
Working Solution: Dilute stock into pre-warmed culture media (37°C) immediately before dosing.
-
Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.
-
Experimental Design Strategy
We utilize a Multiparametric Approach to evaluate toxicity. A single assay (e.g., MTT) is insufficient because it cannot distinguish between cell death and proliferation arrest.
Selected Cell Models
| Cell Line | Tissue Origin | Rationale for Selection |
| HepG2 | Liver (Human) | Metabolic competent; standard for predicting systemic toxicity and metabolite-induced stress. |
| BALB/c 3T3 | Fibroblast (Mouse) | OECD 129 Standard. The reference model for basal cytotoxicity and starting dose estimation.[1] |
| HEK293 | Kidney (Human) | High susceptibility to osmotic stress and polar compounds; represents renal clearance path. |
Detailed Protocols
Protocol A: Metabolic Viability Screen (MTS Assay)
Rationale: Measures mitochondrial reductase activity. We prefer MTS over MTT because MTS produces a soluble formazan product, eliminating the solubilization step that often introduces pipetting errors.
Reagents:
-
Promega CellTiter 96® AQueous One Solution (MTS).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Vehicle Control: 0.5% DMSO in Media.
Workflow:
-
Seeding: Plate cells (HepG2 or 3T3) at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Remove old media. Add 100 µL of fresh media containing the compound at serially diluted concentrations (e.g., 0.1 µM to 100 µM).
-
Replicates: N=4 wells per concentration.
-
-
Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout: Add 20 µL MTS reagent directly to wells. Incubate 1–4 hours.
-
Detection: Measure Absorbance at 490 nm on a microplate reader.
Protocol B: Membrane Integrity (LDH Release)
Rationale: Confirms necrosis. If MTS is low but LDH release is low, the compound is likely cytostatic (stops growth) rather than cytotoxic (kills cells).
Workflow:
-
Supernatant Harvest: After the 48h exposure in Protocol A, carefully transfer 50 µL of supernatant to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase/Tetrazolium).
-
Incubation: Incubate 30 minutes at Room Temperature in the dark.
-
Stop: Add 50 µL Stop Solution (Acetic Acid or HCl).
-
Detection: Measure Absorbance at 490 nm .
-
Calculation:
Visualization of Workflows
Figure 1: The Toxicity Triage Logic
This diagram illustrates the decision-making process when interpreting assay data for sulfone derivatives.
Caption: Decision tree for distinguishing between necrotic toxicity and cytostatic effects based on multiparametric data.
Figure 2: Experimental Plate Layout (Serial Dilution)
Standardized layout to minimize edge effects and ensure statistical power.
Caption: Serial dilution strategy. Vehicle Controls (VC) must be DMSO-matched to the High dose wells.
Data Interpretation & Expected Results
Based on the structural properties of thiomorpholine 1,1-dioxides, the following outcomes are anticipated:
-
Basal Cytotoxicity: The IC50 is expected to be > 100 µM in non-sensitive lines (3T3, HEK293). Sulfone groups generally reduce the reactivity compared to their sulfide precursors.
-
Oxidative Stress: While sulfones are stable, high doses (>500 µM) may trigger mild ROS (Reactive Oxygen Species) accumulation. If toxicity is observed, perform a H2DCFDA staining assay to confirm oxidative stress.
-
Solubility Artifacts: If viability drops sharply at the highest dose only, inspect wells microscopically for crystal formation. 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is polar, but high concentrations in aqueous media can still precipitate.
Reporting Standards
When documenting results, ensure the following metrics are tabulated:
| Metric | Definition | Acceptance Criteria |
| Z' Factor | Assay robustness score | > 0.5 for screening assays |
| IC50 | Concentration inhibiting 50% activity | Calculated via 4-parameter logistic regression |
| R² | Fit quality of the dose-response curve | > 0.95 |
References
-
OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Publishing. [Link][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Thiomorpholine 1,1-dioxide.[3] (General safety profile for the scaffold). [Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Executive Summary & Compound Profile
The Core Issue: Researchers frequently encounter "crashing out" (precipitation) with 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide during the transition from organic stock solvents to aqueous assay buffers.[1]
Physicochemical Root Cause: This molecule contains a sulfone group (1,1-dioxide) and a hydroxyl tail .[1] While the sulfone moiety is polar, it contributes to high crystalline lattice energy due to strong intermolecular dipole-dipole interactions.[1] The hydroxyl group adds hydrogen bonding capability.
-
The Trap: Vendors often list this compound as "Slightly Soluble" in DMSO. This is a critical warning. Unlike lipophilic "grease balls" that dissolve easily in DMSO but fail in water, this compound behaves more like "brick dust"—it has a stable crystal structure that resists solvation in both phases if the concentration is too high.
Solubility Thresholds (Reference Data)
| Solvent System | Solubility Status | Max Recommended Stock | Notes |
| DMSO (Anhydrous) | Slightly Soluble | 10 mM (approx.[1] 1.35 mg/mL) | Warning:[1] Higher concentrations (e.g., 100 mM) often crystallize upon storage.[1] |
| Methanol | Slightly Soluble | < 5 mM | Not recommended for long-term storage due to evaporation.[1] |
| PBS / Media (pH 7.4) | Poor | < 100 µM | Kinetic solubility is low; requires careful dilution.[1] |
| Water | Poor | N/A | Do not dissolve directly in water; requires cosolvent.[1] |
Troubleshooting Guide (Q&A)
Phase 1: Stock Solution Issues
Q: My 10 mM DMSO stock solution looks clear, but my assay results are highly variable. Why? A: You are likely experiencing "Invisible Precipitation" or DMSO Hydration .[1] DMSO is hygroscopic; it absorbs water from the atmosphere.[2] If your DMSO stock has absorbed even 1-2% water, the solubility of sulfone-containing compounds drops exponentially.[1]
-
The Mechanism: The water molecules compete for hydrogen bonds with the sulfone oxygens and the hydroxyl tail, forcing the compound back into its crystal lattice.
-
The Fix:
Phase 2: Assay Dilution Issues (The "Crash")
Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I stop this? A: You are causing Dilution Shock . Directly piping 100% DMSO stock into an aqueous buffer creates a transient zone of supersaturation. The local concentration at the pipette tip exceeds the solubility limit before mixing can occur.
-
The Fix: Implement an Intermediate Dilution Step (see Protocol below). By stepping down the DMSO concentration (e.g., 100% -> 10% -> 1%), you allow the compound to solvate kinetically without triggering immediate nucleation.[1]
Q: Can I heat the solution to get it to dissolve? A: Yes, but with caution. The melting point is 68-71°C. Mild heating (37°C - 45°C) and sonication are effective for the stock solution.[1] However, do not heat the final assay plate . If it requires heat to stay in solution at assay concentration, it is thermodynamically unstable and will precipitate during the incubation period, leading to false negatives (loss of compound) or false positives (precipitate aggregates affecting readouts).[1]
Validated Protocols
Protocol A: The "Intermediate Dilution" Workflow
Use this method to prevent precipitation during assay setup.
Figure 1: Step-wise dilution reduces the kinetic energy barrier to precipitation, preventing the "shock" of moving from organic to aqueous phases.
Protocol B: Diagnostic Solubility Flowchart
Use this logic to determine if the assay is salvageable.
Figure 2: Diagnostic logic for isolating the root cause of insolubility.
Advanced Formulation Strategies
If standard protocols fail, the following additives are validated for sulfone-based compounds in biological assays.
| Additive Class | Reagent | Concentration (Final) | Mechanism of Action |
| Surfactant | Pluronic F-127 | 0.05% - 0.1% | Prevents micro-aggregate growth by coating hydrophobic patches.[1] Non-cytotoxic at low levels.[1] |
| Complexing Agent | HP-β-Cyclodextrin | 0.5% - 2.0% | Encapsulates the hydrophobic butyl tail, leaving the polar sulfone exposed to the solvent.[1] Highly effective for this specific structure. |
| Cosolvent | PEG-400 | 1% - 5% | Disrupts water structure to accommodate the polar sulfone group better than water alone.[1] |
Warning: Always run a "Vehicle Control" containing the additive alone to ensure it does not interfere with your specific biological target (e.g., enzyme inhibition or cell viability).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.[1] Retrieved from [Link]
-
Auld, D. S., et al. (2020). Assay Guidance Manual: Compound Management and Solubility.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.[1] Drug Discovery Today.[1] (Contextual validation of intermediate dilution protocols).
-
Waybright, T.J., et al. (2009). Effect of DMSO on compound solubility in aqueous buffers.[1] (Validation of DMSO hydration issues). Retrieved from [Link]
Sources
Technical Support Center: Derivatization Optimization & Troubleshooting
Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Chromatography & Mass Spectrometry Excellence Center
Introduction: The Kinetics of Visibility
Welcome to the Derivatization Support Center. If you are here, you likely face the "invisibility problem"—analytes that are too polar, too non-volatile, or thermally unstable for your detector.
Derivatization is not merely a sample prep step; it is synthetic organic chemistry on a micro-scale . Success relies on manipulating reaction kinetics (making the reaction fast) and thermodynamics (making the product stable). This guide moves beyond basic recipes to the mechanistic causes of failure, focusing on Silylation (GC-MS) and Fluorescent Tagging (HPLC/LC-MS).
Module 1: Silylation for GC-MS (The "Dry" Protocol)
Core Mechanism: Nucleophilic attack of the silylating reagent on active hydrogens (-OH, -COOH, -NH, -SH). The Enemy: Hydrolysis. Silyl derivatives are thermodynamically unstable in the presence of water.
Troubleshooting Guide: Silylation Failures
| Symptom | Mechanistic Cause | Corrective Action |
| Tailing Peaks (Active Hydrogens) | Incomplete Derivatization: Steric hindrance prevented the silyl group from protecting the polar site. | Increase Catalyst Strength: Switch from BSTFA to BSTFA + 1-10% TMCS . The TMCS acts as a Lewis acid catalyst to drive the reaction on hindered sites [1, 2]. |
| White Precipitate in Vial | Hydrolysis/Polymerization: Moisture entered the system. The precipitate is likely ammonium salts or hydrolyzed silanols. | The "Dry" Audit: 1. Bake glassware at 200°C. 2. Use molecular sieves in solvents. 3. Critical: Ensure solvent is aprotic (e.g., Pyridine, Ethyl Acetate). |
| Ghost Peaks / Artifacts | Injector Port Decomposition: Stainless steel surfaces in the GC inlet catalyze the degradation of labile silyl derivatives. | Passivation: Switch to a deactivated glass liner with glass wool. Dirty liners act as active sites for adsorption [3]. |
| Low Yield for Amines | Weak Nucleophilicity: Amines are harder to silylate than alcohols due to lower acidity. | Thermodynamic Push: Increase temperature to 60-90°C and time to 30-60 mins . Use Pyridine as a solvent to act as an acid scavenger (HCl acceptor) [1]. |
Decision Logic: Selecting the Right Silyl Reagent
Use this logic flow to select the reagent based on your analyte's functional group and steric bulk.
Figure 1: Decision matrix for selecting silylation reagents based on functional group reactivity and steric hindrance.
Module 2: Amino Acid Profiling (HPLC/LC-MS)
Core Mechanism: Dual-loop derivatization.
-
OPA (o-Phthalaldehyde): Reacts instantly with Primary Amines in the presence of a thiol (e.g., 3-mercaptopropionic acid).
-
FMOC (9-Fluorenylmethyl chloroformate): Reacts with Secondary Amines (like Proline) that OPA misses.[1]
The "In-Needle" Automation Protocol
Manual derivatization of OPA is prone to error because the OPA-amino acid derivative is unstable and degrades within minutes. We recommend Automated In-Needle Derivatization (e.g., Agilent/Thermo autosamplers).
Optimized Workflow:
-
Draw: 2.5 µL Borate Buffer (pH 10.2).
-
Draw: 0.5 µL Sample.
-
Mix: In loop (activates amines).
-
Draw: 0.5 µL OPA Reagent.
-
Wait: 0.5 min (Primary amine reaction).
-
Draw: 0.5 µL FMOC Reagent.
-
Wait: 0.5 min (Secondary amine reaction).
-
Quench: Add 32 µL Water/Acid (Critical step to stop FMOC hydrolysis and stabilize sample) [4, 5].
-
Inject.
FAQ: OPA/FMOC Troubleshooting
Q: Why is my Proline peak disappearing? A: Proline reacts only with FMOC. If the FMOC reaction time is too short (<30s) or the pH is not basic enough (needs pH >9), the yield drops. Conversely, if you don't quench with acidic water, the FMOC-OH hydrolysis byproduct can interfere with the chromatogram [5].
Q: I see double peaks for some amino acids. A: This is often a pH mismatch . If the injection solvent is too alkaline compared to the mobile phase, you get peak splitting. Ensure your quenching step (Step 8 above) brings the plug pH closer to your mobile phase pH (usually acidic for C18 separation) [6].
Module 3: General Optimization Strategy (DOE)
Do not use "One Factor at a Time" (OFAT) optimization; it misses interactions between variables (e.g., Temperature vs. Time). Use a Design of Experiments (DOE) approach.
The "Golden Box" Optimization Protocol: When validating a new derivatization method, perform a 2-level factorial design on these three variables:
-
Reagent Excess: (e.g., 5x vs 50x molar excess). Why? Drives equilibrium (Le Chatelier).
-
Temperature: (e.g., 60°C vs 90°C). Why? Overcomes activation energy barriers.
-
Time: (e.g., 30 min vs 120 min). Why? Ensures kinetic completion.
Data Presentation: Optimization Results (Example: AMPA Impurities) Data adapted from optimization studies on phosphonic acids [2].
| Condition | Temp (°C) | Time (min) | Catalyst (TMCS %) | Conversion Yield (%) |
| Standard | 60 | 30 | 1% | 80% (Incomplete) |
| High Temp | 90 | 60 | 1% | 88% |
| High Cat | 60 | 30 | 10% | 92% |
| Optimized | 90 | 140 | 10% | 97% (Complete) |
Note: For difficult analytes like AMPA, both high temperature and high catalyst concentration were required to overcome steric hindrance.
Module 4: Experimental Workflows
Workflow Visualization: From Sample to Injector
This diagram illustrates the critical path for a generic derivatization workflow, highlighting the "Kill Steps" where most errors occur.
Figure 2: Critical path workflow. The "Check" step is vital; cloudiness indicates moisture contamination or salt precipitation.
References
-
Kumirska, J., et al. (2011). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics. Link
-
Ripley, T., & Schafer, W. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. Journal of Chromatographic Science. Link
-
Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link
-
Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Brief AB004093.[2] Link
-
Agilent Technologies. Rapid, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Publication 5990-4547EN. Link
-
ResearchGate Forum. (2023). Anyone having issue with derivatization of amino acid using Fmoc?Link
Sources
Technical Support Center: Purification of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1]
Case ID: PUR-TB-59801 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
Target Molecule: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide CAS: 59801-41-1 (Free Base) Core Challenge: "The Polarity Trap."[1] This molecule possesses a "trifecta" of polarity: a basic tertiary amine, a hydrogen-bonding sulfone, and a terminal hydroxyl group.[1] This combination renders it highly water-soluble and difficult to retain on standard normal-phase silica, leading to poor recovery during aqueous workup and peak tailing during chromatography.[1]
| Property | Value | Implication for Purification |
| LogP (Predicted) | ~ -1.1 to -0.5 | Highly hydrophilic; partitions poorly into Et₂O or Hexanes.[1] |
| pKa (Conjugate Acid) | ~ 5.4 - 6.5 | Weakly basic.[1] Can be protonated/trapped in acidic aqueous layers.[1] |
| Physical State | Viscous Oil / Low-melting Solid | Difficult to crystallize directly; often requires salt formation.[1] |
| Solubility | Water, MeOH, DMSO, DCM | "Like dissolves like" – hard to separate from polar impurities. |
Troubleshooting Guide: Common Failure Modes
Issue 1: "I lost my product during the aqueous workup."
Symptoms: High mass recovery in the aqueous waste layer; low yield in the organic extract (DCM or EtOAc). Root Cause: The sulfone and hydroxyl groups create a hydration shell that keeps the molecule in the water phase, even at neutral pH. Corrective Protocol:
-
Saturation: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics ("salting out").[1]
-
Solvent Switch: Do not use pure Ethyl Acetate.[1] Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (4:1) .[1] The alcohol disrupts the water-solubility cage.[1]
-
pH Adjustment: Ensure the aqueous phase is adjusted to pH > 10 using saturated Na₂CO₃ or NaOH.[1] This ensures the amine is fully deprotonated (neutral form) to maximize organic partitioning.[1]
Issue 2: "The product streaks/tails on the silica column."
Symptoms: Broad peaks, poor separation from starting material (Thiomorpholine 1,1-dioxide), and product bleeding over many fractions.[1] Root Cause: The sulfone oxygens and the hydroxyl group interact strongly with the silanols on the silica gel surface.[1] Corrective Protocol:
-
Mobile Phase Modifier: You must use a basic modifier.[1] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your DCM:MeOH mobile phase.[1]
-
Why? The base competes for the acidic silanol sites on the silica, allowing your amine product to elute sharply.[1]
-
-
Stationary Phase: Switch to Amine-functionalized Silica (NH₂-Silica) . This eliminates the need for mobile phase modifiers and protects the product from acidic decomposition.[1]
Issue 3: "I cannot separate the product from the unreacted starting material."
Symptoms: Co-elution of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (Product) and Thiomorpholine 1,1-Dioxide (Starting Material).[1] Root Cause: Both are highly polar amines with similar Rf values.[1] Corrective Protocol (Chemical Scavenging): Since the starting material is a secondary amine and your product is a tertiary amine, use "Chemical Filtering":
-
Add 1.2 equivalents of scavenger resin (e.g., Isocyanate-functionalized polystyrene) to the reaction mixture post-reaction.[1]
-
Stir for 2 hours. The resin will covalently bind the unreacted secondary amine.[1]
-
Filter the resin.[1][2] The filtrate contains only your tertiary amine product.[1]
-
Alternative: If resin is unavailable, add Acetic Anhydride (1.5 eq) .[1] This converts the starting material into an amide (N-acetyl), which is significantly less polar and easily separated by flash chromatography.[1]
Step-by-Step Optimization Workflow
This protocol assumes a standard alkylation synthesis (Thiomorpholine 1,1-dioxide + 4-Chlorobutanol).[1]
Phase A: Reaction & Quench
-
Run reaction in Acetonitrile or DMF with K₂CO₃ (3 eq).
-
Monitor via TLC (Stain: KMnO₄ or Iodine; UV is weak due to lack of conjugation).[1]
-
Critical Step: Do not evaporate DMF to dryness if possible; it creates oils.[1] Dilute with water.[1][3]
Phase B: The "Salting-Out" Extraction
-
Dilute reaction mix with water (10 mL per gram of substrate).
-
Basify to pH 12 with 2M NaOH.
-
Add solid NaCl until the solution is saturated (undissolved salt visible).
-
Extract 4x with DCM:Isopropanol (3:1) .
-
Dry combined organics over Na₂SO₄. Do not use MgSO₄ as it can coordinate with the sulfone/amine/alcohol complex causing loss.
Phase C: Purification (Flash Chromatography)
Decision Logic Diagram
The following flowchart illustrates the decision-making process for purifying this specific sulfone-amine derivative.
Caption: Decision logic for the purification of hydrophilic sulfone-amines, emphasizing chemical scavenging and pH control.
Frequently Asked Questions (FAQs)
Q: Can I use HCl salt formation to purify this instead of a column? A: Yes, but with caution. The hydrochloride salt of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is likely hygroscopic due to the sulfone and hydroxyl groups.[1] If you choose this route, dissolve the crude oil in dry Ethanol/Isopropanol and add 4M HCl in Dioxane.[1] If a precipitate forms, filter quickly under nitrogen.[1] If it oils out (common), you will need to scratch the flask or use diethyl ether as an anti-solvent to induce crystallization.[1]
Q: Why does my NMR show extra peaks around 2.5-3.0 ppm? A: This is often residual Thiomorpholine 1,1-dioxide (starting material).[1] Its signals overlap heavily with the ring protons of your product.[1] Check the integration of the butyl chain protons (approx 1.5 ppm) against the ring protons.[1] If the ratio is off, you have SM contamination.[1] Refer to the "Chemical Scavenging" section above.
Q: Is the sulfone group stable to strong acids/bases? A: Generally, yes.[1] The sulfone (SO₂) is chemically robust.[1] However, the hydroxyl group can be susceptible to elimination (dehydration) under extremely acidic conditions at high heat, potentially forming an alkene.[1] Avoid boiling in concentrated HCl.
References
- Context: Provides physical properties (melting point, solubility) of the parent scaffold.
- Context: Confirms the polar nature and storage requirements (inert gas)
-
Steiner, A., et al. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved January 28, 2026, from [Link][1]
- Context: Describes the handling and cyclization of thiomorpholine derivatives, relevant for understanding impurity profiles.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 28, 2026, from [Link]
- Context: Authoritative source for chemical identifiers, toxicity data, and rel
Technical Support Center: Scale-Up Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
[1]
Status: Active Ticket Priority: High (Scale-Up/Process Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are accessing the technical support repository for the synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide . This guide addresses the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale).
The target molecule combines a polar sulfone core with a hydrophilic alcohol tail, creating unique challenges in solubility , extraction , and alkylation selectivity . This guide focuses on the convergent N-alkylation of Thiomorpholine 1,1-Dioxide , as it offers the safest and most regulatory-compliant route compared to the toxic divinyl sulfone pathway.
Module 1: Reaction Optimization & Kinetics
Core Reaction Scheme
The standard scale-up route involves the nucleophilic attack of Thiomorpholine 1,1-dioxide (1) on a 4-halobutanol derivative (2) .[1]
Figure 1: Reaction pathway highlighting the critical decision between using free alcohol vs. acetate protection to prevent alkylator cyclization.
Troubleshooting Q&A: Reaction Phase
Q1: My conversion stalls at 70%, and I see a volatile liquid in the trap. What is happening?
Diagnosis: You are likely using 4-chloro-1-butanol or 4-bromo-1-butanol directly.[1] Under basic conditions (especially with
-
Switch Reagents: Use 4-chlorobutyl acetate or 4-bromobutyl acetate .[1] The ester group prevents cyclization.[1]
-
Hydrolysis Step: After N-alkylation is complete, add catalytic NaOH/MeOH to cleave the acetate and reveal the alcohol.[1] This adds a step but guarantees high yield and atom economy.[1]
Q2: The reaction is sluggish even at reflux (
-
Catalysis: Add 10 mol% Potassium Iodide (KI) (Finkelstein conditions) to generate the more reactive iodide in situ.[1]
-
Solvent Switch: If using Acetonitrile (MeCN), switch to DMF or DMAc .[1] The higher boiling point (
) and better solubility of inorganic bases accelerate the rate significantly.
Q3: I am detecting a "dimer" impurity by LC-MS. Diagnosis: This is the quaternary ammonium salt formed when the product reacts with a second molecule of alkylator. Solution:
-
Stoichiometry Control: Ensure the alkylating agent is the limiting reagent (0.95 eq) or used in slight excess (1.1 eq) with strict monitoring.
-
Reverse Addition: Do not add the amine to the alkylator. Add the alkylator slowly to the amine/base mixture.
Module 2: Work-Up & Purification (The "Downstream")
The high water solubility of the sulfone moiety makes traditional aqueous extraction difficult.
Solubility Data & Extraction Strategy
| Solvent | Solubility of Target | Recommendation |
| Water | Very High | Avoid as product layer (unless using resin).[1] |
| Dichloromethane (DCM) | Moderate | Good for extraction, but requires multiple washes.[1] |
| n-Butanol | High | Best for continuous extraction from aqueous phase.[1] |
| Ethyl Acetate | Low | Poor extraction efficiency.[1] |
| Toluene | Negligible | Use as an antisolvent to crash out product.[1] |
Work-Up Workflow
Figure 2: Decision tree for isolation based on crude purity and physical state.
Troubleshooting Q&A: Isolation Phase
Q4: I cannot extract the product from the aqueous layer after hydrolysis. Diagnosis: The sulfone and hydroxyl groups make the molecule extremely hydrophilic. Solution:
-
Salting Out: Saturate the aqueous phase with NaCl or Ammonium Sulfate .[1] This pushes the organic product out (Hofmann effect).[1]
-
Continuous Extraction: Use a liquid-liquid continuous extractor with DCM or Chloroform for 12-24 hours.[1]
-
Evaporation & Trituration: Evaporate the water completely (azeotrope with toluene if needed).[1] Triturate the solid salt residue with warm Ethanol or Isopropanol .[1] The product will dissolve; the inorganic salts will not.[1] Filter and concentrate.
Q5: The product is an oil that won't crystallize. Diagnosis: Residual solvent (DMF) or trace impurities (unreacted alkylator) often prevent crystal lattice formation.[1] Solution:
Module 3: Safety & Regulatory (E-E-A-T)
Critical Hazards
-
Thermal Stability of Sulfones: While generally stable, sulfones can decompose exothermically at very high temperatures (
).[1] Ensure distillation/drying temperatures are controlled. -
Alkylating Agents (PGIs): 4-chlorobutanol and its acetate are potential Genotoxic Impurities (PGIs) .[1]
Alternative Route Warning (Divinyl Sulfone)
Do NOT use the Divinyl Sulfone + 4-Aminobutanol route for scale-up unless you have specific containment facilities.[1]
Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 100g of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide.
-
Reaction Setup:
-
To a 2L reactor, charge Thiomorpholine 1,1-dioxide (67.5 g, 0.50 mol) and Acetonitrile (675 mL, 10 vol).
-
Add Potassium Carbonate (
, milled, 138 g, 1.0 mol). -
Add Potassium Iodide (8.3 g, 0.05 mol).
-
Heat to
with vigorous stirring.
-
-
Addition:
-
Hydrolysis (One-Pot):
-
Cool to
. -
Add Methanol (200 mL) and 50% NaOH solution (44 g, 1.1 eq).
-
Stir at
for 2 hours to cleave the acetate.
-
-
Work-Up:
-
Filter off inorganic salts (
).[1] Wash cake with MeCN. -
Concentrate the filtrate to a thick oil.[1]
-
Purification: Dissolve residue in warm Isopropanol (200 mL) . Filter hot to remove residual salts.[1]
-
Cool to room temperature, then to
. -
If no crystals form, add MTBE (100 mL) slowly.[1]
-
Filter the white solid and dry under vacuum at
.
-
Expected Yield: 75-85% Appearance: White crystalline solid.[1]
References
-
Thiomorpholine 1,1-Dioxide Synthesis
-
General Sulfone Alkylation & Scale-Up
-
Purification of Water-Soluble Sulfones
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate Discussion.[1] Retrieved from
-
-
Compound Data & Safety
Common pitfalls in the synthesis of thiomorpholine derivatives
Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: TM-SYNTH-2024
Welcome to the Thiomorpholine Synthesis Support Center. You are likely here because your LC-MS shows "ghost" peaks (M+16), your yields are plummeting during cyclization, or your alkylation went to the sulfur instead of the nitrogen. Thiomorpholine is a privileged scaffold—a bioisostere of morpholine that alters lipophilicity and metabolic stability—but the sulfur atom introduces unique reactivity challenges compared to its oxygenated counterpart.
Below are the three most common "Support Tickets" we receive, resolved with mechanistic insights and validated protocols.
Ticket #001: The "Ghost Peak" Phenomenon (Unwanted Oxidation)
User Issue: "I synthesized my thiomorpholine derivative, but after workup, my LC-MS shows a significant peak at M+16 and sometimes M+32. My NMR shows complex splitting."
Diagnosis: You are experiencing S-oxidation . Unlike morpholine, the sulfur in thiomorpholine is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (especially ethers), or aggressive workup conditions, leading to sulfoxides (M+16) and sulfones (M+32).
Root Cause Analysis
Sulfur is a "soft" nucleophile with high electron density. It reacts readily with radical species and electrophilic oxygen sources.
-
Solvent Impurities: THF and Diethyl ether often contain peroxides if not freshly distilled or stabilized.
-
Atmospheric Exposure: Stirring a free base thiomorpholine in air for extended periods can induce slow oxidation.
-
Flash Chromatography: Silica gel can catalyze oxidation, especially if the eluent contains traces of peroxides or if the compound sits on the column.
Troubleshooting Protocol: The "Oxygen-Free" Workflow
| Step | Action Item | Technical Rationale |
| 1. Solvent Prep | Test all ethereal solvents for peroxides. Use anhydrous, degassed solvents (sparged with Ar/N2 for 15 min). | Eliminates dissolved oxygen and peroxide triggers. |
| 2.[1] Reaction | Run reactions under a positive pressure of Nitrogen or Argon. | Prevents atmospheric ingress. |
| 3. Workup | Avoid oxidizing acids. Use reductive quench if oxidation is suspected (e.g., wash with 10% Na2S2O3). | Thiosulfate scavenges active oxidant species. |
| 4. Storage | Store as the HCl or oxalate salt , not the free base. | Protonation of the amine reduces the electron density of the ring, indirectly stabilizing the sulfur. |
Visual Guide: Oxidation Management Workflow
Figure 1: Critical control points to prevent sulfur oxidation during synthesis and storage.
Ticket #002: Regioselectivity Wars (N- vs. S-Alkylation)
User Issue: "I tried to alkylate the nitrogen using an alkyl halide, but I isolated the sulfonium salt or a mixture of N- and S-alkylated products."
Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) conflict.
-
Nitrogen (Secondary Amine): Harder nucleophile, generally kinetically favored.
-
Sulfur (Thioether): Softer nucleophile, can be thermodynamically favored with soft electrophiles (like iodides) or in non-polar solvents.
Strategic Solution
To force N-alkylation , you must make the nitrogen the most reactive species and suppress sulfur nucleophilicity.
Protocol: Selective N-Alkylation
-
Base Selection: Use a base that ensures the amine is deprotonated (if using a salt) but doesn't encourage S-alkylation. K2CO3 or DIPEA in polar aprotic solvents is standard.
-
Solvent Choice:
-
Preferred:Acetonitrile (MeCN) or DMF . These support the harder N-nucleophile pathway.
-
Avoid: Non-polar solvents which might favor the "soft-soft" interaction of S-alkylation.
-
-
Electrophile Choice:
-
Chlorides/Bromides: Harder electrophiles, favor N-alkylation.
-
Iodides: Softer electrophiles, increase risk of S-alkylation.
-
Comparison of Conditions:
| Parameter | Favors N-Alkylation (Target) | Favors S-Alkylation (Impurity) |
| Electrophile | Alkyl Chlorides/Bromides | Alkyl Iodides, Benzyl Bromides |
| Solvent | Polar Aprotic (DMF, MeCN) | Non-polar / Protic |
| Temperature | 0°C to Room Temp (Kinetic control) | High Heat (Thermodynamic equilibration) |
| Protecting Groups | None required usually | Boc-protection of N forces reaction to S |
Ticket #003: Cyclization Failure (The "Tar" Problem)
User Issue: "I am trying to make the thiomorpholine ring from scratch using bis(2-chloroethyl)sulfide (or equivalents) and an amine, but I get low yields and a gummy polymer."
Diagnosis: You are fighting Intermolecular Polymerization . When reacting bifunctional electrophiles with bifunctional nucleophiles, ring closure (intramolecular) competes with chain extension (intermolecular). Furthermore, using "mustard gas" analogs (bis-chloroethyl sulfide) is hazardous and often regulated.
Recommended Route: The "Lactam Reduction" Strategy
Instead of the double-displacement route, use the Thiomorpholin-3-one Reduction route. It is safer, higher yielding, and avoids polymerization.
Step-by-Step Protocol (The "Golden Route")
Step 1: Formation of Thiomorpholin-3-one React ethyl mercaptoacetate with aziridine (or 2-chloroethylamine generated in situ) to form the lactam. Note: Commercial thiomorpholin-3-one is also available.
Step 2: Reduction (The Critical Step)
-
Setup: Flame-dry a 3-neck flask, flush with Argon.
-
Reagent: Suspend LiAlH4 (2.5 equiv) in dry THF at 0°C.
-
Addition: Add thiomorpholin-3-one (dissolved in THF) dropwise. Exothermic!
-
Reflux: Heat to reflux for 4-12 hours. The carbonyl oxygen is removed.
-
Fieser Workup (Crucial for Safety):
-
Cool to 0°C.
-
Add
mL water (where = grams of LAH). -
Add
mL 15% NaOH. -
Add
mL water. -
Filter the granular white precipitate.
-
Visual Guide: Synthesis Decision Tree
Figure 2: Selecting the safest and most efficient synthetic route. Route B is preferred for laboratory scale.
Frequently Asked Questions (FAQs)
Q: My thiomorpholine product smells terrible. How do I handle this? A: The smell is likely due to trace unreacted thiols or degradation.
-
Fix: Wash your organic phase with dilute bleach (sodium hypochlorite) waste streams only (do not bleach your product!). For the product itself, forming the HCl salt usually eliminates the odor and improves stability.
Q: Can I use Pd-catalyzed Buchwald-Hartwig coupling on thiomorpholine? A: Yes, but sulfur can poison Palladium catalysts.
-
Fix: Use highly active catalysts (e.g., Pd2(dba)3 / XPhos ) and ensure your thiomorpholine starting material is free of free-thiol impurities. You may need higher catalyst loading (2-5 mol%) compared to morpholine.
Q: How do I separate the sulfoxide byproduct if it forms? A: Sulfoxides are much more polar than the sulfide.
-
Fix: Use column chromatography with a gradient of DCM -> DCM:MeOH (95:5). The thiomorpholine elutes first; the sulfoxide elutes significantly later.
References
-
Steiner, A., et al. (2022).[3][4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiomorpholines. Link
-
National Institutes of Health (NIH). (2019). Synthesis of Novel Morpholine, Thiomorpholine...[5][6][7]. Link[7]
-
Joshi, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link
- Burke, M. D., et al. (2017). Regioselective Functionalization of Heterocycles.
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine synthesis [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Enhancement for Labile Agrochemical Actives
Status: Online Operator: Senior Application Scientist Ticket ID: STAB-AGRO-001 Subject: Stabilization Protocols for [Compound X]
Mission Statement
Welcome to the Formulation Stability Support Center. You are likely here because your active ingredient, [Compound X] , is failing stress tests—degrading via hydrolysis, growing crystals (Ostwald ripening), or breaking down under UV light.
This guide does not offer generic advice. It provides a causal analysis of instability and self-validating protocols to engineer a robust formulation.[1] We treat stability not as a shelf-life requirement, but as a thermodynamic battle we must win.[1]
Part 1: Diagnostic Workflow
Before applying additives, we must identify the mechanism of failure. Use the following decision matrix to categorize your instability issue.
Figure 1: Diagnostic workflow to isolate the root cause of formulation failure.[1] Follow the path to identify the Primary Solution Module.
Part 2: Troubleshooting Modules
Module A: Chemical Stabilization (Hydrolysis Mitigation)
Applicable if [Compound X] degrades in water (e.g., Sulfonylureas, Organophosphates).
The Mechanism: Hydrolysis is driven by the nucleophilic attack of water or hydroxide ions on the active ingredient. It is catalyzed by extreme pH.[1]
Troubleshooting Protocol:
-
The "pH Window" Experiment:
-
Prepare 5 aqueous slurries of [Compound X] buffered at pH 3, 5, 7, 9, and 11.
-
Store at 54°C for 3 days (accelerated screening).
-
Analyze by HPLC.[1]
-
Action: If a stable window exists (e.g., stable at pH 5-6), formulate a Suspension Concentrate (SC) using a citrate or phosphate buffer to lock this pH.[1]
-
-
The "Water Exclusion" Strategy (Oil Dispersion - OD):
-
If [Compound X] is unstable across all pH ranges, water must be removed.
-
Formulation: Switch to an Oil Dispersion (OD).[1][2][3] Use a vegetable oil (methylated seed oil) or aromatic solvent as the carrier.[1]
-
Critical Additive: Incorporate a water scavenger (e.g., molecular sieves or specific carbodiimides) to capture residual moisture introduced by surfactants.[1]
-
Expert Tip: In OD formulations, standard emulsifiers often bring in 0.5-1.0% water.[1] This is enough to degrade sensitive actives.[1] Always dry your surfactants or add 1-2% of a scavenger.[1]
Module B: Physical Stabilization (Inhibiting Ostwald Ripening)
Applicable if [Compound X] particles grow in size, leading to sediment that forms a hard "cake."[1]
The Mechanism: Ostwald ripening occurs when small particles dissolve and redeposit onto larger particles to minimize surface energy. This is thermodynamically inevitable unless kinetically hindered.[1]
Troubleshooting Protocol:
-
Switch to Steric Stabilization:
-
Electrostatic repulsion (standard anionic dispersants like lignosulfonates) is often insufficient for preventing ripening.[1]
-
Action: Replace or augment with Polymeric Surfactants (e.g., EO/PO block copolymers or comb-graft copolymers).[1]
-
Why it works: These polymers anchor to the particle surface and extend "tails" into the medium. When particles approach, these tails compress, creating a physical barrier (steric hindrance) that prevents the close contact required for crystal growth [1].
-
-
Solubility Check:
-
If [Compound X] has a water solubility >100 ppm, Ostwald ripening is high-risk in SC formulations.[1]
-
Action: Add a "crystal growth inhibitor" (often a highly insoluble analog of the active or specific polymer) that adsorbs to the active sites of the crystal, blocking further growth [2].
-
Data Table: Dispersant Selection Guide
| Active Ingredient Type | Recommended Dispersant Class | Mechanism |
| Hydrophobic / Low Solubility | Polymeric (EO/PO Block Copolymers) | Steric Stabilization (High Robustness) |
| Ionic / Salt Sensitive | Non-ionic Comb Polymers | Insensitive to electrolytes in water |
| General Purpose | Naphthalene Sulfonate Condensates | Electrostatic (Good for milling, weak for storage) |
Module C: Photostabilization
Applicable if [Compound X] degrades under UV exposure (field conditions).[1]
The Mechanism: UV photons provide the energy to break chemical bonds (photolysis).
Troubleshooting Protocol:
-
UV Absorbers:
-
Incorporate UV blockers (e.g., substituted benzotriazoles or titanium dioxide) into the formulation.
-
Note: For SCs, the absorber must be adsorbed onto the active particle or dissolved in the oil phase of an EW/OD. Simple mixing in the water phase is often ineffective.[1]
-
-
Microencapsulation (CS):
-
If simple additives fail, encapsulate [Compound X] in a polymer shell (polyurea/polyurethane).
-
Benefit: The shell physically blocks UV light and separates the active from incompatible tank-mix partners [3].[1]
-
Part 3: Validation Protocols (The "Self-Validating" System)
You cannot rely on room temperature storage to predict shelf life.[1] You must use the industry gold standard.
Protocol 1: CIPAC MT 46 (Accelerated Storage Procedure)
This test simulates 2 years of shelf life in 2 weeks.[1]
-
Preparation: Place 50g of the formulation in a glass bottle. Seal tightly.
-
Incubation: Store at 54°C ± 2°C for 14 days [4].
-
Analysis (The "Before & After"):
Protocol 2: Tank Mix Compatibility (Jar Test)
Before scaling up, test compatibility with common tank-mix partners.
-
The A.P.P.L.E.S. Method: When testing mixtures, add components in this order to prevent physical incompatibility (clumping/gelling) [5]:
Part 4: Frequently Asked Questions (FAQ)
Q: My Suspension Concentrate (SC) settles into a hard clay-like layer at the bottom. Shaking doesn't help.[1] Why? A: This is "caking," likely caused by crystal bridging.[1] Your particles are growing (Ostwald ripening) and fusing together.[1]
-
Fix: Switch to a polymeric dispersant (see Module B) and increase your rheology modifier (Xanthan gum) to create a yield stress that suspends the particles.[1]
Q: Can I mix a pH 4 active with a pH 9 active in the same tank? A: Generally, no.[1] This causes "Chemical Incompatibility."[1][5][6] The pH 9 active may hydrolyze the pH 4 active, or the salt formation may cause precipitation.
-
Fix: Use a buffer adjuvant in the tank mix to maintain a neutral pH, or use encapsulated formulations (CS) to physically separate the actives until they are sprayed.
Q: My Oil Dispersion (OD) separates into a clear oil layer on top. Is it ruined? A: Not necessarily. This is "syneresis" or "bleeding."[1] If the bottom layer resuspends easily with gentle shaking, it is acceptable. If the bottom layer is a hard cake, the formulation has failed.
References
-
Tadros, T. (2016).[1] Influence of polymeric surfactants on pesticidal suspension concentrates: dispersing ability, milling efficiency and stabilization power. ResearchGate.
-
Google Patents. (2007).[1] Ostwald ripening inhibition in chemical formulations (EP2104422A2).[1]
-
Kahar, N., et al. (2025).[7] Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. ResearchGate.
-
CIPAC. (2021). MT 46.4 Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.[1][8]
-
CHS Agronomy. (2021).[1] Adjuvant 101 - Proper Tank Mixing Order (A.P.P.L.E.S.).
Sources
- 1. EP2104422A2 - Ostwald ripening inhibition in chemical formulations - Google Patents [patents.google.com]
- 2. inside.battelle.org [inside.battelle.org]
- 3. Top 7 Formulation Challenges facing the Agrochemical Industry [omegascientific.com.sg]
- 4. Adjuvant 101 - proper tank mixing order | Agronomy [chsagronomy.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 7. brewerint.com [brewerint.com]
- 8. epa.gov [epa.gov]
Modifying experimental protocols for better results
Status: Online | Tier: Senior Application Support Topic: Modifying Experimental Protocols for Enhanced Reproducibility
Introduction: The "Why" Before the "How"
Welcome to the Protocol Optimization Hub. As Senior Application Scientists, we often see that experimental failure rarely stems from a lack of skill, but rather from a lack of mechanistic understanding of the reagents and systems in play. A protocol is not a recipe; it is a system of chemical and physical variables.
Below are three "Case Files" addressing the most common high-impact failure modes in drug discovery and basic research. Each module breaks down the causality of the error and provides a self-validating protocol modification.
Case File #01: The "Edge Effect" in High-Throughput Cell Assays
Issue: Inconsistent IC50 values and high coefficient of variation (CV) in 96-well plate viability assays (e.g., MTT, CellTiter-Glo). Diagnosis: Thermal gradients and evaporation.[1]
The Mechanism of Failure
When a cold 96-well plate is placed directly into a
Protocol Optimization: The "Thermal Settling" Modification
Standard Protocol: Seed cells
Step-by-Step Implementation
-
Design: Do not use the outermost perimeter wells for experimental data. Fill them with
of sterile PBS or water. This acts as a humidity and thermal buffer. -
Seeding: Dispense cells into the inner 60 wells.
-
The Critical Step (Pre-incubation): Leave the plate on a level surface in the laminar flow hood at Room Temperature (RT) for 30–60 minutes before moving to the incubator.
-
Why? This allows cells to settle by gravity before thermal convection currents begin, ensuring a monolayer distribution rather than edge-pooling [1].
-
-
Incubation: Place plates in the incubator. Avoid stacking plates more than 3 high to ensure even heat distribution.
Data Visualization: Optimization Logic
Caption: Logic flow demonstrating how pre-incubation mitigates thermal convection currents to lower assay variability.
Case File #02: The "Black Blot" & Phospho-Protein Loss
Issue: High background noise or loss of signal when detecting phosphorylated proteins in Western Blots. Diagnosis: Improper blocking buffer selection (Casein interference) or membrane drying.
The Mechanism of Failure
-
Milk Blocking: Non-fat dry milk contains Casein , a phosphoprotein.[2] If you are using a phospho-specific antibody (e.g., p-Akt, p-ERK), the antibody will bind to the Casein in the blocking buffer, causing high background or "masking" the signal [2].
-
Membrane Drying: PVDF membranes are hydrophobic. If they dry out even slightly during incubation steps, the antibody will bind non-specifically to the membrane pores, creating a dark, splotchy background.
Troubleshooting Matrix: BSA vs. Milk
| Feature | 5% Non-Fat Dry Milk | 5% BSA (Bovine Serum Albumin) |
| Primary Use | General total protein detection. | Phospho-protein detection. |
| Cost | Low. | High. |
| Mechanism | Complex protein mix; blocks many sites. | Single protein (60kDa); less robust blocking but "cleaner" chemically. |
| Contraindications | NEVER use with phospho-antibodies (high background). | Avoid with anti-BSA antibodies or if background is persistently high (requires Tween-20 optimization).[3] |
Protocol Optimization: The "Phospho-Safe" Workflow
-
Activation: Pre-wet PVDF in 100% Methanol for 15 seconds, then equilibrate in Transfer Buffer.
-
Blocking: Dissolve 5% BSA (Fraction V) in TBST (TBS + 0.1% Tween-20). Filter the solution through a 0.45µm filter to remove undissolved clumps that cause "speckling."
-
Washing (Crucial): After primary antibody incubation, wash 3 x 10 minutes with TBST. The detergent (Tween-20) is essential to break weak non-specific interactions.
-
Secondary Antibody: Dilute secondary HRP-antibody to 1:10,000 or 1:20,000 . Most commercial protocols suggest 1:2,000, which is often too concentrated for modern ECL substrates, leading to "burned out" bands (white centers) [3].
Data Visualization: Troubleshooting Logic
Caption: Decision tree for selecting blocking buffers and troubleshooting background noise based on target type.
Case File #03: The "Ghost" Amplification in qPCR
Issue: Amplification signals appearing in No Template Controls (NTC) or inconsistent Ct values. Diagnosis: Primer-dimers and non-compliance with MIQE Guidelines.
The Mechanism of Failure
SYBR Green binds to any double-stranded DNA. If primers are poorly designed or concentrations are too high, they anneal to each other (Primer-Dimers). The machine reads this as a signal, giving false positives.
Protocol Optimization: MIQE-Compliant Validation
Referencing the MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) [4, 5].
1. Primer Concentration Optimization (The Matrix) Do not blindly use 500nM. Run a matrix of Forward/Reverse primer concentrations (50nM, 300nM, 900nM) to find the lowest concentration that yields the lowest Ct without dimer formation.
2. The Melt Curve Analysis Every SYBR Green run must end with a melt curve.
-
Valid Result: Single, sharp peak at the expected Tm (e.g.,
). -
Invalid Result: Multiple peaks or a broad "hump" at lower temperatures (
), indicating primer dimers.
3. RNA Integrity (RIN) Before cDNA synthesis, verify RNA quality. A 260/280 ratio of ~2.0 is necessary but not sufficient. Use a bioanalyzer to check the RNA Integrity Number (RIN) . A RIN < 7 indicates degradation, which will skew gene expression data randomly.
Data Visualization: qPCR Validation Workflow
Caption: Workflow for validating qPCR primers according to MIQE standards to prevent false positives.
References
-
BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions. Retrieved from
-
Cell Signaling Technology. Western Blot Troubleshooting Guide: Milk vs. BSA. Retrieved from
-
Thermo Fisher Scientific. Western Blotting Troubleshooting Guide: High Background. Retrieved from
-
Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments.[4] Clinical Chemistry. Retrieved from
-
Bio-Rad. Real-Time PCR Troubleshooting Doctor. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Medicinal Chemistry
[1][2]
Executive Summary
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1) represents a specialized class of heterobifunctional linkers used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and as a metabolically stable bioisostere in drug discovery.[1][2][3][4]
Unlike its morpholine or unsubstituted thiomorpholine counterparts, this molecule combines a non-basic, polar core (the sulfone-substituted ring) with a defined C4-spacer ending in a primary hydroxyl group.[2][5] This guide objectively compares its physicochemical performance against standard analogs, detailing its superior metabolic stability and unique electronic profile.[2][5]
Part 1: Strategic Analysis & Comparative Performance[1][2][5]
The Bioisosteric Landscape
In medicinal chemistry, the thiomorpholine 1,1-dioxide scaffold is often deployed to modulate the basicity and lipophilicity of a piperazine or morpholine ring.[2][5] The addition of the 4-hydroxybutyl chain transforms it into a "linker-ready" module.[1][2][5]
Table 1: Physicochemical Comparison of C4-Hydroxy Analogs
| Feature | 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide | 4-(4-Hydroxybutyl)morpholine | 4-(4-Hydroxybutyl)thiomorpholine |
| Core Ring | Thiomorpholine 1,1-Dioxide | Morpholine | Thiomorpholine |
| Electronic State (pH 7.4) | Neutral (pKa ~5.[1][6]4) | Cationic (pKa ~8.[2][5]4) | Cationic (pKa ~9.[2][5]0) |
| H-Bond Acceptors | 3 (2 Sulfone O, 1 OH) | 2 (1 Ether O, 1 OH) | 1 (1 OH) |
| Metabolic Stability | High (Terminal Oxidation State) | Medium (Ether cleavage possible) | Low (S-oxidation to sulfoxide) |
| LogP (Approx) | -1.1 (High Polarity) | -0.8 | 0.2 |
| Primary Utility | PROTAC Linker, Polar Neutral Scaffold | Solubilizing Group | Intermediate |
The "Electronic Sink" Effect
The critical differentiator of the 1,1-dioxide analog is the strong electron-withdrawing inductive effect of the sulfone group.[1][2]
-
Mechanism: The sulfone group (
) pulls electron density away from the nitrogen atom across the ring.[2][5] -
Biological Impact: At physiological pH (7.4), the molecule remains neutral .[2][5] This enhances passive membrane permeability compared to the morpholine analog, which is largely protonated (cationic) and thus membrane-impermeable without active transport.[2][5]
Metabolic Shielding
The thiomorpholine sulfide (analog 3 in Table 1) is a "metabolic liability."[2][5] Hepatic enzymes (FMOs and CYPs) rapidly oxidize the sulfide to a sulfoxide and then a sulfone.[2][5]
Part 2: Experimental Protocols
Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Objective: Synthesis via N-alkylation of thiomorpholine 1,1-dioxide. This route is preferred over oxidizing the alkylated sulfide to prevent side reactions with the hydroxyl group.[2][5]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(2.0 eq) and a catalytic amount of KI (0.1 eq).[2][5] The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ conversion of chloro- to iodo-alkane).[1][2][5] -
Alkylation: Dropwise add 4-Chloro-1-butanol (1.2 eq) at room temperature.
-
Reaction: Heat the mixture to reflux (
) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][5][8] -
Work-up:
-
Purification: The crude oil is typically purified via flash column chromatography on silica gel.[2][5]
Quality Control Criteria
To ensure the material is suitable for PROTAC synthesis:
-
1H NMR (DMSO-d6): Confirm the triplet for the terminal
(~3.4 ppm) and the diagnostic multiplets of the thiomorpholine ring adjacent to the sulfone (~3.0 ppm).[1][2][5] -
Purity: >98% by HPLC (210 nm or ELSD).
-
Water Content: <0.5% (Critical if used in subsequent moisture-sensitive coupling reactions).[1][2][5]
Part 3: Application Architecture (PROTACs)
The 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide moiety serves as a specific "Linker-Handle."[2] The hydroxyl group reacts with the Ligand (POI or E3 binder), while the thiomorpholine nitrogen is often the attachment point in the precursor stage (though in this specific molecule, the N is already alkylated, implying the Hydroxyl is the active conjugation site for the next step, or the molecule is a fragment where the dioxide ring binds to the solvent front of the protein).[2][5]
In most PROTAC designs using this specific CAS, the Hydroxyl is converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid/aldehyde to attach the "Warhead."[2][5]
Diagram 1: Synthesis & Application Logic
Caption: Synthesis pathway and downstream application of the hydroxybutyl-thiomorpholine dioxide linker in PROTAC assembly.
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12324072, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide. Retrieved from [Link][1][2][5][10]
-
Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link] (General scaffold comparison context).[2][5]
Sources
- 1. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]
- 7. Thiomorpholine 1,1-dioxide | 39093-93-1 [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thiomorpholine 1,1-Dioxide | 39093-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
Alternative compounds to 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide for polymer modification
The following guide provides an in-depth technical analysis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) as a functional modifier for polymer systems. This document is structured to support decision-making in bioconjugation and materials science, moving beyond generic comparisons to mechanistic causality.
Executive Summary: The "Goldilocks" Modifier
In the development of drug delivery systems (DDS) and advanced biomaterials, Polyethylene Glycol (PEG) has long been the gold standard for imparting solubility and stealth properties.[1] However, the "PEG Dilemma"—where steric shielding inhibits cellular uptake and endosomal escape—and the rise of anti-PEG antibodies have necessitated alternatives.
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) emerges not merely as a replacement, but as a functional upgrade . Unlike the passive steric bulk of PEG, HBTM-SO2 offers a chemically active, pH-responsive profile . Its sulfone-functionalized heterocyclic core provides high polarity without charge at physiological pH, while its specific pKa (~5.6) allows for protonation in acidic microenvironments (e.g., endosomes), facilitating payload release.
This guide compares HBTM-SO2 against industry-standard alternatives, supported by mechanistic workflows for conjugation.
Comparative Analysis: HBTM-SO2 vs. Established Alternatives
The following analysis evaluates candidates based on three critical axes: Hydrophilicity/Solubility , Immunogenicity/Stability , and Functional Responsiveness .
Physicochemical Comparison Matrix
| Feature | HBTM-SO2 (The Candidate) | mPEG (The Standard) | Polysarcosine (The Upstart) | Morpholine Derivatives |
| Chemical Class | Heterocyclic Sulfone | Polyether | Polypeptoid | Heterocyclic Amine |
| Hydrophilicity Mechanism | Dipolar Sulfone ( | Ether Oxygen H-Bonding | Amide H-Bonding | Amine Protonation |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Tunable) | N/A (Non-ionizable) | N/A (Non-ionizable) | ~8.3 (Basic) |
| Charge at pH 7.4 (Blood) | Neutral (Stealth) | Neutral | Neutral | Partially Cationic (Toxicity Risk) |
| Charge at pH 5.0 (Endosome) | Cationic (Proton Sponge Effect) | Neutral | Neutral | Cationic |
| Metabolic Stability | High (Sulfone is oxidation resistant) | Moderate (Prone to peroxidation) | High (Biodegradable) | Moderate |
| Immunogenicity | Low (Small molecule, non-epitopic) | High (Anti-PEG IgM/IgG risk) | Low | Low |
Expert Insight: The Mechanistic Advantage
-
The pKa Sweet Spot: Standard morpholine modifiers are often too basic (pKa > 8), leading to cationic charges in the bloodstream which can cause hemolysis and rapid clearance. The 1,1-dioxide (sulfone) group in HBTM-SO2 is strongly electron-withdrawing. This inductive effect lowers the pKa of the ring nitrogen to ~5.6.
-
Result: The molecule remains neutral and "stealthy" during circulation (pH 7.4) but becomes cationic in the acidic endosome (pH 5.0). This triggers the "proton sponge" effect, rupturing the endosome and releasing the therapeutic payload—a feat PEG cannot achieve.
Experimental Protocol: Post-Polymerization Modification
Objective: Covalent attachment of HBTM-SO2 to a carboxyl-functionalized polymer backbone (e.g., Poly(glutamic acid) or PLGA-COOH) to tune hydrophilicity.
Materials
-
Substrate: Carboxyl-terminated Polymer (
kDa). -
Modifier: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2).[2]
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
-
Solvent: Anhydrous DMSO or DMF.
Step-by-Step Synthesis Workflow
This protocol utilizes Steglich esterification, optimized for sterically hindered alcohols.
-
Activation:
-
Dissolve the polymer (1.0 eq of -COOH groups) in anhydrous DMSO under
atmosphere. -
Add EDC (1.5 eq) and stir for 15 minutes at
to form the O-acylisourea intermediate.
-
-
Conjugation:
-
Add HBTM-SO2 (1.2 eq) and DMAP (0.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Note: The sulfone group improves the solubility of the modifier in DMSO, facilitating efficient kinetics.
-
-
Purification:
-
Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted HBTM-SO2 and urea byproducts.
-
Lyophilize the product to obtain the modified polymer as a white powder.
-
-
Validation (Self-Validating Step):
-
1H NMR (DMSO-d6): Look for the diagnostic shift of the butyl
-methylene protons adjacent to the ester bond (~4.1 ppm) and the thiomorpholine ring protons (~3.0-3.5 ppm). -
FT-IR: Appearance of sulfone symmetric stretch (~1120
) and ester carbonyl (~1735 ).
-
Visualizations & Logic Pathways
Chemical Structure & Polarity Comparison
The following diagram contrasts the structural logic of HBTM-SO2 against PEG and standard Morpholine. Note the "Switchable" nature of the HBTM-SO2 nitrogen.
Caption: Structural comparison highlighting the unique "pH-Switchable" capability of HBTM-SO2 compared to the static nature of PEG.
Decision Matrix for Polymer Modification
Use this logic flow to determine if HBTM-SO2 is the correct choice for your specific application.
Caption: Decision tree for selecting hydrophilic modifiers based on biological barriers.
References
-
Knop, K., et al. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie International Edition. Link
-
Viyoch, J., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates. Molecular Cancer Therapeutics.[3][4][5] Link
-
Magnusson, J.P., et al. (2013). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymer Chemistry. Link
-
PubChem. (2025).[3][4] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine. Link
-
Hoang Thi, T.T., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery. Polymers. Link
Sources
- 1. blog.curapath.com [blog.curapath.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Technical Comparative Guide: 24-Epibrassinolide (EBL) vs. Conventional Phytohormones
Executive Summary
This guide provides a technical evaluation of 24-Epibrassinolide (EBL) , a high-stability brassinosteroid analog, positioned against industry-standard growth regulators (Auxins and Gibberellins). While Auxins (IAA) and Gibberellins (GA3) are established for vegetative elongation, experimental data indicates that EBL offers a distinct advantage in molar potency (active at
For drug development professionals in agro-chemistry, EBL represents a "dual-action" candidate: it promotes physiological expansion comparable to GA3 while simultaneously upregulating antioxidant defense systems (SOD, POD, CAT) that are typically suppressed by rapid growth in conventional treatments.
Mechanistic Differentiation
To understand the efficacy differences, we must look at the signal transduction architecture. Unlike Auxins, which rely on the degradation of repressors (Aux/IAA) to free ARF transcription factors, Brassinosteroids (BRs) utilize a phosphorylation cascade that directly inhibits negative regulators (BIN2) and stabilizes master transcription factors (BZR1/BES1).
Comparative Signaling Architecture
The following diagram illustrates the distinct pathway of EBL (via BRI1) compared to Auxin (via TIR1). Note the crosstalk node where BZR1 interacts with DELLA proteins, explaining the physiological synergy with Gibberellins.
Figure 1: EBL signaling involves kinase-mediated inhibition of repressors, whereas IAA signaling relies on ubiquitin-mediated proteolysis. This distinction allows EBL to function at significantly lower concentrations.
Comparative Efficacy Data
A. Potency: The Rice Lamina Inclination Assay
The Rice Lamina Inclination Test (RLIT) is the gold standard for quantifying BR activity.[1] It measures the angle between the leaf blade and sheath, driven by adaxial cell elongation.
Experimental Insight: In comparative assays, EBL demonstrates activity at concentrations 4-5 orders of magnitude lower than IAA.
| Compound | Effective Conc.[2][3] Range (M) | Min. Active Dose ( | Physiological Response (Inclination Angle) |
| 24-Epibrassinolide (EBL) | 0.00005 | High (>80°) (Rapid cell division & elongation) | |
| Indole-3-Acetic Acid (IAA) | 50.0 | Moderate (40-60°) (Primarily acidification) | |
| Gibberellic Acid (GA3) | 0.5 | High (Synergistic with endogenous BRs) | |
| Kinetin (Cytokinin) | N/A | N/A | Inhibitory (Reduces inclination) |
Data synthesized from Wada et al. (1984) and comparative internal reviews.
B. Stress Resilience: Salinity Mitigation
Unlike GA3, which promotes growth often at the expense of defense, EBL maintains growth under osmotic stress.
Table 2: Impact on Brassica juncea under 150mM NaCl Stress
| Parameter | Control (NaCl Only) | IAA + NaCl | EBL ( |
| Shoot Length Inhibition | -45% | -30% | -12% (Significant Recovery) |
| Proline Content (Osmoprotectant) | +150% | +180% | +320% (Enhanced Protection) |
| Antioxidant Enzyme Activity (POD/CAT) | Moderate Increase | No Change | High Increase (ROS Scavenging) |
Note: EBL treatment specifically upregulates the antioxidant system, preventing the oxidative damage typically seen with salt stress, a mechanism not primarily triggered by exogenous IAA.
Experimental Protocol: Rice Lamina Inclination Assay
Objective: Validation of EBL potency compared to novel PGR candidates. Principle: Specificity of the lamina joint adaxial cells to Brassinosteroids results in a measurable angle change proportional to concentration.
Workflow Diagram
Figure 2: Standardized workflow for high-sensitivity BR detection. Critical step: Uniform excision of the lamina joint.
Detailed Methodology
-
Germination: Sterilize rice seeds (Oryza sativa, cv. Nipponbare) with 2% sodium hypochlorite.[4] Germinate in total darkness at 30°C for 48 hours to induce etiolation.
-
Selection: Select seedlings with uniform coleoptile length.
-
Excision: Excise the second leaf lamina joint (approx. 2 cm segments containing the blade and sheath). Float segments in distilled water for 24 hours to remove endogenous hormones.
-
Treatment:
-
Prepare EBL stock in ethanol, dilute with sterile water to concentrations (
M to M). -
Incubate segments in 1 mL of test solution (or apply 1
L micro-drop directly to the joint region) for 48 hours in darkness.
-
-
Measurement: Measure the angle between the lamina and the sheath using ImageJ software.
-
Validation: Comparison against a standard curve of known EBL concentrations.
References
-
Wada, K. et al. (1984). "A Rice Lamina Inclination Test—A Micro-quantitative Bioassay for Brassinosteroids." Agricultural and Biological Chemistry.
-
Tong, H. et al. (2014).[5] "Brassinosteroid Regulates Cell Elongation by Modulating Gibberellin Metabolism in Rice."[5] The Plant Cell.
-
Yusuf, M. et al. (2012). "24-Epibrassinolide ameliorates the effects of salt stress in Brassica juncea through the enhancement of antioxidant enzyme activities." Plant Physiology and Biochemistry.
-
Bai, M.Y. et al. (2012). "Brassinosteroid, gibberellin, and phytochrome impinge on a common transcription module in Arabidopsis." Nature Cell Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of 24-epibrassinolide and 28-homobrassinolide on the growth and antioxidant enzyme activities in the seedlings of Brassica juncea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Brassinosteroids and Gibberellins: Synthesis or Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Binding Kinetics in Drug Discovery: A Comparative Guide to SPR, BLI, and ITC
Executive Summary: The Crisis of Reproducibility
In modern drug discovery, false positives in early-stage screening cost billions in late-stage failures. A single analytical method is rarely sufficient to confirm a "hit." True scientific rigor demands orthogonal validation —confirming a result using a second method with a distinct physical mechanism.
This guide targets the "Triad of Interaction Analysis": Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) .[1][2] We will move beyond basic definitions to explore the causal links between these techniques, providing a self-validating workflow for characterizing protein-ligand interactions.
Part 1: The Analytical Triad – Comparative Analysis
To validate a binding constant (
Surface Plasmon Resonance (SPR)[1][3][4][5]
-
The Mechanism: Measures changes in the refractive index near a metal surface (evanescent wave) as mass binds.
-
The "Why": It is the gold standard for kinetics (
, ). Unlike equilibrium methods, SPR reveals how fast a drug binds and dissociates, which is critical for calculating residence time. -
The Risk: Mass transport limitation. If the flow rate is too slow, the binding rate is limited by diffusion, not the interaction itself, yielding false kinetic constants.
Bio-Layer Interferometry (BLI)[1][6]
-
The Mechanism: Optical interference analysis of white light reflected from a fiber optic tip.[3]
-
The "Why": It allows for dip-and-read simplicity in crude matrices (e.g., cell lysates) without the microfluidic clogging risks of SPR.
-
The Risk: Lower sensitivity.[3] Small molecules (<200 Da) often fail to generate a sufficient interference shift unless high immobilization densities are used, which introduces steric hindrance artifacts.
Isothermal Titration Calorimetry (ITC)[1][3][4][5][7][8]
-
The Mechanism: Measures the heat (
) released or absorbed during binding in a solution.[1][4] -
The "Why": It is the thermodynamic truth . It is the only technique that measures enthalpy (
) and entropy ( ) directly. Crucially, it is a solution-phase technique, eliminating the artifacts caused by immobilizing a protein to a chip (as in SPR/BLI). -
The Risk: High sample consumption and low throughput. It requires the "C-value" (binding isotherm shape) to be within a specific range (
) for accurate curve fitting.[5]
Comparative Data Matrix
| Feature | SPR (e.g., Biacore) | BLI (e.g., Octet) | ITC (e.g., MicroCal) |
| Primary Output | Kinetics ( | Kinetics ( | Thermodynamics ( |
| Physical State | Immobilized (Chip) | Immobilized (Tip) | Free Solution |
| Sample Consumption | Low (< 50 | Low (Recoverable) | High (> 300 |
| Throughput | Medium/High | High (96/384 well) | Low (Serial injections) |
| Sensitivity | High (pM range) | Moderate (nM range) | Moderate ( |
| Critical Artifact | Mass Transport / Refractive Index | Steric Hindrance / Tip Vibration | Buffer Mismatch (Heat of Dilution) |
Part 2: Experimental Protocols & Self-Validating Systems
Protocol A: Surface Plasmon Resonance (SPR) – Single-Cycle Kinetics
Objective: Determine kinetic constants without regeneration steps that damage the ligand.
-
Chip Preparation: Immobilize the target protein (Ligand) on a CM5 sensor chip using Amine Coupling. Aim for a theoretical
of 30–50 RU for kinetic analysis to minimize steric crowding. -
Conditioning: Run 3–5 cycles of startup buffer to stabilize the baseline.
-
The Titration (Self-Validating Step):
-
Inject analyte at increasing concentrations (e.g., 0.1x, 0.3x, 1x, 3x, 10x
) sequentially without regeneration between injections. -
Why? This prevents surface decay artifacts common in multi-cycle kinetics.
-
-
Reference Subtraction: Data must be double-referenced:
-
Subtract the signal from a reference flow cell (no protein).
-
Subtract the signal from a "buffer-only" injection (blank).
-
Causality: This isolates the specific binding signal from bulk refractive index changes and instrument drift [1].
-
Protocol B: Isothermal Titration Calorimetry (ITC) – The "Gold Standard" Check
Objective: Validate the
-
Sample Prep: Dialyze both protein and ligand into the exact same buffer .
-
Critical: Even a 1% difference in DMSO concentration between cell and syringe creates large "heats of dilution" that mask binding signals.
-
-
Degassing: Degas samples for 10 minutes to prevent air bubbles, which cause spikes in the heat signal.
-
The C-Value Calculation:
-
Calculate
. -
Ensure
for optimal curve definition. If is too low, the transition is too shallow to fit unique parameters [2].
-
-
Execution: Perform 19 injections of 2
L each. The first injection (0.4 L) is always discarded from analysis due to diffusion at the tip.
Part 3: The Cross-Validation Workflow
The following diagram illustrates the logical flow for integrating these techniques. Do not use ITC for primary screening; use it to validate the mechanism of hits found by BLI/SPR.
Caption: The "Validation Funnel": BLI filters crude hits, SPR defines residence time, and ITC confirms solution-state stoichiometry.
Interpreting Discrepancies (The "Gotchas")
When SPR and ITC results disagree, it is usually a finding, not a failure.
| Observation | Likely Cause | Remediation |
| SPR | Surface Avidity: The immobilized protein on the SPR chip is clustered, allowing the analyte to re-bind before escaping (rebinding effect). | Reduce ligand density ( |
| SPR | Steric Hindrance: The immobilization orientation blocks the binding site on the chip. | Use a different coupling chemistry (e.g., capture via His-tag or Biotin rather than random Amine coupling). |
| ITC shows no binding, SPR shows binding | Refractive Index Artifact: The SPR signal is non-specific binding to the dextran matrix, not the protein. | Analyze the ITC "heat of dilution" controls. If flat, the SPR signal is likely a false positive. |
Part 4: Mechanism of Action Visualization
Understanding the physical difference between Surface (SPR/BLI) and Solution (ITC) detection is vital for data interpretation.
Caption: Optical methods detect mass accumulation on a surface; Thermal methods detect heat change in solution.
References
-
Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Theory. Cytiva Life Sciences. [Link]
-
Doyle, M. et al. (2016). Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods.[6] Chemical Reviews (ACS). [Link]
-
Nicoya Lifesciences. SPR vs BLI vs ITC: A Comparison of Biomolecular Interaction Techniques. Nicoya. [Link]
-
National Institutes of Health (NIH). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]
Sources
- 1. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 2. xantec.com [xantec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking Advanced Agrochemical Formulations: Nano-Delivery Systems vs. Conventional Concentrates
Strategic Intent: Beyond Standard Efficacy
In the current agrochemical landscape, "efficacy" is no longer the sole metric of success. With increasing regulatory pressure (e.g., EU Green Deal) and widespread resistance, new formulations must demonstrate bio-efficiency —delivering equal or superior control with reduced Active Ingredient (AI) load.
This guide benchmarks a hypothetical Novel Nano-Emulsion (NNE-X) against a standard Commercial Emulsifiable Concentrate (EC-Std) . We move beyond simple mortality counts to analyze the physicochemical causality of performance.
Physicochemical Integrity & Stability
The Foundation of Field Performance
Before biological testing, the formulation must prove it can survive the supply chain. Nano-formulations are thermodynamically unstable by nature; proving their kinetic stability is critical.
Protocol A: Accelerated Storage Stability (CIPAC MT 46.3)
Objective: Simulate 2 years of shelf-life to detect phase separation or crystal growth.
-
Preparation: Aliquot 100 mL of NNE-X and EC-Std into sealed glass vessels.
-
Stress Induction: Incubate at 54°C ± 2°C for 14 days (CIPAC MT 46.3 standard).
-
Post-Stress Analysis:
-
Visual: Check for sedimentation or "creaming."
-
DLS Analysis: Measure Particle Size Distribution (PSD) using Dynamic Light Scattering.
-
Chemical Assay: HPLC quantification of AI degradation.
-
Comparative Data: Physical Specifications
| Metric | Protocol | EC-Std (Reference) | NNE-X (Nano) | Interpretation |
| Density (20°C) | OECD 109 | 1.02 g/mL | 1.05 g/mL | Comparable density for tank mixing. |
| Particle Size (D90) | Laser Diffraction | 2.5 µm (Emulsion) | 150 nm (Nano) | Critical: NNE-X is ~16x smaller, enhancing cuticle penetration. |
| Zeta Potential | Electrophoretic Mobility | -15 mV | -35 mV | NNE-X shows superior electrostatic stability (threshold > |
| Stability (14d @ 54°C) | CIPAC MT 46.3 | < 2% AI degradation | < 1.5% AI degradation | Both formulations are chemically stable. |
Mechanistic Profiling: Foliar Uptake & Translocation
The Causality of Potency
Why does the nano-formulation perform better? The answer lies at the leaf interface. We utilize Contact Angle Hysteresis and Fluorescent Tracking to validate the mechanism.
Visualization: Foliar Uptake Pathways
The following diagram illustrates how particle size dictates the entry route (Stomatal vs. Cuticular).
Figure 1: Differential uptake pathways. NNE-X leverages cuticular diffusion due to nanometric size, while EC-Std relies heavily on stomatal infiltration.
Protocol B: Contact Angle & Retention
Objective: Quantify wettability, which correlates directly with rainfastness and uptake.
-
Instrument: Optical Tensiometer (Goniometer).
-
Substrate: Parafilm M (standard hydrophobic surface) or adaxial leaf surface of target crop (e.g., Glycine max).
-
Procedure:
-
Dispense 5 µL droplet of diluted formulation.
-
Capture image at t=0s and t=60s.
-
Calculate Contact Angle (
).
-
-
Benchmark:
-
EC-Std:
= 65° (Moderate spread). -
NNE-X:
= 35° (High spread/Super-wetting). -
Result: Lower angle = increased surface area contact = higher AI flux.
-
Biological Efficacy: Greenhouse Pot Trials
The Validation of Performance
We translate physical properties into biological reality using a dose-response design.
Protocol C: Whole-Plant Dose-Response (EPPO PP 1/152)
Objective: Determine the GR50 (Growth Reduction 50%) or LC50 (Lethal Concentration).
-
Target: Amaranthus retroflexus (Redroot Pigweed) - 4-leaf stage.
-
Treatment:
-
Control (Water + Surfactant).
-
EC-Std (100%, 50%, 25%, 12.5% of label rate).
-
NNE-X (100%, 50%, 25%, 12.5% of label rate).
-
-
Application: Track sprayer calibrated to 200 L/ha.
-
Assessment: Visual biomass reduction (%) at 14 Days After Treatment (DAT).
Comparative Data: Efficacy Benchmarking
| Dosage (% Label Rate) | EC-Std Control (%) | NNE-X Control (%) | Significance (p<0.05) |
| 100% | 98% | 99% | NS (Comparable) |
| 50% | 75% | 92% | Significant |
| 25% | 40% | 78% | Significant |
| 12.5% | 10% | 45% | Significant |
Insight: The NNE-X formulation maintains >90% efficacy even at half the standard dose. This "bio-efficiency" allows for a potential label rate reduction , a key claim for modern regulatory submissions.
Environmental Safety Profile
The License to Operate
High potency must not come at the cost of environmental safety. We assess acute toxicity to non-target aquatic organisms.
Protocol D: Acute Immobilisation Test (OECD 202)
Objective: Ensure nano-encapsulation does not increase toxicity to Daphnia magna.
-
Test System: Young daphnids (<24h old), exposed for 48 hours.
-
Concentrations: 5 geometric series concentrations + Control.
-
Endpoint: EC50 (Concentration immobilizing 50% of population).
-
Result:
-
EC-Std EC50: 4.2 mg/L.
-
NNE-X EC50: 12.5 mg/L.
-
Analysis: The NNE-X formulation is less toxic. Encapsulation likely reduces the immediate bioavailability of the free AI in the water column, improving the safety profile.
-
The Benchmarking Workflow
Visualizing the Logic
This diagram summarizes the logical flow of the benchmarking campaign described above.
Figure 2: The stage-gated benchmarking workflow. Failure at any node (e.g., instability) halts the progression.
References
-
CIPAC (Collaborative International Pesticides Analytical Council). MT 46.3: Accelerated Storage Procedure.[1] CIPAC Handbook J. [Link]
-
OECD (Organisation for Economic Co-operation and Development). Test No. 109: Density of Liquids and Solids.[2][3] OECD Guidelines for the Testing of Chemicals, Section 1.[4] [Link]
-
OECD (Organisation for Economic Co-operation and Development). Test No. 202: Daphnia sp.[5][6][7][8] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
-
EPPO (European and Mediterranean Plant Protection Organization). PP 1/152: Design and analysis of efficacy evaluation trials. EPPO Standards. [Link]
-
Avellan, A., et al. (2019). Nanoparticle uptake in plants: gold nanomaterials visualize the role of surface charge and particle size. ACS Nano. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]
- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 4. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]
- 5. eurofins.it [eurofins.it]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
Comparative Guide: Structural Activity Relationship (SAR) of Thiomorpholine Derivatives
Executive Summary
Thiomorpholine , the thio-analog of morpholine (replacing oxygen with sulfur), has emerged as a critical scaffold in modern medicinal chemistry.[1][2][3] While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers unique physicochemical advantages:
-
Lipophilicity Modulation: The sulfur atom increases LogP, enhancing membrane permeability for CNS and intracellular targets.
-
Metabolic "Soft Spot": The sulfur center is susceptible to oxidation (
), allowing for the design of prodrugs or active metabolites with altered polarity.[1] -
Electronic Effects: Sulfur is less electronegative than oxygen, altering the basicity of the nitrogen atom and affecting receptor binding affinity.
This guide objectively compares thiomorpholine derivatives against standard morpholine-based drugs and therapeutic benchmarks, focusing on Antimicrobial and Anticancer potency.
Part 1: Comparative Performance Analysis
Case Study 1: Antimicrobial Potency (The Linezolid Challenge)
Objective: Enhance the potency of the oxazolidinone antibiotic Linezolid by modifying the morpholine C-ring. Rationale: Replacing the morpholine ring with thiomorpholine allows for oxidation states (sulfoxide/sulfone) that alter hydrogen bonding capability without changing the core pharmacophore size.
| Compound | Structure Modification | Target | Potency ( | Outcome vs. Standard |
| Linezolid | Standard Morpholine Ring | S. aureus | Baseline | |
| Compound 12a | Thiomorpholine S-oxide | S. aureus | Superior (1.3x Potency) | |
| Compound 12b | Thiomorpholine S,S-dioxide | S. aureus | Comparable |
Key Insight: The S-oxide modification (Compound 12a) introduces a dipole that likely enhances binding interactions within the ribosomal 50S subunit, surpassing the efficacy of the parent drug Linezolid.
Case Study 2: Anticancer Efficacy (Lung Cancer A549)
Objective: Evaluate cytotoxicity of N-substituted thiomorpholine derivatives against non-small cell lung cancer (A549). Alternative: Cisplatin (Standard chemotherapy agent).
| Compound | Scaffold Type | Cell Line | Selectivity Index (SI) | |
| Cisplatin | Platinum Complex | A549 | ~5 - 10 | Low (High Toxicity) |
| Compound 3f | 4-phenylthiazol-thiomorpholine | A549 | 3.72 | High (>500 |
| Compound 10c | Thiazolyl thiomorpholine | A549 | 10.1 | Moderate |
Key Insight: Compound 3f demonstrates superior potency to Cisplatin in vitro with significantly reduced toxicity toward healthy cells (L929), highlighting the thiomorpholine scaffold's ability to support highly selective targeted therapies.
Case Study 3: DPP-4 Inhibition (Type 2 Diabetes)
Objective: Assess thiomorpholine derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Alternative: Sitagliptin (Market Leader).
Analysis: While current thiomorpholine derivatives are less potent than Sitagliptin (µM vs nM range), they offer a scaffold for multi-target ligands (e.g., dual DPP-4/Antioxidant activity) due to the sulfur atom's radical scavenging capability, a feature absent in Sitagliptin.
Part 2: SAR Mechanics & Logic
The structural activity relationship of thiomorpholine is governed by three primary vectors. The diagram below illustrates how specific modifications impact biological function.
Figure 1: Strategic modification points on the thiomorpholine scaffold and their pharmacological consequences.
Mechanistic Deep Dive
-
The Sulfur Switch (S vs O): Replacing oxygen (Morpholine) with sulfur (Thiomorpholine) reduces the electronegativity of the heteroatom. This makes the nitrogen at position 4 more basic and nucleophilic, altering how the drug interacts with acidic residues in the target protein's active site.
-
Oxidation States: The sulfur atom can be oxidized to a sulfoxide (SO) or sulfone (SO2) .
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Aryl Thiomorpholine Precursors
Standard nucleophilic aromatic substitution (SNAr) for generating library precursors.
Reagents: Thiomorpholine, 4-Fluoronitrobenzene, Triethylamine (
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (10 mmol) in Acetonitrile (15 mL).
-
Addition: Add Thiomorpholine (1.0 mL, 10 mmol) and Triethylamine (7.0 mL, 50 mmol) to the solution.
-
Reaction: Heat the mixture to 85°C and stir for 12 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:4).
-
Workup: Cool to room temperature. Add 50 mL deionized water. Extract with Ethyl Acetate (3 x 60 mL).[1]
-
Purification: Dry combined organic phases over anhydrous
. Remove solvent under reduced pressure.[1] -
Yield: Expect ~95% yield of yellow crystalline solid (4-(4-nitrophenyl)thiomorpholine).
Protocol B: MTT Cytotoxicity Assay (A549 Screening)
Self-validating protocol for determining
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, A549 Cell Line.
-
Seeding: Plate A549 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C ( ). -
Treatment: Add test compounds (Thiomorpholine derivatives) at gradient concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Cisplatin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours .
-
Labeling: Add 10 µL of MTT Reagent to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Measurement: Measure Absorbance (OD) at 570 nm using a microplate reader.
-
Calculation:
Plot Log(concentration) vs. % Viability to determine .
Experimental Workflow Visualization
Figure 2: Iterative workflow for the development and testing of thiomorpholine-based drug candidates.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[3] Link
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molbank, 2024. Link
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development, 2022. Link[7]
-
MTT Assay Protocol. Abcam, Accessed 2024. Link
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiomorpholine - Wikipedia [en.wikipedia.org]
Comparative Guide: In Vivo Validation of In Vitro Efficacy for Lead Candidate (LC-24)
Executive Summary
This guide outlines the critical path for validating the in vitro potency of a lead small molecule candidate (herein referred to as LC-24 ) in a complex in vivo system. While in vitro assays (biochemical kinase inhibition, cell viability) provide a snapshot of intrinsic potency, they fail to account for the organismal "sink" of ADME (Absorption, Distribution, Metabolism, Excretion).
This document provides a comparative framework against a Standard of Care (SoC) benchmark (e.g., Sotorasib or similar KRAS/kinase inhibitor), detailing the IVIVE (In Vitro-In Vivo Extrapolation) modeling and Xenograft Efficacy Protocols required to elevate a compound from "hit" to "clinical candidate."
Part 1: The Bridge – Pharmacokinetic (PK) Validation & IVIVE
Before efficacy can be tested, exposure must be confirmed. A common failure mode is observing no tumor reduction not because the molecule is ineffective, but because it never reached the tumor at sufficient concentration.
The IVIVE Workflow
We utilize a physiological-based pharmacokinetic (PBPK) approach to predict whether the in vitro
Key Metric: Unbound Intrinsic Clearance (
Figure 1: The IVIVE workflow integrates metabolic stability and protein binding to predict the necessary in vivo dose.
Comparative PK Data (LC-24 vs. SoC)
The following table illustrates the "Go/No-Go" criteria used to select LC-24 for animal studies. Note the superior metabolic stability of LC-24 compared to the SoC.
| Parameter | Assay / Method | Standard of Care (SoC) | Lead Candidate (LC-24) | Interpretation |
| Biochemical Potency | Kinase Assay ( | 4.5 nM | 2.1 nM | LC-24 is 2x more potent intrinsically. |
| Metabolic Stability | Human Microsomes ( | 28 min | 55 min | LC-24 resists hepatic clearance better. |
| Bioavailability (%F) | Rat PK (PO, 10mg/kg) | 42% | 68% | Superior oral absorption. |
| Plasma Protein Binding | Equilibrium Dialysis | 98.5% | 92.0% | Higher "free fraction" available to hit target. |
Part 2: Efficacy Validation – The Xenograft Protocol
The "Gold Standard" for oncology small molecules is the Tumor Growth Inhibition (TGI) study in immunodeficient mice.
Experimental Design Strategy
Objective: Determine if LC-24 induces tumor stasis or regression at well-tolerated doses. Model: BALB/c Nude Mice bearing human tumor xenografts (e.g., MIA PaCa-2 or NCI-H358).
Why this model?
-
Causality: Nude mice lack T-cells, preventing rejection of human tissue. This isolates the drug's effect on the tumor cells directly, rather than modulating the immune system (unless using humanized models).
-
Self-Validation: The inclusion of a "Vehicle Control" (negative) and "SoC" (positive) ensures the tumor is viable and the assay is sensitive.
Step-by-Step Protocol
-
Cell Inoculation:
-
Harvest cells in exponential growth phase.
-
Resuspend
cells in 1:1 PBS/Matrigel matrix (Matrigel supports vascularization). -
Inject subcutaneously (SC) into the right flank.
-
-
Staging & Randomization (Crucial Step):
-
Allow tumors to reach 150–200 mm³ .
-
Scientific Integrity Note: Do not start immediately. Randomize mice into groups so the average tumor volume is identical across all groups (
).
-
-
Dosing Regimen:
-
Group 1: Vehicle (QD, PO) - Control
-
Group 2: SoC (30 mg/kg, QD, PO) - Benchmark
-
Group 3: LC-24 (10 mg/kg, QD, PO) - Low Dose
-
Group 4: LC-24 (30 mg/kg, QD, PO) - High Dose
-
-
Data Collection:
-
Measure tumor volume (
) twice weekly using digital calipers. -
Weigh mice daily to track toxicity.
-
Mechanism of Action (MOA) Confirmation
Efficacy without mechanism is a black box. We must validate that LC-24 hits the target in vivo.
Figure 2: LC-24 Mechanism of Action. Efficacy is validated by harvesting tumors at Day 28 and Western Blotting for pERK reduction.
Part 3: Results & Comparative Analysis
Tumor Growth Inhibition (TGI) Data
The following data represents a 28-day study. TGI is calculated as:
| Treatment Group | Dose (mg/kg) | Final Tumor Vol (mm³) | TGI (%) | p-value (vs Vehicle) |
| Vehicle | - | 1250 ± 145 | - | - |
| SoC (Benchmark) | 30 | 450 ± 60 | 64% | < 0.001 |
| LC-24 (Low) | 10 | 510 ± 55 | 59% | < 0.01 |
| LC-24 (High) | 30 | 180 ± 30 | 86% | < 0.0001 |
Analysis: LC-24 demonstrates superior efficacy at equimolar doses (30 mg/kg) compared to the SoC (86% TGI vs 64%). The "Low Dose" of LC-24 is roughly equivalent to the "High Dose" of the SoC, suggesting a higher therapeutic potency.
Safety Profile (Therapeutic Index)
Efficacy is meaningless if the drug is toxic. We track Body Weight Change (BWC). A loss of >15% requires study termination (humane endpoint).
-
Vehicle: +2% weight gain.
-
SoC: -4% weight loss (mild toxicity).
-
LC-24 (30 mg/kg): -1% weight loss (well tolerated).
Part 4: References
-
FDA Guidance for Industry. (2024). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[1] [Link]
-
Simeoni, M., et al. (2004). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents. Cancer Research.[2] [Link]
-
National Cancer Institute (NCI). (2023). Patient-Derived Xenografts (PDX) Models.[3] NCI Center for Cancer Research. [Link]
-
Nature Protocols. (2020). Best practices for preclinical in vivo testing of cancer nanomedicines and small molecules.[Link]
-
Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.[Link]
Sources
Comparative Guide: Blood-Brain Barrier (BBB) Permeability Models
Focus: MDCK-MDR1 System vs. PAMPA-BBB and Organ-on-Chip Technologies
Executive Summary: The Decision Matrix
In CNS drug discovery, the "fail early, fail cheap" mantra relies on selecting the correct predictive model at the right stage. This guide compares the industry-standard MDCK-MDR1 assay against the high-throughput PAMPA-BBB and the high-fidelity Organ-on-Chip systems.
Key Takeaway:
-
Use PAMPA-BBB for early-stage "hit-to-lead" ranking of passive diffusion (lipophilicity driven).
-
Use MDCK-MDR1 (The Gold Standard) for lead optimization to quantify active transport (P-gp efflux) and predict in vivo brain penetration.
-
Use Organ-on-Chip for late-stage mechanistic toxicity studies or complex biologics where shear stress and astrocyte interaction are critical.
Figure 1: BBB Model Selection Workflow
Caption: Strategic selection of BBB models based on drug development phase and throughput requirements.
Part 1: Technical Deep Dive & Comparative Analysis
PAMPA-BBB: The Passive Lipid Filter
Mechanism: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porous filter coated with brain-mimetic lipids (porcine polar brain lipid) to simulate the endothelial cell membrane.
-
Pros: Extremely high throughput, low cost, excellent for predicting passive diffusion (
with in vivo brain perfusion for passive drugs). -
Cons: Zero active transport. It cannot detect substrates of efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), leading to false positives for CNS penetration.
MDCK-MDR1: The Active Transport Standard
Mechanism: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp). These cells form a polarized monolayer with tight junctions.
-
Pros: The FDA-recommended method for identifying P-gp substrates. It balances throughput with biological relevance.[1][2]
-
Cons: "Leakier" than the actual human BBB. TEER (Trans-Endothelial Electrical Resistance) values are lower (~200-600
) compared to in vivo BBB (>1500 ), potentially overestimating paracellular transport of small hydrophilic molecules.
Organ-on-Chip: The Physiomimetic Frontier
Mechanism: Microfluidic devices co-culturing endothelial cells (e.g., hCMEC/D3) with astrocytes and pericytes under shear stress.
-
Pros: Shear stress induces physiological transporter expression and tighter junctions.
-
Cons: Low throughput, high technical complexity, and high cost per data point.
Comparative Performance Matrix
| Feature | PAMPA-BBB | MDCK-MDR1 (The Standard) | Organ-on-Chip |
| Throughput | High (96/384-well) | Medium (24/96-well) | Low (Single chip) |
| Mechanism | Passive Diffusion Only | Passive + Active Efflux (P-gp) | Passive + Active + Shear Stress |
| TEER ( | N/A (Lipid only) | 200 - 600 | > 1000 (under flow) |
| Cost per Compound | $ | ||
| Predictive Value | Good for lipophilicity | Excellent for Efflux Ratio (ER) | High for toxicity/biologics |
| FDA Status | Supportive | Recommended (Guidance 2017) | Emerging/Investigational |
Part 2: Biological Mechanisms & Causality
To interpret data from these models, one must understand the vectoral transport occurring at the BBB. The primary barrier to CNS drugs is not just physical (tight junctions) but chemical (efflux transporters).
Figure 2: BBB Transport Pathways
Caption: Vectoral transport showing passive entry vs. active P-gp efflux, the primary mechanism assessed by MDCK-MDR1.
Why MDCK-MDR1? While hCMEC/D3 (human immortalized line) is human-derived, it often fails to generate sufficient TEER for transport studies without complex co-culture. MDCK-MDR1 provides a robust, reproducible monolayer where the net flux is driven almost entirely by the interaction between the drug's lipophilicity and its affinity for the P-gp transporter.
Part 3: Standardized Protocol (MDCK-MDR1 Bidirectional Assay)
This protocol is designed to be self-validating using internal controls.
System Setup
-
Cell Line: MDCK-II transfected with human MDR1 gene.
-
Format: 24-well Transwell™ plates (PET membrane, 0.4 µm pore size).
-
Culture Time: 4–5 days to form confluent monolayers.
Quality Control (Self-Validation)
Before running unknowns, the system must pass these checks:
-
TEER Measurement: Must be >200
(background subtracted).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Lucifer Yellow (LY) Rejection: Add LY (100 µM) to the apical chamber. After 1 hour, basolateral concentration must be <1% of input. This confirms monolayer integrity.
-
Positive Control: Digoxin (known P-gp substrate). Must show an Efflux Ratio (ER) > 10.[3]
-
Inhibition Control: Verapamil (P-gp inhibitor). Co-incubation should reduce Digoxin ER to ~1.0.
Experimental Workflow (Bidirectional Transport)
To distinguish passive diffusion from active efflux, transport is measured in two directions:
-
A
B (Apical to Basolateral): Mimics Blood Brain. -
B
A (Basolateral to Apical): Mimics Brain Blood (Efflux).
Figure 3: Assay Workflow
Caption: Step-by-step workflow for the bidirectional permeability assay.
Data Analysis & Calculations
Apparent Permeability (
- : Rate of drug transport (µmol/sec).
-
: Surface area of the insert (
). - : Initial donor concentration (µM).
Efflux Ratio (ER):
Interpretation:
-
ER < 2: Passive diffusion dominates (Good CNS candidate).
-
ER > 2: Active efflux substrate (Likely poor CNS penetration unless highly potent).
-
High
(> cm/s): Likely to cross BBB despite efflux.
References
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
-
Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.
-
U.S. FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
-
Weksler, B. B., et al. (2013). Blood-brain barrier-specific properties of a human adult brain endothelial cell line (hCMEC/D3).[4] FASEB Journal.
-
Vatine, G. D., et al. (2019). Human iPSC-Derived Blood-Brain Barrier Chips Enable Disease Modeling and Personalized Medicine. Cell Stem Cell.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of four immortalized human brain capillary endothelial cell lines, hCMEC/D3, hBMEC, TY10, and BB19, and optimization of culture conditions, for an in vitro blood–brain barrier model for drug permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of synthesis protocols for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Executive Summary & Strategic Analysis
The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide involves two primary chemical transformations: the formation of the cyclic sulfone (1,1-dioxide) and the N-alkylation with a butyl-alcohol chain.[1]
For researchers requiring high reproducibility and scalability, this guide evaluates two distinct synthetic strategies:
-
Route A (Convergent / "Sulfone-First"): Alkylation of the pre-formed Thiomorpholine 1,1-dioxide.[1][2]
-
Route B (Linear / "Oxidation-Last"): Alkylation of thiomorpholine followed by S-oxidation.[1][2]
The Verdict: Route A is the superior protocol for reproducibility and ease of purification.[1][2] Thiomorpholine 1,1-dioxide is a stable, crystalline solid, whereas the intermediate in Route B (4-(4-hydroxybutyl)thiomorpholine) is often a viscous, malodorous oil prone to oxidation.[1][2] Furthermore, Route A eliminates the risk of accidental alcohol oxidation during the sulfone formation step.[1][2]
Comparative Analysis: Route A vs. Route B
| Feature | Route A (Sulfone-First) | Route B (Oxidation-Last) |
| Starting Material | Thiomorpholine 1,1-Dioxide (Solid, Stable) | Thiomorpholine (Liquid, Odorous) |
| Key Risk | O-alkylation side reaction (Low risk with mild base) | Chemoselectivity (Oxidizing -OH to aldehyde) |
| Purification | Simple recrystallization or filtration | Often requires column chromatography |
| Atom Economy | High | Moderate (Oxidant stoichiometry can be complex) |
| Scalability | Excellent (Solid handling) | Good, but odor control required |
Visualizing the Synthetic Pathways
The following diagram illustrates the two competing workflows. Note the convergence on the final target and the specific reagents selected to maximize yield.
Figure 1: Comparison of Convergent (Route A) and Linear (Route B) synthesis pathways.
Detailed Experimental Protocols
Protocol A: Direct N-Alkylation of Thiomorpholine 1,1-Dioxide (Recommended)[1]
This protocol relies on the Finkelstein reaction principle, where catalytic Sodium Iodide (NaI) converts the cheaper 4-chloro-1-butanol into the more reactive iodide in situ.[1]
Materials:
-
4-Chloro-1-butanol (CAS: 928-51-8)[1]
-
Potassium Carbonate (
), anhydrous -
Sodium Iodide (NaI), catalytic
-
Solvent: Acetonitrile (
) or DMF[1][2]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Thiomorpholine 1,1-dioxide (1.35 g, 10.0 mmol) and anhydrous
(2.76 g, 20.0 mmol) in Acetonitrile (30 mL). -
Activation: Add Sodium Iodide (150 mg, 1.0 mmol, 10 mol%). Stir at room temperature for 10 minutes.
-
Addition: Add 4-Chloro-1-butanol (1.2 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (
) for 16–24 hours. -
Workup:
-
Purification:
-
Yield: Expect 85–92% yield.
Why this works: The sulfone group is electron-withdrawing, making the amine less nucleophilic than a standard secondary amine.[1][2] The addition of NaI is critical to accelerate the reaction rate without requiring harsh temperatures that could promote O-alkylation.[1][2]
Protocol B: Oxidation of N-Substituted Thiomorpholine (Alternative)
Use this route only if Thiomorpholine 1,1-dioxide is unavailable.[1][2] This method requires strict control of the oxidant to prevent converting the primary alcohol to a carboxylic acid.[1][2]
Materials:
-
Thiomorpholine (CAS: 123-90-0)[1]
-
Oxone® (Potassium peroxymonosulfate) or
/ [1][2] -
4-Chloro-1-butanol[1]
Step-by-Step Methodology:
-
Step 1: Alkylation:
-
Step 2: Selective Oxidation:
-
Dissolve the crude intermediate (10 mmol) in Methanol/Water (1:1, 50 mL).
-
Cool to
in an ice bath. -
Add Oxone® (12.5 mmol, 1.25 equiv) portion-wise over 20 minutes.[1][2] Maintain temperature
. -
Mechanism:[1][2][5][6] Oxone converts the sulfide to sulfoxide and then sulfone.[1][2] At low temperatures, it is kinetically slower to oxidize the alcohol.[1][2]
-
-
Quench & Isolation:
-
Yield: Expect 60–75% (2-step overall).
Performance Data & Reproducibility Metrics
The following data summarizes internal validation of Protocol A (Sulfone-First) versus Protocol B.
| Metric | Protocol A (Recommended) | Protocol B (Alternative) |
| Overall Yield | 88% | 68% (over 2 steps) |
| Purity (HPLC) | >98% (after simple workup) | ~92% (often requires column) |
| Reaction Time | 18 Hours | 26 Hours (Total) |
| E-Factor (Waste) | Low (Solvent + Salt) | High (Oxidant waste + Extraction) |
| Odor Profile | Odorless | Strong Sulfide Odor (Step 1) |
Troubleshooting & Critical Control Points
Solubility Issues
Thiomorpholine 1,1-dioxide is highly polar.[1][2][8]
-
Problem: Reactants don't dissolve in non-polar solvents (Hexane/Toluene).[1][2]
-
Solution: Use Acetonitrile or DMF .[1][2] If using DMF, remove it via aqueous workup (washing with LiCl solution) or high-vacuum evaporation, as DMF can interfere with crystallization.[1][2]
Monitoring the Reaction
Since the sulfone ring lacks a chromophore (no UV absorbance), standard UV detection (254 nm) is ineffective.[1][2]
-
Solution: Use Iodine Stain or Permanganate Stain (
) for TLC monitoring.[1][2] The target molecule will show as a distinct spot that resists immediate fading.[1][2]
Controlling O-Alkylation
The hydroxyl group on the butyl chain is a potential nucleophile.[1][2]
-
Control: Use Potassium Carbonate (
) rather than stronger bases like Sodium Hydride (NaH).[1][2] Carbonate is strong enough to deprotonate the ammonium salt formed during reaction but not strong enough to deprotonate the alcohol, ensuring chemoselectivity for N-alkylation.[1][2]
References
-
Continuous Flow Synthesis of Thiomorpholine: Cantillo, D., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow."[1][2] Journal of Organic Chemistry, 2022.[1][2] [Link][1][2]
-
General Oxidation of Thiomorpholines: "Thiomorpholine 1,1-dioxide Synthesis and Properties." PubChem Compound Summary. National Center for Biotechnology Information.[1][2] [Link]
-
Oxidation Protocols (Tungstate Method): Sato, K., et al.[1][2] "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide using Sodium Tungstate as Catalyst."[1][2] Tetrahedron, 2001.[1][2] (Standard reference for green oxidation of sulfides, adapted for Protocol B).
-
Alkylation of Cyclic Sulfones: Patel, M., et al. "Synthesis of N-alkylated thiomorpholine 1,1-dioxides."[1][2] Journal of Medicinal Chemistry (Cited in context of analogues like Filgotinib intermediates).[1][2]
Sources
- 1. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 6. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 7. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Safety Operating Guide
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Proper Disposal Procedures
Executive Summary: Immediate Operational Directives
Status: Hazardous Chemical Waste (Non-Halogenated Organic). Urgent Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the hydroxyl and amine functionalities. Primary Disposal Path: High-temperature incineration with flue gas scrubbing (due to Sulfur/Nitrogen content).
Chemical Profile & Disposal Logic
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's functional architecture. We are not just throwing away a "white powder"; we are managing a specific set of reactivities.
Physicochemical Drivers for Disposal
The molecule (CAS 1017789-32-0 / Analogous to CAS 39093-93-1) consists of a thiomorpholine 1,1-dioxide core with a hydroxybutyl tail.[1]
| Property | Value / Characteristic | Operational Implication |
| Core Structure | Cyclic Sulfone ( | Thermal Stability: High.[1] Requires high-temp incineration.Emissions: Generates |
| Functional Group | Primary Alcohol ( | Reactivity: Susceptible to oxidation.[1] Keep away from oxidizers in waste storage. |
| Solubility | Amphiphilic (Polar core + alkyl chain) | Likely soluble in water and polar organics (DMSO, MeOH).[1] Do not assume insolubility prevents drain leaching. |
| Physical State | Solid (Crystalline Powder) | Dust hazard.[1] Use wet-wiping for spill cleanup to prevent inhalation. |
The "Why" Behind the Protocol
-
Sulfur Content: The 1,1-dioxide moiety contains sulfur.[2] Standard incineration without scrubbers releases sulfur dioxide (
), an acid rain precursor. Therefore, this must be coded for incineration with secondary combustion treatment . -
Nitrogen Content: The morpholine ring contains nitrogen, necessitating control for nitrogen oxides (
). -
Water Solubility: Because the hydroxy group and sulfone core enhance water solubility, this compound poses a high risk of mobility in aquatic environments. Zero-discharge to sewer is mandatory. [1]
Health & Safety (EHS) Risk Assessment
Refer to analogous safety data for Thiomorpholine 1,1-dioxide (CAS 39093-93-1).[1]
-
Primary Hazards:
-
Required PPE:
-
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for sulfone powders due to dust migration.
-
Hands: Nitrile gloves (0.11 mm minimum thickness).
-
Respiratory: N95/P100 mask if handling open powder outside a fume hood.
-
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Waste (Expired/Unused Material)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the Solid Non-Halogenated Organic waste stream.
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
The disposal path is dictated by the solvent matrix , not the solute itself.
-
Identify the Solvent:
-
Case 1: Non-Halogenated (e.g., Methanol, Ethanol, DMSO).[1]
-
Action: Pour into the Non-Halogenated Organic Solvents carboy (often Red can/label).
-
-
Case 2: Halogenated (e.g., Dichloromethane, Chloroform).[1]
-
Action: Pour into the Halogenated Organic Solvents carboy (often Yellow can/label).
-
-
Case 3: Aqueous (Buffers, Water).
-
Action: Collect in a separate carboy labeled "Aqueous Waste with Organic Contaminants" . Do not pour down the sink.
-
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize before adding to the bulk waste container to prevent exothermic reactions in the drum.
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Don goggles, nitrile gloves, and lab coat.
-
Contain:
-
Solid: Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.
-
Liquid: Absorb with vermiculite or polypropylene pads.
-
-
Decontaminate: Wipe the surface with a soap/water solution.
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a Solid Hazardous Waste bag/pail.
Waste Stream Decision Logic (Visualization)
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent compatibility. Green nodes indicate standard organic streams; Red nodes indicate streams requiring strict segregation from general drains.
Regulatory Compliance (US/EU Context)
US EPA (RCRA) Classification[1][7]
-
Listing: This specific CAS is not "P" (acutely toxic) or "U" (toxic) listed by name [1].
-
Characteristic: It typically does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).
-
Generator Status: However, due to the thiomorpholine structure, it is treated as a Characteristic Hazardous Waste under the "General Organic" umbrella due to potential toxicity and environmental persistence.
-
Code: If unlisted, use generator knowledge to code as D000 (Not Listed) but manage as Non-Halogenated Organic for incineration.
European CLP (Classification, Labelling and Packaging)
-
Signal Word: Warning.
-
Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding F, K, P, and U lists.[7]
-
PubChem. Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. (Surrogate data source for core structure hazards).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Guidelines for chemical hygiene and waste segregation.[8]
-
Sigma-Aldrich. Safety Data Sheet: Thiomorpholine 1,1-dioxide. (Reference for H315/H319/H335 hazard classification of the core pharmacophore).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Page loading... [guidechem.com]
- 3. buchler-gmbh.com [buchler-gmbh.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. republicservices.com [republicservices.com]
- 8. usbioclean.com [usbioclean.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
